Fmoc-Asn-ONp
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFRQBESOZRJG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548946 | |
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-17-8 | |
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Fmoc-Asn-ONp in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Nα-Fmoc-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp) in solid-phase peptide synthesis (SPPS). It provides a comprehensive overview of its mechanism of action, advantages, limitations, and a comparative analysis with other common strategies for asparagine incorporation. This document is intended to serve as a valuable resource for professionals engaged in peptide research and development.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[1][2] The strategy relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids. The synthesis is performed on a solid support (resin) and involves a cyclical process of:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).
-
Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide chain.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA).
The Challenge of Incorporating Asparagine in SPPS
The incorporation of asparagine (Asn) residues into a peptide sequence presents a significant challenge in SPPS. During the activation of the C-terminal carboxyl group of Fmoc-Asn-OH, a common and problematic side reaction is the dehydration of the β-carboxamide side chain to form a β-cyanoalanine residue.[3] This side reaction is particularly prevalent when using carbodiimide-based activating agents. The formation of this nitrile derivative is irreversible and leads to the incorporation of a non-natural amino acid into the peptide sequence, resulting in a difficult-to-remove impurity.
To circumvent this issue, several strategies have been developed, primarily falling into two categories:
-
Side-Chain Protection: Protecting the side-chain amide group of asparagine with a protecting group such as trityl (Trt). Fmoc-Asn(Trt)-OH is widely used as it effectively prevents nitrile formation and improves the solubility of the amino acid derivative in common SPPS solvents.[4][5][6]
-
Use of Pre-activated Esters: Employing pre-activated forms of Fmoc-Asn-OH, such as active esters, which do not require an in-situ activation step that can lead to the dehydration side reaction.
This compound: A Pre-activated Strategy for Asparagine Incorporation
This compound is the p-nitrophenyl (ONp) active ester of Fmoc-protected asparagine. The use of active esters was one of the earliest methods for facilitating peptide bond formation. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus promoting amide bond formation.
The primary role of this compound in peptide synthesis is to provide a method for introducing asparagine without the need for in-situ activation, thereby minimizing the risk of side-chain dehydration.[7] By using a pre-activated form, the coupling reaction can proceed under milder conditions compared to those often required for carbodiimide-based activation.
However, it is important to note that while effective, p-nitrophenyl esters have seen somewhat restricted application in modern Fmoc-SPPS.[8] This is largely due to their relatively slower reaction kinetics compared to the highly efficient phosphonium and uronium salt-based coupling reagents (e.g., HBTU, HATU) and other more reactive active esters like pentafluorophenyl (OPfp) esters.[8]
Comparative Analysis of Asparagine Incorporation Strategies
The choice of which asparagine derivative to use in SPPS depends on several factors, including the specific peptide sequence, the desired purity, and the overall synthesis strategy. The following table provides a comparative summary of the most common approaches.
| Feature | Fmoc-Asn-OH with in-situ activation | Fmoc-Asn(Trt)-OH | This compound | Fmoc-Asn-OPfp |
| Primary Advantage | Cost-effective | High solubility, excellent prevention of side reactions | Avoids in-situ activation, reduces dehydration risk | Faster coupling than ONp, good prevention of side reactions[3] |
| Primary Disadvantage | High risk of nitrile formation[3] | Higher cost, potential for incomplete Trt removal | Slower reaction kinetics, limited use in modern SPPS[8] | Higher cost than unprotected Asn |
| Solubility in DMF/NMP | Poor[4][5] | Excellent[4][5][6] | Moderate | Moderate |
| Typical Coupling Time | Variable (often requires longer times or double coupling) | Standard (e.g., 1-2 hours) | Longer (can be several hours to overnight) | Faster than ONp, but may still be slower than carbodiimide methods |
| Purity of Crude Peptide | Can be low due to nitrile impurity | Generally very high[6] | Moderate to high, depending on coupling completion | High[3] |
Experimental Protocols
General Protocol for Coupling of this compound in Manual SPPS
Note: This is a generalized protocol for active ester coupling and may require optimization for specific peptide sequences and resins.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed at room temperature with gentle agitation for 4-12 hours. The reaction can be monitored for completion using a colorimetric test such as the Kaiser ninhydrin test.
-
Once the coupling is complete (negative Kaiser test), filter the reaction solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove unreacted this compound and the p-nitrophenol byproduct.
-
Wash with a solvent like dichloromethane (DCM) or isopropanol (IPA) and then again with DMF to prepare for the next deprotection step.
-
Visualizing the Workflow and Chemical Principles
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Role of this compound in the SPPS Cycle
Caption: Simplified workflow of an SPPS cycle using this compound.
Prevention of Nitrile Side Reaction
Caption: Comparison of activation pathways.
Conclusion
This compound serves as a valuable, albeit less commonly used, reagent in Fmoc-SPPS for the incorporation of asparagine. Its primary role is to circumvent the problematic side-chain dehydration that can occur during in-situ activation of Fmoc-Asn-OH. While modern peptide synthesis often favors the use of side-chain protected asparagine derivatives like Fmoc-Asn(Trt)-OH for their superior solubility and high efficiency, this compound remains a viable option, particularly in specific applications where its properties may be advantageous. A thorough understanding of the benefits and limitations of each asparagine incorporation strategy is crucial for the successful synthesis of high-purity peptides.
References
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to Fmoc-Asn-ONp: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and application. A comparative analysis with other asparagine derivatives and the role of asparagine in cellular signaling pathways are also discussed to provide a broader context for its use in research and drug development.
Chemical Structure and Properties
This compound is an activated ester of Fmoc-protected asparagine. The p-nitrophenyl (ONp) group serves as a good leaving group, facilitating the nucleophilic attack by the free amine of the growing peptide chain during solid-phase peptide synthesis.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 71989-17-8 | [1] |
| Molecular Formula | C25H21N3O7 | |
| Molecular Weight | 475.45 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP |
Synthesis and Application in Peptide Synthesis
The incorporation of asparagine into a peptide sequence can be challenging due to the potential for side-chain amide dehydration, leading to the formation of a nitrile byproduct, especially when using carbodiimide-based activators.[2] The use of pre-activated esters like this compound mitigates this side reaction. While the coupling reaction is generally slower than with many other activated amino acids, it proceeds cleanly, which is advantageous for the synthesis of high-purity peptides.[3]
Synthesis of this compound
A general method for the synthesis of Fmoc-amino acid-ONp esters involves the reaction of the corresponding Fmoc-amino acid with p-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Fmoc-Asn-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled solution with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filtration: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the precipitate by filtration.
-
Work-up: Wash the filtrate with 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound can be directly used in the coupling step of Fmoc-based SPPS.
Experimental Protocol: Coupling of this compound in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF. Add this solution to the deprotected resin. The coupling reaction is typically allowed to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test.[4]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted this compound and the p-nitrophenol byproduct.
-
Cycle Repetition: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Workflow for this compound in Solid-Phase Peptide Synthesis
Caption: Standard workflow for the incorporation of an amino acid using Fmoc-SPPS.
Comparison with Fmoc-Asn(Trt)-OH
While this compound offers a dehydration-free method for asparagine incorporation, the most commonly used derivative is Fmoc-Asn(Trt)-OH, where the side-chain amide is protected with a trityl (Trt) group.[5][6] The Trt group provides steric hindrance that effectively prevents the dehydration side reaction and also significantly improves the solubility of the amino acid derivative in common SPPS solvents like DMF.[7]
Comparison of Asparagine Protection Strategies
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Side-Chain Protection | None (activated ester) | Trityl (Trt) |
| Coupling Speed | Slower | Faster |
| Prevention of Dehydration | Yes | Yes[5] |
| Solubility in DMF/NMP | Moderate | High[6] |
| Deprotection of Side Chain | Not applicable | Acid-labile (cleaved with TFA)[5] |
Analytical Data (Expected)
The following tables provide the expected ranges for analytical data for this compound based on its chemical structure and data from similar compounds.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) |
| Aromatic protons (Fmoc & ONp) | 7.2 - 8.3 |
| -CH- (α-carbon) | ~4.5 |
| -CH₂- (β-carbon) | ~2.9 - 3.2 |
| -CH- & -CH₂- (Fmoc) | ~4.2 - 4.4 |
| -NH₂ (side chain) | ~5.5 - 6.5 (broad) |
| -NH- (backbone) | ~5.8 (d) |
Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| Carbonyls (ester, amide, carbamate) | 168 - 175 |
| Aromatic carbons | 120 - 155 |
| -CH- (α-carbon) | ~53 |
| -CH₂- (β-carbon) | ~37 |
| -CH- & -CH₂- (Fmoc) | ~47, ~67 |
Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (ester, amide, carbamate) | 1680 - 1760 |
| N-O stretch (nitro group) | 1520, 1340 |
Mass Spectrometry
| Ion | Expected m/z |
| [M+H]⁺ | 476.14 |
| [M+Na]⁺ | 498.12 |
Role of Asparagine in Cellular Signaling
Asparagine is not merely a building block for proteins; it also plays a crucial role in cellular signaling, particularly in the context of cell growth and proliferation.[8] The availability of asparagine is sensed by the cell and influences key signaling pathways such as the mTORC1 (mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth.[9][10]
Furthermore, asparagine is the site of N-linked glycosylation, a critical post-translational modification that affects protein folding, stability, and function.[11] The synthesis of glycopeptides using protected asparagine derivatives is essential for studying the intricate roles of glycosylation in health and disease.[12]
Role of Asparagine in the mTORC1 Signaling Pathway
Caption: Asparagine influences cell growth by activating the mTORC1 pathway.
Conclusion
This compound is a valuable reagent for the incorporation of asparagine in solid-phase peptide synthesis, offering a method to circumvent the common side reaction of side-chain dehydration. While its coupling kinetics are slower compared to other methods, the clean reaction profile makes it a suitable choice for the synthesis of high-purity peptides. For researchers and drug development professionals, understanding the properties and appropriate application of this compound, in comparison to other derivatives like Fmoc-Asn(Trt)-OH, is crucial for the successful synthesis of complex peptides intended for the study of biological processes, including cellular signaling and post-translational modifications.
References
- 1. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Conformational implications of asparagine-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc-protected, glycosylated asparagines potentially useful as reagents in the solid-phase synthesis of N-glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Asn-ONp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp). This activated ester is a valuable building block in peptide synthesis, particularly for the introduction of asparagine residues. This document outlines detailed methodologies, potential challenges, and purification strategies to obtain high-purity this compound for research and development applications.
Introduction
This compound is an activated form of Fmoc-L-asparagine, designed for facile coupling in peptide synthesis. The p-nitrophenyl (ONp) group serves as a good leaving group, facilitating the aminolysis reaction with the N-terminal amine of a growing peptide chain. However, the synthesis of asparagine derivatives is often complicated by a significant side reaction: the dehydration of the side-chain amide. This guide will address this challenge and provide a protocol for the successful synthesis and purification of the target compound.
A critical consideration when working with unprotected asparagine derivatives like Fmoc-Asn-OH is the potential for dehydration of the side-chain amide to a β-cyanoalanine derivative during the carboxyl group activation step, especially when using carbodiimide reagents like DCC.[1] While the use of side-chain protected derivatives such as Fmoc-Asn(Trt)-OH is a common strategy to circumvent this issue, this guide focuses on the preparation of the p-nitrophenyl ester from side-chain unprotected Fmoc-Asn-OH.[1][2]
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of Fmoc-L-asparagine (Fmoc-Asn-OH) with p-nitrophenol. Dicyclohexylcarbodiimide (DCC) is commonly employed as a coupling agent to facilitate this reaction.
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Representative Quantity | Molar Equivalents |
| Fmoc-L-asparagine (Fmoc-Asn-OH) | 354.36 | 3.54 g | 1.0 |
| p-Nitrophenol (pNP) | 139.11 | 1.67 g | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 1.1 |
| Ethyl acetate (EtOAc) | - | 100 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-L-asparagine (1.0 eq) and p-nitrophenol (1.2 eq) in ethyl acetate (approximately 100 mL for a 10 mmol scale). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of dichloromethane (e.g., 10-20 mL) and add it dropwise to the cooled, stirring solution of Fmoc-Asn-OH and p-nitrophenol over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form during the reaction.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (3 x 50 mL) to remove excess p-nitrophenol, followed by saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Caption: Workflow for the synthesis of crude this compound.
Purification of this compound
The crude this compound is purified by recrystallization to remove any remaining starting materials, by-products such as DCU, and products of side reactions.
Materials:
| Reagent/Solvent | Use |
| Crude this compound | Product to be purified |
| Ethyl acetate (EtOAc) | Recrystallization solvent |
| Hexane | Anti-solvent (optional) |
Procedure:
-
Dissolution: Transfer the crude this compound solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat gently with stirring until the solid is completely dissolved. Avoid excessive boiling.
-
Hot Filtration (Optional): If any insoluble impurities (like residual DCU) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For enhanced crystallization, the flask can be placed in a refrigerator (2-8°C) or an ice bath after it has reached room temperature.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or an ethyl acetate/hexane mixture to remove any soluble impurities from the surface of the crystals.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight.
Caption: Recrystallization workflow for the purification of this compound.
Characterization and Quality Control
The purity and identity of the final this compound product should be confirmed using appropriate analytical techniques.
| Parameter | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product. Purity should ideally be >98%. |
| Identity | Mass Spectrometry (MS) | The observed molecular weight should correspond to the calculated molecular weight of this compound (C₂₅H₂₁N₃O₇, MW: 475.45 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | The spectrum should show characteristic peaks for the Fmoc, asparagine, and p-nitrophenyl moieties in the correct integration ratios. | |
| Melting Point | Melting Point Apparatus | A sharp melting point range indicates high purity. |
Summary and Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound. The key to a successful synthesis is the careful control of the reaction conditions to minimize the dehydration of the asparagine side chain. The purification via recrystallization is a critical step to ensure the high purity required for subsequent applications in peptide synthesis. Researchers should perform appropriate analytical characterization to verify the quality of the final product.
References
The Enduring Legacy of p-Nitrophenyl Esters in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry, the quest for efficient and reliable methods for peptide bond formation has been a central theme. Among the pioneering advancements, the introduction of p-nitrophenyl esters (ONp) by Miklos Bodanszky in 1955 marked a significant milestone.[1][2] This method, predicated on the principle of "active esters," provided a practical and effective means to activate the carboxyl group of an amino acid, facilitating its coupling with another amino acid. The stability, crystallinity, and ease of preparation of p-nitrophenyl esters contributed to their widespread adoption in solution-phase peptide synthesis and played a crucial role in the successful synthesis of complex peptides, including the hormone oxytocin. This technical guide provides an in-depth exploration of the historical use of p-nitrophenyl esters in peptide synthesis, detailing the underlying chemistry, experimental protocols, and a quantitative analysis of its applications.
Core Principles: The Chemistry of p-Nitrophenyl Esters
The utility of p-nitrophenyl esters in peptide synthesis stems from the electron-withdrawing nature of the p-nitrophenyl group. This substituent enhances the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by the amino group of a second amino acid. The p-nitrophenolate anion is a relatively good leaving group, which further drives the reaction towards peptide bond formation.
The overall process can be divided into two key steps:
-
Activation: The carboxyl group of an N-protected amino acid is converted into a p-nitrophenyl ester. This is typically achieved by reacting the N-protected amino acid with p-nitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by using p-nitrophenyl chloroformate.
-
Coupling: The isolated and purified p-nitrophenyl ester of the N-protected amino acid is then reacted with the free amino group of another amino acid or peptide to form the peptide bond.
A significant advantage of this method is that the p-nitrophenyl esters of N-protected amino acids are often stable, crystalline solids that can be purified and stored, allowing for a stepwise and controlled approach to peptide synthesis.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for peptide synthesis using p-nitrophenyl esters.
Caption: General reaction mechanism for peptide synthesis using p-nitrophenyl esters.
Caption: General experimental workflow for stepwise peptide synthesis.
Advantages and Limitations
The use of p-nitrophenyl esters in peptide synthesis offers several distinct advantages:
-
Stability and Crystallinity: Many N-protected amino acid p-nitrophenyl esters are stable, crystalline solids. This allows for their purification by recrystallization, ensuring the use of high-purity starting materials for the coupling reaction.
-
Reduced Racemization: The activation of the carboxyl group is generally mild enough to minimize the risk of racemization, a critical factor in maintaining the stereochemical integrity of the resulting peptide. Racemization of acylpeptide p-nitrophenyl esters can occur, particularly in the presence of base, through the formation of an oxazolone intermediate.
-
Stepwise Synthesis: The stability of the active esters facilitates a controlled, stepwise approach to building the peptide chain, which was instrumental in early, complex peptide syntheses.
However, the method also has some limitations:
-
Slow Reaction Rates: The coupling reactions with p-nitrophenyl esters can be slow, sometimes requiring extended reaction times for completion.
-
Side Reactions: While generally minimizing racemization, side reactions can still occur, particularly with certain amino acid residues.
-
Rise of More Efficient Reagents: In modern peptide synthesis, particularly in solid-phase synthesis, more reactive coupling reagents have been developed that offer faster reaction times and higher coupling efficiencies.
Racemization Mechanism
A potential side reaction in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid residue. In the case of p-nitrophenyl esters of acylpeptides, racemization can proceed through the formation of an oxazolone intermediate, particularly in the presence of a base.
Caption: Racemization of acylpeptide p-nitrophenyl esters via an oxazolone intermediate.
Experimental Protocols
This section provides detailed methodologies for the preparation of N-protected amino acid p-nitrophenyl esters and their subsequent use in peptide synthesis.
Protocol 1: Preparation of N-Protected Amino Acid p-Nitrophenyl Esters
This protocol describes the synthesis and isolation of a stable N-protected amino acid p-nitrophenyl ester using DCC as the coupling agent.
Materials:
-
N-Boc- or N-Cbz-protected amino acid
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted p-nitrophenol and any remaining N-protected amino acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude p-nitrophenyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: In Situ Formation and Coupling of p-Nitrophenyl Esters for Di- and Tripeptide Synthesis
This protocol, adapted from the work of Keillor and co-workers, describes a convenient one-pot, two-step procedure for the synthesis of di- and tripeptides.
Materials:
-
N-protected amino acid (e.g., Cbz- or Boc-protected)
-
p-Nitrophenyl chloroformate (pNPCF)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Unprotected amino acid
-
Distilled water
-
6 M Hydrochloric acid (HCl)
Procedure:
Step 1: In Situ Formation of the p-Nitrophenyl Ester
-
Dissolve the N-protected amino acid (2.0 mmol) in 100 mL of anhydrous acetonitrile in a flask.
-
Add triethylamine (2.2 mmol, 0.31 mL).
-
Cool the solution in an ice bath and add p-nitrophenyl chloroformate (2.2 mmol, 0.44 g).
-
After 5 minutes, add 4-dimethylaminopyridine (0.2 mmol, 24 mg).
-
Stir the reaction mixture for 50 minutes. The resulting solution contains the in situ formed p-nitrophenyl ester.
Step 2: Peptide Coupling
-
In a separate flask, prepare a clear solution of the unprotected amino acid (8.0 mmol) in 100 mL of distilled water, and add triethylamine (8.0 mmol, 1.12 mL).
-
Remove the ice bath from the activation solution (from Step 1).
-
Add the solution of the second amino acid dropwise to the activation solution with stirring over 5 minutes.
-
Allow the reaction to proceed for an additional 100 minutes.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the remaining solution to a final volume of 150 mL.
-
Acidify the solution to pH 2 with 6 M HCl and allow the peptide product to precipitate at 4 °C.
-
Filter the solution and rinse the solid with 80 mL of 1 M HCl.
-
Dry the solid under vacuum to yield the di- or tripeptide.
Quantitative Data
The following tables summarize representative yields for peptide synthesis using both isolated and in situ generated p-nitrophenyl esters.
Table 1: Yields of Di- and Tripeptides Synthesized via In Situ p-Nitrophenyl Ester Formation
| N-Protected Amino Acid | Coupled Amino Acid | Product | Isolated Yield (%) |
| Cbz-Phe | Cys | Cbz-Phe-Cys-OH | 98 |
| Cbz-Ala | Phe | Cbz-Ala-Phe-OH | 95 |
| Cbz-Val | Gly | Cbz-Val-Gly-OH | 85 |
| Cbz-Gln | Phe | Cbz-Gln-Phe-OH | 78 |
| Cbz-Gln | Val | Cbz-Gln-Val-OH | 72 |
| Boc-Phe | Gly | Boc-Phe-Gly-OH | 92 |
| Boc-Ala | Leu | Boc-Ala-Leu-OH | 88 |
| Cbz-Ala-Phe | Gly | Cbz-Ala-Phe-Gly-OH | 75 |
Table 2: Representative Yields of Peptide Synthesis using Isolated p-Nitrophenyl Esters
| N-Protected Amino Acid Ester | Coupled Amino Acid/Peptide Ester | Product | Yield (%) |
| Cbz-Gly-ONp | Gly-OEt | Cbz-Gly-Gly-OEt | ~80-90 |
| Cbz-L-Pro-ONp | Gly-Gly-ONp·HBr | Cbz-L-Pro-Gly-Gly-ONp | 72 |
| Cbz-L-Ala-ONp | L-Phe-OMe | Cbz-L-Ala-L-Phe-OMe | ~75-85 |
| Z-Cys(Bzl)-ONp | Tyr-OEt | Z-Cys(Bzl)-Tyr-OEt | High |
| Z-Tyr-ONp | Ile-OEt | Z-Tyr-Ile-OEt | High |
| Z-Ile-ONp | Gln-NH2 | Z-Ile-Gln-NH2 | High |
| Z-Gln-ONp | Asn-NH2 | Z-Gln-Asn-NH2 | High |
| Z-Asn-ONp | Cys(Bzl)-Pro-Leu-Gly-NH2 | Z-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2 | High |
Note: Yields can vary depending on the specific amino acids, protecting groups, and reaction conditions.
Conclusion
The introduction of p-nitrophenyl esters revolutionized peptide synthesis by providing a reliable and practical method for the stepwise formation of peptide bonds. While newer, more rapid methods have largely supplanted its use in routine solid-phase peptide synthesis, the principles established by the active ester method remain fundamental to the field. The stability and crystallinity of p-nitrophenyl esters continue to offer advantages in specific applications, particularly in solution-phase synthesis where purification of intermediates is crucial. The historical significance and the foundational chemical principles of the p-nitrophenyl ester method ensure its enduring legacy in the art and science of peptide synthesis. This technical guide serves as a comprehensive resource for understanding and applying this classic, yet still relevant, methodology.
References
The Role and Application of Active Esters in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly utilizing Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high yields and purity of the target peptide. Direct condensation of a carboxylic acid and an amine is generally slow and inefficient. To overcome this, the carboxyl group of the incoming Fmoc-protected amino acid is "activated" to enhance its reactivity towards the N-terminal amine of the growing peptide chain attached to a solid support. This activation is most commonly achieved through the formation of an active ester . This in-depth technical guide explores the core principles of active esters in Fmoc chemistry, detailing their formation, mechanism of action, and the various reagents used for their in situ generation. It further provides a comparative analysis of their performance, detailed experimental protocols, and visual representations of the key chemical processes.
Core Concepts of Active Esters in Peptide Synthesis
An active ester is an ester of a carboxylic acid that is highly susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond. The reactivity of the active ester is determined by the electron-withdrawing nature of the alcohol moiety, which makes the carbonyl carbon more electrophilic. In the context of Fmoc-SPPS, the formation of an active ester is a critical step that dictates the efficiency of the peptide coupling reaction.[1][2]
The general mechanism involves two main steps:
-
Activation: The carboxylic acid of the Fmoc-amino acid reacts with a coupling reagent to form a highly reactive intermediate.
-
Acylation: The free amine of the peptide chain on the solid support attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to form the peptide bond and release the activating group.[2]
In Situ Activating Reagents: The Powerhouses of Modern SPPS
While pre-formed active esters like pentafluorophenyl (Pfp) esters are stable and can be used, modern Fmoc-SPPS predominantly relies on the in situ formation of active esters using sophisticated coupling reagents.[3] These reagents are broadly categorized into two main classes: aminium/uronium salts and phosphonium salts.[1]
Aminium/Uronium Salts
These reagents, such as HBTU, HATU, and HCTU, are widely used due to their high reactivity and efficiency.[1] They react with the Fmoc-amino acid in the presence of a tertiary base (e.g., N,N-diisopropylethylamine - DIPEA) to form a highly reactive OBt (1-hydroxybenzotriazole) or OAt (1-hydroxy-7-azabenzotriazole) active ester.[1][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A workhorse in peptide synthesis, HBTU generates OBt active esters, leading to efficient coupling.[4][5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, HATU forms OAt active esters.[1] The nitrogen atom in the pyridine ring of HOAt is believed to provide anchimeric assistance, accelerating the coupling reaction and reducing racemization.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The resulting O-6-ClBt esters are more reactive than their OBt counterparts due to the electron-withdrawing effect of the chlorine atom.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure as the leaving group. It is considered a safer and highly efficient alternative to benzotriazole-based reagents.[6][7]
A potential side reaction with uronium salts is the guanidinylation of the N-terminal amine, which can cap the peptide chain. This is more likely to occur if the coupling reagent is used in excess.
Phosphonium Salts
Phosphonium salts, such as PyBOP and PyAOP, are also highly effective coupling reagents that generate active esters. A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction.
-
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents. However, it generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP that does not produce HMPA and is widely used for its clean reaction profile.[1]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, which also forms the highly reactive OAt esters.
Quantitative Performance of Common Coupling Reagents
The choice of coupling reagent significantly impacts the outcome of peptide synthesis. The following tables summarize key performance indicators for some of the most widely used reagents.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 [8]
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU | 92.5 |
| HBTU | 88.1 |
| PyBOP | 85.7 |
| COMU | 93.2 |
| DIC/HOBt | 81.3 |
Table 2: Comparison of Racemization Levels for Different Coupling Reagents [1]
| Coupling Reagent | Relative Racemization Potential |
| HATU | Very Low |
| HBTU | Minimal |
| PyBOP | Low |
| COMU | Very Low |
| DIC/Oxyma | Low |
Experimental Protocols
Protocol 1: Standard HBTU/HOBt Coupling for Fmoc-Amino Acids in SPPS
This protocol outlines the steps for a single coupling cycle of an Fmoc-amino acid to a resin-bound peptide using HBTU/HOBt activation.[4]
Materials:
-
Fmoc-protected amino acid
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis resin with a free N-terminal amine
-
Reaction vessel
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Pre-activation of the Fmoc-Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (2-5 equivalents relative to resin loading), HBTU (1.9-4 equivalents), and HOBt (2-5.5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-8 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.[4]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow color) indicates the absence of free primary amines and a complete reaction.
-
If the Kaiser test is positive (blue color), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Protocol 2: Preparation and Use of Fmoc-Amino Acid Pentafluorophenyl (Pfp) Esters
This protocol describes the synthesis of Fmoc-amino acid-OPfp esters and their subsequent use in SPPS.[3]
Part A: Preparation of Fmoc-Amino Acid-OPfp Ester
Materials:
-
Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate
-
Pyridine or DIPEA
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.
-
Add pyridine or DIPEA (1-1.2 equivalents) to the solution and stir.
-
Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture.
Part B: SPPS using Fmoc-Amino Acid-OPfp Ester
Materials:
-
Pre-prepared Fmoc-amino acid pentafluorophenyl ester
-
1-Hydroxybenzotriazole (HOBt) (optional catalyst)
-
DMF, peptide synthesis grade
-
Solid-phase synthesis resin with a free N-terminal amine
-
Reaction vessel
Procedure:
-
Fmoc Deprotection: Follow the deprotection procedure as described in Protocol 1.
-
Coupling Reaction:
-
In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF.
-
(Optional) Add HOBt (3-5 equivalents) to the solution to catalyze the reaction.[3]
-
Add the amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow the monitoring and washing procedures as described in Protocol 1.
Visualizing the Chemistry: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and mechanisms discussed in this guide.
Caption: General mechanism of active ester-mediated peptide bond formation.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: A comparative overview of major classes of coupling reagents.
Conclusion
The use of active esters, particularly those generated in situ with advanced coupling reagents, is a cornerstone of modern Fmoc-SPPS. The choice between uronium/aminium salts and phosphonium salts depends on a careful consideration of factors such as the complexity of the peptide sequence, the potential for racemization of specific amino acids, and cost-effectiveness. Reagents like HATU and COMU offer superior performance for challenging syntheses, while workhorses like HBTU and PyBOP provide a reliable balance of efficiency and safety. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to optimize their peptide synthesis strategies and achieve their desired outcomes with greater success.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Asn-ONp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, its application in peptide synthesis, and provides standardized experimental protocols for its use.
Core Compound Data
This compound is an activated ester of asparagine, widely utilized for the introduction of asparagine residues into a growing peptide chain during Fmoc-based solid-phase peptide synthesis. The p-nitrophenyl (ONp) group serves as a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester |
| Synonyms | Fmoc-L-Asparagine p-nitrophenyl ester, this compound |
| CAS Number | 71989-17-8[1] |
| Molecular Formula | C25H21N3O7[1] |
| Molecular Weight | 475.45 g/mol [1] |
Role in Solid-Phase Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern SPPS, favored for its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][] this compound is one of several activated forms of Fmoc-Asn used in the coupling step of SPPS. While active esters like this compound have been somewhat superseded by more efficient in-situ coupling reagents, they still find application in specific synthetic strategies.[4]
The use of a side-chain unprotected asparagine derivative like this compound can sometimes lead to side reactions, such as the formation of β-cyanoalanine through dehydration of the side-chain amide during carboxyl activation.[5] To mitigate such side reactions, side-chain protected derivatives like Fmoc-Asn(Trt)-OH are often preferred as they prevent dehydration and improve solubility.[6][7] However, for certain applications, the direct coupling of an activated ester like this compound can be advantageous.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the resin, the peptide sequence, and the scale of the synthesis.
3.1. Resin Preparation and Swelling
-
Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[2][8]
-
After swelling, drain the DMF from the reaction vessel.
3.2. N-terminal Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[2][8]
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[2]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.
3.3. Coupling of this compound
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
The addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can be used to facilitate the coupling reaction.
-
Allow the coupling reaction to proceed with agitation for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test (e.g., a negative Kaiser test indicates completion).
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.
3.4. Chain Elongation and Final Cleavage
-
For the addition of subsequent amino acids, repeat the Fmoc deprotection (Step 3.2) and coupling (Step 3.3 with the desired Fmoc-amino acid) cycles.
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[2]
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)).[9]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2]
Visualized Workflows and Pathways
4.1. General Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
4.2. Fmoc Deprotection Mechanism
Caption: Base-catalyzed β-elimination mechanism of Fmoc group removal.
4.3. Peptide Coupling with this compound
Caption: Peptide bond formation via nucleophilic attack on this compound.
References
The Solubility and Stability of Fmoc-Asn-ONp: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the physicochemical properties of protected amino acids is paramount. This in-depth technical guide focuses on N-α-Fmoc-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a commonly utilized building block. This document provides a comprehensive overview of its solubility and stability, supported by experimental protocols and data-driven insights to facilitate its effective use in solid-phase peptide synthesis (SPPS).
Core Properties of Fmoc-Protected Asparagine Derivatives
The solubility and stability of this compound are influenced by its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the asparagine residue, and the p-nitrophenyl (ONp) ester activating group. While specific quantitative data for this compound is not extensively published, its behavior can be inferred from closely related and well-studied asparagine derivatives.
Solubility Characteristics
The solubility of protected amino acids is a critical factor in ensuring efficient and complete coupling reactions during SPPS. Poor solubility can lead to aggregation and incomplete reactions, resulting in lower peptide yields and purity. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.
Unprotected asparagine derivatives are known to have limited solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1]. The introduction of the bulky, hydrophobic Fmoc group and side-chain protecting groups like trityl (Trt) significantly enhances solubility[1][2][3][]. For instance, Fmoc-Asn(Trt)-OH demonstrates superior solubility in these solvents, which is a primary reason for its widespread use[1][2]. While Fmoc-Asn-OH is only somewhat soluble in NMP or DMF[5], the p-nitrophenyl ester in this compound is expected to further influence its solubility profile.
Table 1: Solubility of Related Fmoc-Asparagine Derivatives
| Compound | Solvent | Solubility | Notes |
| Fmoc-Asn-OH | DMSO | 50 mg/mL (141.10 mM) | Requires ultrasonic agitation; hygroscopic DMSO can impact solubility[6]. |
| Fmoc-Asn(Trt)-OH | Most organic solvents | Good solubility | A key advantage leading to purer peptides[2]. |
It is recommended to experimentally determine the solubility of this compound in the specific solvent system being used for peptide synthesis to optimize reaction conditions.
Stability Profile
The stability of this compound is primarily governed by the lability of the Fmoc group and the potential for side reactions involving the asparagine side chain.
Fmoc Group Stability: The Fmoc protecting group is renowned for its stability under acidic conditions and its controlled removal under mild basic conditions[3][7]. This orthogonality is the cornerstone of Fmoc-based SPPS. The Fmoc group is stable to acids like trifluoroacetic acid (TFA), which is used for the cleavage of side-chain protecting groups[7][8]. However, it is readily cleaved by secondary amines, such as piperidine, through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism[7].
Asparagine Side-Chain Stability: The amide side chain of asparagine can undergo dehydration during the activation of the carboxyl group, particularly with carbodiimide reagents, leading to the formation of a β-cyanoalanine residue[5][9]. The use of active esters, such as the p-nitrophenyl ester in this compound, is a strategy to mitigate this side reaction, as they allow for slower, more controlled coupling[10]. However, the potential for this side reaction should still be considered.
Another significant stability concern for asparagine residues is deamidation, which can occur under both acidic and basic conditions[11][12]. This reaction proceeds through a cyclic imide intermediate to yield a mixture of aspartyl and isoaspartyl peptides[11][12]. The rate of deamidation is influenced by pH, temperature, and the neighboring amino acid residues[11][12].
Storage and Handling: this compound should be stored in a tightly closed container, protected from heat and sources of ignition[13]. Recommended storage is at temperatures not exceeding 5°C (41°F)[13]. The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes[13]. Appropriate personal protective equipment, including gloves, goggles, and a dust respirator, should be used when handling the material[13].
Experimental Protocols
To ensure the successful application of this compound in peptide synthesis, it is crucial to employ robust experimental protocols for assessing its purity, solubility, and stability.
Purity Assessment
The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques to determine chemical and enantiomeric purity, as well as to confirm its structural integrity.
Table 2: Analytical Methods for Purity Assessment of Fmoc-Amino Acids
| Analytical Method | Parameter Assessed | Typical Specification | Key Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥99.0%[14] | High resolution, quantitative, robust[14]. | May not separate all closely related impurities[14]. |
| Chiral HPLC | Enantiomeric Purity (D-isomer content) | ≤0.2% D-isomer[14] | Direct and accurate quantification of enantiomers[14]. | Requires specialized chiral columns[14]. |
| ¹H NMR | Structural Integrity & Impurity Identification | Conforms to structure | Provides detailed structural information[14]. | Less sensitive for quantifying minor impurities[14]. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Matches theoretical mass | High sensitivity and accuracy for mass determination[14]. | May not distinguish isomers. |
Protocol for RP-HPLC Purity Analysis:
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL[14].
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 15-20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: 254 nm or 301 nm (for Fmoc group).
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area[14].
Solubility Determination
A straightforward method to estimate the solubility of this compound is to determine the saturation concentration in a given solvent.
Protocol for Solubility Assessment:
-
Add a small, known amount of this compound to a fixed volume of the test solvent (e.g., DMF, NMP, DMSO) in a vial.
-
Agitate the mixture at a constant temperature (e.g., room temperature) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
If the solid completely dissolves, add another known amount of the compound and repeat the agitation.
-
Continue this process until a saturated solution with excess solid is obtained.
-
Centrifuge or filter the saturated solution to remove the excess solid.
-
Dilute a known volume of the supernatant and analyze its concentration using a validated analytical method, such as HPLC with a calibration curve.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
Stability Study
The stability of this compound in solution can be evaluated by monitoring its degradation over time under specific conditions (e.g., in the presence of a base or at elevated temperatures).
Protocol for Stability Assessment via HPLC:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Aliquot the solution into several vials.
-
For each time point, subject a vial to the desired condition (e.g., add a specific concentration of piperidine or place in a temperature-controlled bath).
-
At predetermined time intervals, quench the reaction if necessary (e.g., by neutralizing the base with an acid).
-
Analyze the sample by RP-HPLC, as described in the purity assessment protocol.
-
Quantify the peak area of the intact this compound and any degradation products.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizing Key Pathways and Workflows
Diagrams are essential for a clear understanding of the chemical transformations and experimental procedures involved with this compound.
Caption: Fmoc deprotection of an asparagine residue.
Caption: Asparagine side-chain dehydration side reaction.
Caption: Experimental workflow for stability assessment.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its successful use in peptide synthesis. While direct quantitative data for this specific compound is limited, its properties can be reasonably inferred from related Fmoc-asparagine derivatives. By employing rigorous analytical methods and carefully controlling reaction conditions, researchers can mitigate potential side reactions and optimize the incorporation of asparagine into synthetic peptides. The experimental protocols and visualizations provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Navigating Asparagine Incorporation in Peptide Synthesis: A Technical Guide to Fmoc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of asparagine (Asn) residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the risk of side-chain dehydration and poor solubility of the protected amino acid. While various activated forms of Fmoc-Asn have been explored, the p-nitrophenyl (ONp) ester, Fmoc-Asn-ONp, sees limited commercial availability and application in modern SPPS. The industry standard has decidedly shifted towards the use of side-chain protected derivatives to mitigate these issues effectively.
This technical guide addresses the core challenge of sourcing and utilizing a commercially viable Fmoc-protected asparagine derivative. We will briefly touch upon this compound and then provide an in-depth focus on Fmoc-Asn(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine) , the widely accepted and commercially available solution. This guide will detail its advantages, provide a list of commercial suppliers, summarize key technical data, and present standardized experimental protocols for its successful implementation in peptide synthesis workflows.
The Challenge of Asparagine Incorporation and the Status of this compound
The primary difficulty in incorporating asparagine lies in the amide group of its side chain. During the activation of the carboxyl group for peptide bond formation, particularly with carbodiimide reagents, the side-chain amide can undergo dehydration to form a nitrile, resulting in an undesirable β-cyanoalanine residue in the peptide sequence.[1][2] Additionally, Fmoc-Asn-OH exhibits very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which can lead to incomplete reactions and aggregation.[1][3][4]
While activated esters like this compound were developed to facilitate coupling, they do not inherently solve the dehydration problem and have largely been superseded by side-chain protection strategies.[5] Commercial availability of this compound is scarce; a listing for a Bachem product is noted, but it is not a widely stocked reagent across major suppliers.[6]
The Solution: Fmoc-Asn(Trt)-OH, the Industry Standard
To overcome the challenges of asparagine incorporation, the use of a protecting group on the side-chain amide is the preferred strategy in Fmoc SPPS. The trityl (Trt) group is the most commonly employed protecting group for this purpose.[4]
Key Advantages of Fmoc-Asn(Trt)-OH
-
Prevention of Side-Chain Dehydration : The bulky trityl group effectively shields the side-chain amide, preventing the dehydration side reaction during the activation and coupling steps.[1][7][8] This leads to significantly purer peptide products.
-
Enhanced Solubility : The presence of the trityl group dramatically improves the solubility of the amino acid derivative in standard organic solvents used in peptide synthesis, such as DMF and NMP.[1][3][4] This ensures efficient and complete coupling reactions.
-
Orthogonality : The Fmoc group can be removed under mild basic conditions (e.g., piperidine), while the acid-labile Trt group remains stable. The Trt group is then typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[9][]
Commercial Availability
Fmoc-Asn(Trt)-OH is readily available from a multitude of chemical and life science suppliers, ensuring a stable supply chain for research and manufacturing.
Table 1: Prominent Commercial Suppliers of Fmoc-Asn(Trt)-OH
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various purities and quantities.[11] |
| Aapptec | --INVALID-LINK-- | Specializes in peptide synthesis reagents.[1][2] |
| MedchemExpress | --INVALID-LINK-- | Provides biochemical reagents for research.[12] |
| Advanced ChemTech | --INVALID-LINK-- | Focuses on reagents for peptide synthesis.[7] |
| LifeTein | --INVALID-LINK-- | Peptide synthesis company offering reagents.[13] |
| AltaBioscience | --INVALID-LINK-- | Supplier of amino acids and peptide reagents.[14] |
| Biorunstar | --INVALID-LINK-- | Supplier of biochemicals.[15] |
| Molsyns Research | --INVALID-LINK-- | Manufacturer and exporter of specialty chemicals.[16] |
| Neta Scientific | --INVALID-LINK-- | Distributor for various manufacturers, including Sigma-Aldrich.[17] |
| NINGBO INNO PHARMCHEM | --INVALID-LINK-- | Manufacturer and supplier of pharmaceutical chemicals.[3][8] |
Technical Data
A summary of the key physicochemical properties of Fmoc-Asn(Trt)-OH is provided below for easy reference.
Table 2: Technical Specifications of Fmoc-Asn(Trt)-OH
| Property | Value | Reference(s) |
| CAS Number | 132388-59-1 | [18] |
| Molecular Formula | C₃₈H₃₂N₂O₅ | [13][18] |
| Molecular Weight | 596.67 g/mol | [13][18] |
| Appearance | White to off-white powder | |
| Melting Point | 201-204 °C | |
| Purity (HPLC) | Typically ≥97.0% to ≥99.0% | |
| Optical Rotation [α]20/D | -15.0±1°, c = 1% in methanol | |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-Asn(Trt)-OH in a standard Fmoc-SPPS workflow.
General Workflow for Fmoc-SPPS
The diagram below illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.
Caption: A schematic of the cyclical steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard manual coupling procedure. Equivalents are based on the initial resin loading.
-
Resin Preparation : Following Nα-Fmoc deprotection of the resin-bound peptide and subsequent washing (typically 5-7 times with DMF), the resin is ready for coupling.
-
Activation Solution Preparation : In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.) and a coupling reagent activator (e.g., HOBt, 3 eq.) in DMF. Add the coupling reagent itself (e.g., HBTU, 3 eq.).
-
Initiation of Activation : Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation times.[19]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing : Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional) : A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[9]
Caption: Workflow for the activation and coupling of Fmoc-Asn(Trt)-OH during SPPS.
Protocol for Final Cleavage and Trt-Group Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups, including Trt, are removed.
-
Resin Preparation : After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail. A common mixture is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) .[19] The use of scavengers like TIS is critical to trap the reactive trityl cations generated during cleavage, preventing re-attachment to sensitive residues like tryptophan.[3][20]
-
Cleavage Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen.
-
Isolation : Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification : Collect the peptide precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.
Conclusion
While the direct use of activated esters like this compound for asparagine incorporation in peptide synthesis is now largely historical, Fmoc-Asn(Trt)-OH has emerged as the robust and reliable standard. Its widespread commercial availability, coupled with its ability to prevent critical side reactions and improve solubility, makes it an indispensable tool for researchers, scientists, and drug development professionals. By following standardized protocols for coupling and deprotection, high-purity asparagine-containing peptides can be synthesized efficiently and reproducibly, facilitating advancements in biochemical research and therapeutic development.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Novachem Reference Standards Australia [novachem.com.au]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 11. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lifetein.com [lifetein.com]
- 14. shop.altabioscience.com [shop.altabioscience.com]
- 15. biorunstar.com [biorunstar.com]
- 16. Buy high quality FMOC-Asn(trt)-OH with CAS No - 132388-59-1 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of FMOC-Asn(trt)-OH [molsyns.com]
- 17. netascientific.com [netascientific.com]
- 18. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols: Standard Protocol for Using Fmoc-Asn-ONp in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Incorporating Asparagine in SPPS
The incorporation of asparagine (Asn) into a peptide sequence during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. Two primary side reactions can occur: dehydration of the side-chain amide to form a β-cyanoalanine derivative, and aspartimide formation, which can lead to chain termination, racemization, and the formation of difficult-to-separate β-peptides.[1][2]
Historically, various strategies have been employed to mitigate these issues. One classical approach is the use of pre-formed active esters, such as Fmoc-Asn-ONp (p-nitrophenyl ester). This method avoids the need for in-situ activation with potent reagents like carbodiimides, which are known to promote side-chain dehydration.[3][4] However, modern peptide synthesis predominantly favors the use of side-chain protected derivatives, with Fmoc-Asn(Trt)-OH being the current industry standard due to its high efficiency and suppression of side reactions.[5][6]
This document provides a detailed protocol for the use of this compound in SPPS, outlines its advantages and disadvantages compared to the modern standard Fmoc-Asn(Trt)-OH, and discusses the critical side reactions associated with asparagine incorporation.
Comparative Analysis: this compound vs. Fmoc-Asn(Trt)-OH
The choice between using a pre-activated ester like this compound and a side-chain protected amino acid like Fmoc-Asn(Trt)-OH involves a trade-off between reaction rate, cost, and side-reaction prevention.
-
This compound (p-nitrophenyl ester): This is a pre-activated form of Fmoc-Asn. The electron-withdrawing nitro group makes the ester carbonyl susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.
-
Advantages:
-
Prevents side-chain dehydration to β-cyanoalanine as no strong, in-situ activating agent is required.[3]
-
Can be a cost-effective alternative.
-
-
Disadvantages:
-
Coupling reactions are significantly slower compared to modern methods.[3][7]
-
Does not protect against aspartimide formation during repeated base treatments for Fmoc deprotection.[8]
-
The released p-nitrophenol is yellow, which can be used for visual monitoring but requires thorough washing for complete removal.
-
-
-
Fmoc-Asn(Trt)-OH (Trityl protection): The bulky trityl group on the side-chain amide provides steric hindrance.
-
Advantages:
-
Disadvantages:
-
Higher cost compared to unprotected or ONp-activated asparagine.
-
The bulky Trt group can sometimes slow down coupling kinetics slightly compared to smaller amino acids.
-
Cleavage of the Trt group requires standard TFA treatment with scavengers.[4]
-
-
Data Presentation: Comparison of Coupling Methods
The following table summarizes the typical quantitative parameters for coupling asparagine using the two methods.
| Parameter | This compound | Fmoc-Asn(Trt)-OH + HBTU/DIPEA |
| Equivalents (vs. Resin) | 3 - 5 eq. | 3 - 5 eq. |
| Coupling Activator | None (pre-activated) | HBTU (0.95 eq. relative to AA) |
| Base | Additive (e.g., HOBt, 1-2 eq.) | DIPEA (2 eq. relative to AA) |
| Solvent | DMF | DMF or NMP |
| Typical Coupling Time | 4 - 24 hours | 30 - 120 minutes |
| Primary Side Reaction | Aspartimide Formation (during deprotection) | Aspartimide Formation (during deprotection) |
| Dehydration Prevention | High | High |
| Relative Cost | Lower | Higher |
Experimental Protocols
This protocol assumes a standard manual SPPS workflow starting from a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with free amine
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (positive result: dark blue beads).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF. Note: HOBt is added to catalyze the reaction and suppress racemization.
-
Coupling Reaction: Add the coupling solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring: The reaction is slow and may require 4 to 24 hours for completion. Monitor the reaction progress by taking a small sample of resin beads every few hours and performing a Kaiser test. A negative Kaiser test (colorless/yellow beads) indicates complete coupling. The yellow color of the released p-nitrophenolate in the solution can also serve as a visual indicator of reaction progress.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The peptide-resin is now ready for the next deprotection and coupling cycle.
Materials:
-
Peptide-resin with free amine
-
Fmoc-Asn(Trt)-OH
-
HBTU (or other uronium salt activator)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 4.1.
-
Coupling Solution Preparation (In-situ activation): In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (4 equivalents) and HBTU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for 30-120 minutes.
-
Monitoring: Perform a Kaiser test after the designated time to confirm reaction completion.
-
Washing & Repetition: Follow steps 7-8 from Protocol 4.1.
Visualization of Workflows and Side Reactions
Caption: General SPPS workflow highlighting the this compound coupling step.
The two major side reactions when incorporating asparagine without side-chain protection are dehydration and aspartimide formation.
Caption: Key side reactions in SPPS involving asparagine residues.
Conclusion and Recommendations
While this compound offers a classical, dehydration-free method for incorporating asparagine, its use in modern SPPS is limited due to slow reaction kinetics. For routine and complex peptide synthesis, the use of Fmoc-Asn(Trt)-OH is strongly recommended . It provides a robust, efficient, and reliable method that minimizes side reactions and is compatible with rapid, automated synthesis protocols. The use of this compound may be considered in specific cases where cost is a primary driver and longer coupling times are acceptable, or for the synthesis of very short peptides where the cumulative risk of aspartimide formation is low. Regardless of the method used, sequences known to be prone to aspartimide formation (e.g., Asn-Gly, Asn-Ser) require careful monitoring and may benefit from optimized deprotection conditions, such as using weaker bases or additives like HOBt in the piperidine solution.[9]
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for Fmoc-Asn Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into a peptide sequence during solid-phase peptide synthesis (SPPS) presents unique challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a nitrile derivative, particularly during the activation of the carboxylic acid. This side reaction can significantly reduce the yield of the desired peptide and complicate purification. Historically, various strategies have been employed to mitigate this issue, including the use of pre-activated esters such as p-nitrophenyl (ONp) esters. However, the most effective and widely adopted method to ensure high coupling efficiency and peptide purity is the use of a side-chain protecting group. This document provides a detailed overview of the challenges associated with asparagine coupling, compares different coupling strategies, and offers a comprehensive protocol for the recommended method using Fmoc-Asn(Trt)-OH.
The Challenge of Asparagine Coupling: Side-Chain Dehydration
During the coupling step in SPPS, the carboxylic acid of the incoming amino acid is activated to facilitate the formation of a peptide bond with the free amine of the growing peptide chain on the solid support. When using unprotected Fmoc-Asn-OH, common carbodiimide-based activating agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can promote a side reaction where the side-chain amide of asparagine is dehydrated to form a β-cyanoalanine residue. This results in an undesired modification of the peptide with a mass difference of -18 Da.
While the use of active esters like Fmoc-Asn-ONp was an earlier strategy to circumvent the in-situ activation with carbodiimides, their reactivity and stability can be suboptimal, leading to incomplete coupling and potential side reactions. A more robust solution is to protect the side-chain amide of asparagine throughout the synthesis.
Recommended Strategy: Side-Chain Protected Asparagine
The use of a side-chain protecting group for asparagine is the most effective method to prevent nitrile formation and ensure high coupling efficiency. The trityl (Trt) group is the most commonly used and highly recommended protecting group for the asparagine side chain in Fmoc-based SPPS. Fmoc-Asn(Trt)-OH offers two significant advantages:
-
Prevention of Dehydration: The bulky trityl group sterically hinders the side-chain amide, effectively preventing its dehydration to a nitrile during the activation and coupling steps.[1]
-
Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to the poorly soluble Fmoc-Asn-OH.[2][3][4] This improved solubility ensures more efficient and complete coupling reactions.
While other protecting groups like xanthyl (Xan) exist, the trityl group is widely considered the industry standard for its reliability and compatibility with standard Fmoc-SPPS protocols.
Comparison of Asparagine Coupling Strategies
The following table summarizes the key characteristics of different approaches for incorporating asparagine in SPPS.
| Feature | Fmoc-Asn-OH (with carbodiimide activation) | This compound/OPfp | Fmoc-Asn(Trt)-OH (Recommended) |
| Side-Chain Protection | None | None | Trityl (Trt) |
| Primary Challenge | High risk of side-chain dehydration to nitrile.[1] | Lower reactivity compared to in-situ activation, potentially leading to incomplete coupling. | Requires final deprotection step. |
| Solubility in DMF | Poor[2][4] | Moderate | Excellent[2][3][4] |
| Coupling Efficiency | Variable, often incomplete due to poor solubility and side reactions. | Generally lower than modern in-situ activation methods. Fmoc-Asn-OPfp is reported to be effective.[5][6] | High and reliable.[7] |
| Peptide Purity | Often low due to nitrile impurity. | Can be compromised by incomplete coupling. | Significantly purer peptides.[8] |
| Recommendation | Not Recommended | Acceptable in some cases (OPfp), but largely outdated. | Highly Recommended |
Experimental Protocols
This section provides a detailed protocol for the recommended method of coupling Fmoc-Asn(Trt)-OH in manual solid-phase peptide synthesis.
Protocol 1: Manual Coupling of Fmoc-Asn(Trt)-OH
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Amino Acid Solution (Pre-activation):
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow to colorless beads) indicates that the coupling reaction is complete.[1] If the test is positive (blue beads), the coupling reaction can be extended, or a second coupling can be performed.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to remove any excess reagents.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Experimental Workflow
Asparagine Coupling Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
Application Notes and Protocols for Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during Fmoc-based solid-phase peptide synthesis (SPPS) requires careful consideration to prevent undesirable side reactions. Historically, pre-activated derivatives such as p-nitrophenyl esters (Fmoc-Asn-ONp) were employed. However, this method is now considered outdated due to its slow reaction kinetics and the high potential for side reactions. Modern peptide synthesis overwhelmingly favors the in-situ activation of side-chain protected Fmoc-Asn(Trt)-OH. The bulky trityl (Trt) group on the side-chain amide is crucial for preventing dehydration to nitriles and base-catalyzed aspartimide formation, thereby ensuring higher purity and yield of the target peptide.[1][2]
This document provides a comprehensive guide to the recommended coupling reagents for Fmoc-Asn(Trt)-OH, including detailed protocols, a comparison of their performance, and troubleshooting strategies.
Challenges in Asparagine Coupling and the Importance of Side-Chain Protection
The primary challenge in coupling asparagine is the reactivity of its side-chain amide group. During the activation of the C-terminal carboxyl group, two major side reactions can occur with unprotected or inadequately protected asparagine:
-
Nitrile Formation: Dehydration of the side-chain amide to form a β-cyanoalanine residue. This is particularly prevalent when using carbodiimide-based coupling reagents.[3]
-
Aspartimide Formation: Intramolecular cyclization of the peptide backbone at the asparagine residue, leading to the formation of a succinimide ring. This can result in a mixture of α- and β-peptides and racemization.
To mitigate these issues, the use of a trityl (Trt) protecting group on the side-chain amide of asparagine is the current standard in Fmoc-SPPS.[1][2] The steric hindrance provided by the Trt group effectively prevents these side reactions.[2] Furthermore, Fmoc-Asn(Trt)-OH exhibits improved solubility in common SPPS solvents like DMF and NMP compared to the unprotected counterpart.[2]
Recommended Coupling Reagents for Fmoc-Asn(Trt)-OH
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. For Fmoc-Asn(Trt)-OH, the most commonly used and recommended reagents are uronium/aminium salts and phosphonium salts. These reagents facilitate rapid and efficient coupling with a low risk of racemization.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of recommended coupling reagents for the incorporation of Fmoc-Asn(Trt)-OH. The data is compiled from various studies, including the synthesis of the "difficult" acyl carrier protein (ACP) fragment 65-74, which contains an asparagine residue.[4]
| Coupling Reagent | Class | Typical Coupling Time | Crude Purity (ACP 65-74) | Racemization Risk | Key Advantages |
| HATU | Aminium Salt | 20 - 45 min | ~80-90% | Very Low | High reactivity, suitable for hindered couplings.[5] |
| HBTU | Aminium Salt | 30 - 60 min | ~70-85% | Low | Cost-effective, reliable for standard couplings. |
| HCTU | Aminium Salt | 5 - 30 min | ~85-90% | Low | Very fast reaction times, high purity.[4] |
| PyBOP | Phosphonium Salt | 30 - 60 min | ~75-85% | Low | Avoids guanidinylation side reaction. |
| DIC/HOBt | Carbodiimide | 60 - 120 min | ~60-75% | Low to Moderate | Economical, but slower reaction times. |
Note: Crude purity can vary significantly depending on the peptide sequence, resin, and synthesis conditions.
Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-Asn(Trt)-OH in Fmoc-SPPS. For automated synthesizers, these protocols can be adapted to the instrument's specifications.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: Coupling with HATU
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and agitate for 1-2 minutes for pre-activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 20-45 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
Protocol 2: Coupling with HBTU
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test.
Protocol 3: Coupling with HCTU
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-30 minutes.
-
Washing: Drain and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test.
Protocol 4: Coupling with PyBOP
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents).
-
Coupling: Immediately add the solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test.
Protocol 5: Coupling with DIC/HOBt
-
Reagent Solution: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin.
-
DIC Addition: Add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 60-120 minutes.
-
Washing: Drain and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Side reactions during the activation of unprotected Fmoc-Asn-OH.
Caption: Decision workflow for selecting the appropriate reagents for asparagine coupling.
Experimental Workflow
Caption: General workflow for a single coupling cycle of Fmoc-Asn(Trt)-OH.
Conclusion
While this compound was an early approach for incorporating asparagine, it has been superseded by more efficient and reliable methods. For the synthesis of high-purity peptides, the use of Fmoc-Asn(Trt)-OH is strongly recommended to prevent deleterious side reactions. The choice of a modern coupling reagent, such as HATU, HCTU, or PyBOP, will further enhance coupling efficiency and minimize the risk of racemization. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully incorporate asparagine into their synthetic peptides.
References
Monitoring the Coupling Reaction of Fmoc-Asn-ONp in Solid-Phase Peptide Synthesis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for monitoring the coupling efficiency of p-nitrophenyl (ONp) ester-activated N-α-Fmoc-asparagine (Fmoc-Asn-ONp) during solid-phase peptide synthesis (SPPS). While active esters such as this compound have seen restricted application in modern SPPS in favor of faster coupling reagents, they remain a viable option.[1] Effective monitoring is crucial to ensure complete acylation of the N-terminal amine and to prevent the formation of deletion sequences. This guide focuses on the widely used qualitative Kaiser test for the detection of residual primary amines and discusses potential side reactions and mitigation strategies.
Introduction to Coupling Monitoring in Fmoc-SPPS
In Fmoc-based solid-phase peptide synthesis, the iterative addition of amino acids involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminal amine and the subsequent coupling of the next Fmoc-protected amino acid. The completeness of the coupling reaction is critical for the successful synthesis of the target peptide.[1] Incomplete coupling results in the formation of deletion peptides, which can be difficult to separate from the desired product. Therefore, reliable methods to monitor the reaction are essential.
The most common method for monitoring the completion of a coupling reaction is the detection of unreacted primary amines on the resin-bound peptide.[1] A variety of qualitative colorimetric tests have been developed for this purpose, with the Kaiser test being the most prevalent for primary amines.[1]
Monitoring Techniques for this compound Coupling
The coupling of this compound, an active ester, can be monitored using several techniques. The choice of method depends on the available equipment and the desired level of quantification.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[1] It is based on the reaction of ninhydrin with the free N-terminal amine of the peptide-resin. A positive result, indicated by an intense blue color, signifies the presence of unreacted amine and thus an incomplete coupling reaction. A negative result (yellow or colorless) indicates that the coupling is complete.
It is important to note that the Fmoc protecting group can be partially labile under the heating conditions of the Kaiser test, which may lead to false-positive results.[2] Therefore, adherence to the recommended heating time is crucial.
Quantitative Monitoring
While the qualitative Kaiser test is sufficient for most routine syntheses, quantitative methods can be employed for process optimization and troubleshooting. These methods are generally more complex and time-consuming.
-
Quantitative Kaiser Test: This method involves the spectrophotometric measurement of the blue chromophore eluted from the resin beads.
-
High-Performance Liquid Chromatography (HPLC): A small sample of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC to quantify the amount of unreacted peptide.[1]
Potential Side Reactions with Asparagine
The use of asparagine in peptide synthesis, especially without side-chain protection, can be associated with specific side reactions.
-
Aspartimide Formation: Under basic conditions, the side-chain amide of asparagine can cyclize to form an aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides.[1][3]
-
Dehydration of the Side-Chain Amide: During the activation of the carboxylic acid, the side-chain amide of asparagine can undergo dehydration to form a nitrile.[4] Using pre-formed active esters like this compound can minimize this side reaction compared to in-situ activation methods.
To mitigate these side reactions, the use of a side-chain protecting group, such as the trityl (Trt) group, is often recommended for asparagine. However, when using the unprotected this compound, careful monitoring and control of reaction conditions are essential.
Experimental Protocols
Protocol for Qualitative Kaiser Test
This protocol describes the procedure for performing the qualitative Kaiser test to monitor the coupling of this compound.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.01 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of the peptide-resin (approx. 5-10 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with dimethylformamide (DMF) (3 x 1 mL) to remove any residual reagents.
-
Place the washed resin beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue beads and solution | Incomplete coupling | Recouple with fresh this compound. |
| Colorless/Yellow beads and solution | Complete coupling | Proceed to the next Fmoc deprotection step. |
| Slightly blue beads or solution | Near-complete coupling | Extend coupling time or perform a second coupling. |
Data Presentation
The following table summarizes the expected outcomes of the Kaiser test during a typical Fmoc-SPPS cycle involving the coupling of this compound.
| Synthesis Step | Expected Kaiser Test Result | Rationale |
| After Fmoc Deprotection | Positive (Intense Blue) | The N-terminal primary amine is free. |
| After this compound Coupling | Negative (Yellow/Colorless) | The primary amine has been acylated. |
| Incomplete Coupling | Positive (Blue) | Residual free primary amines are present. |
Visualizations
The following diagrams illustrate the key workflows and chemical principles described in this application note.
Caption: Workflow for a single coupling cycle in SPPS.
Caption: Principle of the Kaiser test for detecting free primary amines.
Conclusion
Monitoring the coupling of this compound is a critical step in ensuring the synthesis of high-quality peptides. The qualitative Kaiser test provides a rapid and sensitive method for detecting the presence of unreacted primary amines, thereby assessing the completeness of the coupling reaction. While this compound may not be as commonly used as other activated amino acids, a thorough understanding of monitoring techniques and potential side reactions allows for its successful application in solid-phase peptide synthesis. For difficult couplings or when synthesizing long peptides, a double coupling strategy or the use of more advanced monitoring techniques may be necessary.
References
Application Notes and Protocols: A Comparative Analysis of Fmoc-Asn-ONp in Manual and Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the synthesis of complex peptide sequences with high efficiency. The choice of building blocks and synthesis methodology is critical to achieving high purity and yield. The amino acid asparagine (Asn) presents unique challenges during SPPS, primarily due to side reactions involving its side-chain amide group. These include dehydration to a β-cyanoalanine residue and aspartimide formation, which can lead to impurities that are difficult to remove.
To circumvent these issues, various strategies have been developed, including the use of side-chain protected asparagine derivatives. One such derivative is Fmoc-Asn-ONp, which utilizes a p-nitrophenyl (ONp) ester for carboxyl group activation. This pre-activated ester strategy offers a "dehydration-free" method for introducing asparagine, as the carboxyl group is not activated in situ with carbodiimides, which are known to promote nitrile formation.[1]
This document provides a detailed comparison of the use of this compound in both manual and automated solid-phase peptide synthesis. It includes a quantitative comparison of the two methodologies, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal approach for their specific needs.
Data Presentation: Manual vs. Automated SPPS
The decision to employ manual or automated SPPS often hinges on quantitative factors such as synthesis time, cost, final product quality, and throughput. The following table summarizes these key parameters, providing a general comparison. While this data is not specific to this compound, it reflects the typical performance differences between the two techniques.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[2] | 5 - 15 minutes (for setup)[2] |
| Total Time per Cycle | 2 - 4 hours[2] | 30 - 90 minutes[2] |
| Typical Yield per Coupling Step | 95 - 99%[2] | > 99%[2] |
| Final Crude Purity | 70 - 90%[2] | 85 - 98%[2] |
| Reagent Consumption | Higher, due to manual dispensing[2] | Optimized and lower[2] |
| Reproducibility | Operator-dependent[2] | High[2] |
| Throughput | Low (typically one peptide at a time)[2] | High (multiple peptides can be synthesized in parallel) |
Experimental Protocols
The following are detailed protocols for the incorporation of an this compound residue into a growing peptide chain using both manual and automated SPPS.
Manual Solid-Phase Peptide Synthesis Protocol for this compound Incorporation
This protocol assumes the synthesis is performed on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (10 mL/g of resin) and swell the resin for at least 1 hour with gentle agitation.[3]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
Add DIEA (1 equivalent, 0.1 mmol) to the reaction mixture.
-
Agitate the mixture for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling steps for the subsequent amino acids in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Automated Solid-Phase Peptide Synthesis Protocol for this compound Incorporation
This protocol is a general guideline for automated peptide synthesizers. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.
Procedure:
-
Resin Loading:
-
Load the appropriate resin into the reaction vessel of the automated synthesizer.
-
-
Reagent Preparation:
-
Prepare stock solutions of Fmoc-amino acids, activators, and other necessary reagents according to the synthesizer's protocol.
-
For this compound, prepare a solution in DMF.
-
-
Synthesis Program:
-
Program the synthesizer with the desired peptide sequence.
-
For the this compound coupling step, create a special cycle with the following considerations:
-
No in-situ activation: The synthesizer should be programmed to deliver the this compound solution directly to the reaction vessel without the addition of a separate activating agent (e.g., HBTU, HATU).
-
Base addition: Program the addition of a base such as DIEA (1 equivalent) to the reaction vessel.
-
Extended coupling time: Set an extended coupling time of 2-4 hours to ensure complete reaction.[4]
-
-
-
Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Resin swelling with DMF.
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid. For this compound, the pre-programmed special cycle will be executed.
-
Final washing with DMF.
-
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the peptide-resin is typically cleaved and deprotected manually as described in the manual protocol (Step 6). Some synthesizers may have modules for automated cleavage.
-
Visualizations
Logical Comparison of Manual vs. Automated SPPS
Caption: Key advantages and disadvantages of manual versus automated SPPS.
Asparagine Side Reactions in SPPS
Caption: Common side reactions of asparagine during solid-phase peptide synthesis.
Manual SPPS Workflow for this compound
Caption: Step-by-step workflow for manual SPPS incorporating this compound.
Automated SPPS Workflow for this compound
Caption: Generalized workflow for automated SPPS incorporating this compound.
Conclusion
The choice between manual and automated SPPS for the incorporation of this compound depends on the specific needs of the researcher. Manual synthesis offers a lower-cost, flexible option suitable for small-scale synthesis and methods development.[2] In contrast, automated synthesis provides higher throughput, reproducibility, and purity, making it ideal for the routine synthesis of multiple peptides.[2][5]
The use of this compound in both methodologies effectively mitigates the risk of side-chain dehydration, a common problem associated with the in-situ activation of Fmoc-Asn-OH. By employing the protocols and considering the comparative data presented in this document, researchers can make an informed decision to optimize the synthesis of asparagine-containing peptides, ultimately leading to higher quality products and more reliable research outcomes.
References
Application of Fmoc-Asn-ONp in Synthesizing Specific Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a nitrile derivative (β-cyanoalanine) during the activation of the C-terminal carboxyl group. This side reaction can lead to impurities that are difficult to remove and compromise the integrity of the final peptide product. Additionally, unprotected asparagine derivatives, such as Fmoc-Asn-OH, exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF), further complicating the synthesis process.
Historically, various strategies have been employed to mitigate these issues. One such approach is the use of pre-formed active esters, such as the p-nitrophenyl (ONp) ester of Fmoc-asparagine (Fmoc-Asn-ONp). Active esters offer the advantage of activating the carboxyl group prior to its introduction into the reaction vessel, which can potentially reduce side reactions that occur during in-situ activation. However, the use of this compound has seen limited application in modern SPPS, largely superseded by the more efficient and reliable use of side-chain protected asparagine derivatives, most notably Fmoc-Asn(Trt)-OH (trityl-protected asparagine).
These application notes provide a detailed overview of the use of this compound in peptide synthesis, including a general protocol, a summary of its advantages and disadvantages, and a comparison with the current standard methods. This information is intended to provide researchers with a comprehensive understanding of this specific reagent and its context within the broader field of peptide synthesis.
Data Presentation: Comparison of Asparagine Incorporation Strategies
The following table summarizes the qualitative and quantitative parameters associated with different strategies for incorporating asparagine in Fmoc-SPPS. This allows for a direct comparison of the this compound method with both unprotected Fmoc-Asn-OH and the widely used side-chain protected Fmoc-Asn(Trt)-OH.
| Parameter | Fmoc-Asn-OH (in-situ activation) | This compound (Active Ester) | Fmoc-Asn(Trt)-OH |
| Side-Chain Protection | None | None | Trityl (Trt) |
| Primary Side Reaction | Dehydration to β-cyanoalanine[1] | Dehydration to β-cyanoalanine | Minimized |
| Solubility in DMF | Very low[2] | Moderate | Excellent[2] |
| Coupling Efficiency | Variable, can be slow and incomplete | Moderate, generally slower than modern methods | High (>99%)[] |
| Purity of Crude Peptide | Often low due to side products | Moderate, depends on sequence and conditions | High |
| Typical Coupling Time | 2-24 hours | 2-24 hours | 1-2 hours[4] |
| Recommendation | Not recommended for complex peptides | Limited use; for specific applications where Trt is not desired | Recommended Standard [2] |
Experimental Protocols
The following protocols provide a general methodology for the use of this compound in manual Fmoc-SPPS. It is crucial to note that optimization may be required based on the specific peptide sequence and the resin used.
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines the standard steps in a manual Fmoc-SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Amino Acid Coupling: Proceed with the specific protocol for this compound coupling (Protocol 2). For other amino acids, standard coupling protocols using activating agents like HBTU/HATU are typically used.
-
Washing: After the coupling step, drain the reaction mixture and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: Coupling of this compound
This protocol details the specific steps for incorporating an asparagine residue using this compound.
-
Reagent Preparation:
-
Dissolve this compound (2-3 equivalents relative to the resin substitution) in a minimal amount of DMF. Gentle warming may be necessary to aid dissolution, but care should be taken to avoid prolonged heating which can promote side reactions.
-
In a separate vial, dissolve 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the HOBt solution to the reaction vessel containing the deprotected peptide-resin.
-
Add the dissolved this compound to the reaction vessel.
-
Agitate the mixture at room temperature. The reaction time can vary significantly (from 2 to 24 hours).
-
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates that all free amino groups have reacted. If the test is positive after the initial reaction time, the coupling should be allowed to proceed for a longer duration or a recoupling step may be necessary.
-
Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.
Visualizations
General Fmoc-SPPS Workflow
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
This compound Coupling Reaction
Caption: Schematic of the coupling reaction between the peptide-resin and this compound.
Conclusion and Recommendations
While this compound represents one of the earlier strategies to address the challenges of asparagine incorporation in peptide synthesis, its practical application in modern laboratories is limited. The primary drawbacks include the potential for side-chain dehydration and slower coupling kinetics compared to more advanced methods.
For researchers and drug development professionals aiming for high-purity, high-yield synthesis of asparagine-containing peptides, the use of side-chain protected Fmoc-Asn(Trt)-OH is strongly recommended. The trityl protecting group effectively prevents the formation of nitrile impurities and significantly improves the solubility of the amino acid derivative, leading to more efficient and reliable peptide synthesis.[2]
The information and protocols provided herein for this compound are intended for a comprehensive understanding of the available chemical strategies and for specific applications where the use of a trityl protecting group may be undesirable. In such cases, careful optimization and rigorous monitoring of the coupling reaction are essential to achieve satisfactory results.
References
Application Notes and Protocols for Cleavage of Asparagine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing asparagine (Asn) residues via solid-phase peptide synthesis (SPPS) is often challenged by side reactions that can occur during the final cleavage and deprotection step. This crucial stage, typically mediated by strong acids like trifluoroacetic acid (TFA), can lead to undesired modifications of the Asn side chain, compromising the purity, yield, and biological activity of the final peptide product.
This document provides a detailed guide to understanding and mitigating the primary side reactions associated with asparagine during peptide cleavage. It offers a comparative analysis of various cleavage cocktails, detailed experimental protocols, and troubleshooting strategies to enable researchers to optimize the cleavage of Asn-containing peptides.
Key Side Reactions of Asparagine During TFA Cleavage
Two principal side reactions affect asparagine residues during TFA-mediated cleavage:
-
Side-Chain Dehydration to β-Cyanoalanine: Under strong acidic conditions, the amide group of the asparagine side chain can undergo dehydration to form a nitrile, resulting in a β-cyanoalanine residue. This modification is often difficult to reverse and can significantly alter the peptide's structure and function. The use of a side-chain protecting group, such as trityl (Trt), on the asparagine residue is the most effective way to prevent this side reaction during peptide synthesis.[1][2]
-
Incomplete Deprotection of the Trityl (Trt) Group: The trityl (Trt) group is a widely used protecting group for the asparagine side chain due to its ability to prevent dehydration.[2] However, its removal during TFA cleavage can sometimes be sluggish, particularly when the Asn(Trt) residue is located at the N-terminus of the peptide.[3] This incomplete deprotection leads to a heterogeneous mixture of the desired peptide and the Trt-adduct, complicating purification efforts.
The Role of Scavengers in Preventing Side Reactions
During TFA cleavage, highly reactive carbocations are generated from the removal of protecting groups (e.g., the trityl cation from Asn(Trt)) and from the resin linker. These electrophilic species can re-attach to nucleophilic residues in the peptide, leading to a variety of side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive carbocations, thereby preventing unwanted modifications.[1]
Common scavengers and their functions include:
-
Triisopropylsilane (TIS): A highly effective scavenger for trityl cations.[1]
-
Water (H₂O): Acts as a general scavenger.
-
1,2-Ethanedithiol (EDT): Useful for peptides containing cysteine and helps to prevent the oxidation of tryptophan.[1]
-
Phenol: Helps to protect tyrosine and tryptophan residues from alkylation.[1]
-
Thioanisole: Can suppress the oxidation of methionine.[1]
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail is critical for minimizing side reactions and achieving a high yield of the desired peptide. The optimal cocktail composition depends on the specific amino acid sequence of the peptide, particularly the presence of other sensitive residues. The following table summarizes common cleavage cocktails and their suitability for peptides containing asparagine.
| Cleavage Cocktail | Composition (v/v/v) | Recommended Use | Key Advantages & Disadvantages |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues.[3] | Advantages: Simple to prepare, effective for scavenging trityl cations. Disadvantages: May not be sufficient to protect other sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[3] | Advantages: Provides comprehensive protection for a wide range of sensitive amino acids. Disadvantages: Malodorous due to the presence of thiol scavengers. |
| Reagent B (Low Odor) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[4] | Advantages: Reduced odor compared to cocktails containing thiols. Disadvantages: Not suitable for peptides with oxidation-prone residues. |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% Dimethylsulfide / 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine residues.[5] | Advantages: Highly effective at preventing methionine oxidation. Disadvantages: More complex to prepare. |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing Internal Asn(Trt)
This protocol is suitable for the cleavage of peptides where the Asn(Trt) residue is not at the N-terminus.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS (freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel (e.g., fritted syringe)
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel. Wash the resin with DCM (3x resin volume) to remove residual solvents and swell the resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. A color change to yellow is often observed, indicating the release of the trityl cation.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Cleavage for Peptides with N-Terminal Asn(Trt)
This protocol is designed to address the challenge of incomplete deprotection of N-terminal Asn(Trt).
Materials:
-
Same as Protocol 1
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin. Gently agitate the mixture at room temperature. Extend the cleavage time to 4 hours. [1] For particularly difficult sequences, the cleavage time may be extended up to 6 hours. It is recommended to monitor the progress of the deprotection by analyzing small aliquots at different time points via HPLC.[3]
-
Peptide Precipitation, Isolation, and Drying: Follow steps 3-5 from Protocol 1.
-
Troubleshooting Incomplete Deprotection: If HPLC and mass spectrometry analysis indicate that deprotection is still incomplete, the following steps can be taken:
-
Repeat Cleavage: Subject the precipitated and washed crude peptide to a second cleavage treatment with a fresh cocktail for an additional 2-4 hours.[1]
-
Use a Stronger Scavenger Cocktail: For subsequent syntheses of the same peptide, consider using a more robust cocktail like Reagent K.
-
Visualizing Workflows and Mechanisms
Cleavage and Deprotection Workflow
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
Mechanism of Asparagine Side-Chain Dehydration and Prevention
References
Application Notes and Protocols for Deprotection Strategies in Peptides Containing Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the deprotection strategies employed in Solid-Phase Peptide Synthesis (SPPS) for peptides containing asparagine (Asn). A common misconception arises with reagents like Fmoc-Asn-ONp. It is crucial to understand that the p-nitrophenyl ester (ONp) is not a side-chain protecting group but rather an activating group for the C-terminus of the asparagine amino acid to facilitate peptide bond formation. The ONp moiety acts as a leaving group during the coupling reaction and is not present in the peptide chain to be deprotected later.
The primary deprotection steps in the synthesis of an asparagine-containing peptide using the Fmoc/tBu strategy are:
-
Iterative Nα-Fmoc Group Deprotection: The removal of the temporary 9-fluorenylmethyloxycarbonyl (Fmoc) group from the N-terminus of the growing peptide chain after each coupling step.
-
Final Cleavage and Side-Chain Deprotection: The simultaneous cleavage of the completed peptide from the solid support and removal of permanent side-chain protecting groups, such as the Trityl (Trt) group from the asparagine side-chain amide.
This guide will detail the strategies, protocols, and troubleshooting for these two critical deprotection stages.
Part 1: Nα-Fmoc Group Deprotection
The Fmoc group is a base-labile protecting group, and its removal is a crucial step in the SPPS cycle to allow for the elongation of the peptide chain.[] The mechanism involves a β-elimination reaction initiated by a secondary amine base, typically piperidine.[2]
Caption: Workflow of the Nα-Fmoc deprotection step within a single SPPS cycle.
Quantitative Comparison of Fmoc Deprotection Reagents
The choice of base for Fmoc removal can impact the efficiency of deprotection and the occurrence of side reactions. Piperidine is the most common reagent, but alternatives exist.
| Reagent | Typical Concentration & Solvent | Deprotection Time | Advantages | Disadvantages & Potential Side Reactions |
| Piperidine | 20-50% in DMF or NMP | 5-20 min (often split into two treatments) | Highly effective and reliable standard. | Can cause aspartimide formation, diketopiperazine formation at the dipeptide stage.[3] Regulated in some regions. |
| Piperazine | 10% (w/v) in DMF/ethanol (9:1) | ~10 min | Less toxic alternative to piperidine. | May be less efficient for sterically hindered amino acids. Solubility can be an issue.[2] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | ~10 min | Similar efficiency to piperidine. | Similar side reaction profile to piperidine.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF (often with a scavenger like 1-2% piperidine) | 1-5 min | Very fast and efficient, useful for "difficult sequences". | Can catalyze aspartimide formation, especially with Asp residues.[3] Does not scavenge dibenzofulvene itself. |
Experimental Protocol: Nα-Fmoc Deprotection
This protocol describes a standard procedure for removing the Nα-Fmoc group from a peptide-resin during manual SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: If starting a new synthesis or after a prolonged stop, swell the resin in DMF for 30-60 minutes.
-
Pre-Wash: Drain the solvent from the peptide-resin and wash with DMF (3 x 10 mL/g of resin) to remove any residual reagents from the previous step.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (10 mL/g of resin). Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 3-5 minutes.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times, 10 mL/g of resin each time) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): A small sample of resin beads can be taken for a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection. The resin is now ready for the next amino acid coupling step.
Side Reactions Associated with Fmoc Deprotection
-
Aspartimide Formation: Peptides containing Asp-Xxx sequences (especially Asp-Gly, Asp-Asn, Asp-Ser) are prone to cyclization to form a succinimide ring (aspartimide) under basic conditions. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[3][5] Using milder deprotection conditions or protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can mitigate this issue.
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially problematic for sequences ending in Proline or Glycine.[3]
Part 2: Final Cleavage and Side-Chain Deprotection
The final step in SPPS is the cleavage of the peptide from the resin support and the removal of all permanent side-chain protecting groups. For asparagine, the most common side-chain protecting group is Trityl (Trt), which prevents dehydration of the side-chain amide to a nitrile during activation and improves the solubility of the Fmoc-amino acid derivative.[4][6]
The cleavage is typically performed with a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the reactive carbocations generated from the protecting groups and the resin linker.[7]
Caption: General workflow for the final cleavage and isolation of the crude peptide.
Quantitative Comparison of Common Cleavage Cocktails
The composition of the cleavage cocktail is critical and depends on the amino acids present in the peptide sequence.
| Cocktail Name / Composition | Key Scavengers | Target Residues / Protecting Groups | Typical Cleavage Time | Notes |
| TFA / H₂O / TIS (95:2.5:2.5) | Water (H₂O), Triisopropylsilane (TIS) | General purpose for peptides with Trt, tBu, Boc groups. Effective for His(Trt), Asn(Trt), Gln(Trt).[8] | 1.5 - 3 hours | A good, low-odor starting point. TIS is an excellent scavenger for the trityl cation. Does not protect Met from oxidation. |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Peptides containing Arg(Pmc/Pbf), Trp, Met, Cys. | A "classic" universal cocktail. Phenol protects Tyr and Trp. Thioanisole and EDT are effective for Arg deprotection and protecting Met/Cys. Very strong odor. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol, TIS | Useful for Trt-containing peptides. | "Odorless" alternative to cocktails containing thiols.[8] Not suitable for peptides with Arg(Pmc/Pbf) or unprotected Met. |
| TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | EDT, TIS | Peptides containing Cys(Trt) and other acid-labile groups. | 2 - 4 hours | EDT is a very effective scavenger for protecting Cys residues. |
Experimental Protocol: Final Cleavage of an Asn(Trt)-Containing Peptide
This protocol describes a general procedure for cleaving a peptide containing Asn(Trt) and other standard acid-labile protecting groups.
Materials:
-
Dried peptide-resin
-
Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed by following the protocol in Part 1.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) to remove DMF and then dry the resin under vacuum for at least 1 hour.[8]
-
Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the pre-prepared cleavage cocktail (typically 5-10 mL per 0.1 mmol of synthesis scale). Seal the vessel and allow it to stand at room temperature with occasional swirling for 1.5 to 3 hours.[8]
-
Peptide Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the dissolved peptide.
-
Resin Wash: Wash the resin with a small additional volume of neat TFA or the cleavage cocktail and combine the filtrates.
-
Peptide Precipitation: In a fume hood, add the combined filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Incubation: Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.[7]
-
Washing: Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and cleavage byproducts.[8]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC) and analysis (e.g., by mass spectrometry).
Troubleshooting and Special Considerations
-
Incomplete Deprotection of N-terminal Asn(Trt): The Trt group on an N-terminal asparagine can be particularly slow to cleave due to the electrostatic effect of the nearby protonated N-terminal amine.[8] If incomplete deprotection is observed, the cleavage time can be extended to 4-6 hours, or the cleavage can be repeated with a fresh cocktail after precipitating the partially protected peptide.
-
Alkylation of Tryptophan: If the peptide contains Tryptophan (Trp), the carbocations generated during cleavage can cause alkylation of the indole side chain. Using scavengers like TIS, EDT, or including Fmoc-Trp(Boc)-OH in the synthesis is crucial to prevent this.[9]
-
Methionine Oxidation: Methionine can be oxidized to its sulfoxide during cleavage. Thiol-based scavengers like EDT can help prevent this. If oxidation occurs, it can sometimes be reversed post-cleavage.
References
- 2. mdpi.com [mdpi.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Asn-ONp Compatibility with Different Resin Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily the propensity for side-chain dehydration to a β-cyanoalanine residue during carboxyl group activation, especially with carbodiimide-based reagents.[1][2] A secondary concern is the potential for aspartimide formation during the synthesis.[3] To mitigate these side reactions, various strategies have been developed, including the use of side-chain protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, and the use of pre-activated esters.
This document provides detailed application notes on the use of N-α-Fmoc-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a commercially available active ester of asparagine. The use of a p-nitrophenyl ester provides a milder activation method that can suppress the dehydration side reaction.[4] However, it is known to have a slower coupling kinetic compared to modern coupling reagents, which has led to its more restricted application in routine SPPS.[1]
We will explore the compatibility and provide protocols for the use of this compound with three commonly used solid-phase synthesis resins:
-
Wang Resin: For the synthesis of C-terminal carboxylic acids.
-
Rink Amide Resin: For the synthesis of C-terminal amides.
-
Merrifield Resin: Traditionally used in Boc-SPPS, but can be adapted for Fmoc-SPPS.
Key Considerations for Using this compound
-
Side Reaction Prevention: The primary advantage of using this compound is the significant reduction in the formation of β-cyanoalanine, as the carboxyl group is pre-activated, avoiding the use of strong dehydrating agents like DCC or DIC during the coupling step.[1]
-
Coupling Kinetics: The coupling of p-nitrophenyl esters is generally slower than couplings mediated by modern onium salt reagents (e.g., HBTU, HATU).[5] This necessitates longer reaction times and careful monitoring of the coupling completion.
-
Monitoring the Reaction: Due to the slower kinetics, it is crucial to monitor the coupling reaction to ensure completion. The Kaiser test is a reliable method for detecting free primary amines on the resin.[6][7] A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Solubility: While Fmoc-Asn(Trt)-OH offers improved solubility in common SPPS solvents like DMF and NMP, this compound may have more limited solubility.[3] Ensure complete dissolution before adding to the resin.
-
Stability: p-Nitrophenyl esters are generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), allowing for their use in a standard Fmoc-SPPS workflow.[8]
Compatibility and Performance on Different Resin Types
Direct quantitative comparative data for the performance of this compound across different resin types is limited in the literature. The following sections provide an overview of the expected compatibility based on the chemical nature of the resins and general SPPS principles.
Wang Resin
Wang resin is a p-alkoxybenzyl alcohol resin used for the synthesis of peptide acids. The peptide is attached to the resin via an ester linkage that is sensitive to strong acids.
-
Compatibility: The ester linkage of the Wang resin is stable to the neutral to slightly basic conditions of this compound coupling. Extended coupling times, which may be necessary for the active ester, should not pose a significant risk to the linker's stability.
-
Potential Issues: During the final cleavage from Wang resin with strong acid (e.g., TFA), the released benzyl cation can potentially cause side reactions, such as alkylation of sensitive residues like tryptophan.[9] The presence of asparagine itself does not typically exacerbate these issues.
Rink Amide Resin
Rink Amide resin is used to generate C-terminal peptide amides. The linker is an acid-labile handle that releases the peptide as an amide upon cleavage with TFA.
-
Compatibility: The Rink Amide linker is stable under the conditions required for this compound coupling.
-
Potential Issues: During TFA cleavage, the Rink Amide linker can decompose and lead to alkylation of the C-terminal amide.[10] This is a general issue with this resin and not specific to the use of this compound.
Merrifield Resin
Merrifield resin is a chloromethylated polystyrene resin, traditionally used for Boc-SPPS. Its use in Fmoc-SPPS is less common due to the harsher cleavage conditions typically required (e.g., HF). However, with careful selection of the anchoring strategy, it can be made compatible with Fmoc chemistry.[11][12]
-
Compatibility: The benzyl-chloride bond of the Merrifield resin is stable to the Fmoc-SPPS conditions. A study has shown that the Merrifield linker is generally endurable for Fmoc strategy peptide synthesis under common de-Fmoc conditions.[12]
-
Potential Issues: Attaching the first amino acid to Merrifield resin under Fmoc-compatible conditions can be challenging and may require specific protocols (e.g., the cesium salt method).[13] The final cleavage from Merrifield resin often requires strong acids like HF or TFMSA, which can lead to various side reactions.[11] Using this compound in the sequence does not inherently alter these challenges.
Data Presentation
The following table summarizes the expected performance characteristics of this compound compared to the more common Fmoc-Asn(Trt)-OH. These are qualitative assessments based on the available literature.
| Parameter | This compound | Fmoc-Asn(Trt)-OH | References |
| Prevention of β-cyanoalanine | High | High | [1][14] |
| Coupling Rate | Slow | Moderate to Fast | [1][5] |
| Solubility in DMF/NMP | Moderate | Good | |
| Cost | Generally Lower | Generally Higher | [] |
| Need for Coupling Reagents | No | Yes | [5] |
| Monitoring Requirement | High (due to slow kinetics) | Standard | [7] |
Experimental Protocols
Note: Always use high-quality, peptide-synthesis-grade solvents. Ensure all reagents are anhydrous where specified.
General Protocol for Fmoc Deprotection
This protocol is applicable to all three resin types.
-
Wash the resin-bound peptide with DMF (3 x 10 mL/g of resin).
-
Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF (10 mL/g of resin) for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to ensure complete removal of piperidine.
Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for specific sequences and resins.
Materials:
-
This compound
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Kaiser test reagents
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the Fmoc deprotection as described in Protocol 5.1.
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF. Ensure complete dissolution.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature.
-
Monitor the reaction progress using the Kaiser test at regular intervals (e.g., every 2 hours).
-
Continue the coupling until the Kaiser test is negative (beads are yellow/colorless). This may take 4-24 hours.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 x 10 mL/g of resin).
-
Proceed with the next Fmoc deprotection and coupling cycle.
Monitoring the Coupling Reaction: Kaiser Test
-
Take a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple: Incomplete coupling (free primary amines present).
-
Yellow/Colorless: Complete coupling.
-
Peptide Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin type and the amino acid composition of the peptide.
5.4.1. Cleavage from Wang Resin
-
Wash the dried peptide-resin with Dichloromethane (DCM).
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the peptide does not contain sensitive residues.[3]
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
5.4.2. Cleavage from Rink Amide Resin
-
Follow the same procedure as for Wang resin (Protocol 5.4.1). The cleavage time is typically 1-2 hours. The use of 1,3-dimethoxybenzene in the cleavage cocktail can prevent the formation of C-terminal N-alkylated peptide amides.[10]
5.4.3. Cleavage from Merrifield Resin (Fmoc-strategy adapted)
Cleavage from Merrifield resin typically requires stronger acids. This protocol is for a TFMSA cleavage, which is an alternative to HF. Caution: TFMSA is a strong, corrosive acid. Handle with extreme care in a fume hood.
-
Wash and dry the peptide-resin thoroughly.
-
Prepare a cleavage cocktail of TFMSA/TFA/thioanisole/EDT.
-
Cool the resin and the cleavage cocktail to 0°C.
-
Slowly add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.
-
Follow the precipitation and washing steps as described for Wang resin (Protocol 5.4.1).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Reaction pathways for asparagine incorporation in SPPS.
Conclusion
This compound offers a valuable alternative for the incorporation of asparagine in SPPS, particularly when side-chain dehydration is a concern. While its coupling kinetics are slower than modern methods, careful monitoring can ensure complete and efficient incorporation. The compatibility of this compound is generally good across Wang, Rink Amide, and Merrifield resins, with the primary challenges relating to the inherent properties of the resins themselves rather than a specific incompatibility with the active ester. The choice of resin should be dictated by the desired C-terminal functionality of the final peptide. For challenging sequences prone to side reactions, the use of this compound, despite requiring longer coupling times, can lead to a purer crude product, simplifying downstream purification efforts.
References
- 1. chempep.com [chempep.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols for the Use of Fmoc-Asn-ONp in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences presents unique challenges, primarily the propensity of its side-chain amide to undergo dehydration to a nitrile during carboxyl group activation. This side reaction can significantly reduce the yield and purity of the target peptide. In the context of solution-phase peptide synthesis, various strategies have been employed to mitigate this issue. One classical yet relevant approach is the use of active esters, such as the p-nitrophenyl (ONp) ester of N-α-Fmoc-protected asparagine (Fmoc-Asn-ONp).
These application notes provide a detailed overview of the use of this compound in solution-phase peptide synthesis. While modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), predominantly utilizes side-chain protected asparagine derivatives like Fmoc-Asn(Trt)-OH to prevent side reactions and improve solubility, the use of active esters like this compound remains a viable and cost-effective method for specific applications in solution-phase synthesis.[1][2] The p-nitrophenyl ester provides a moderate level of activation, which is often sufficient to promote efficient peptide bond formation while minimizing undesired side reactions.[3][4]
Advantages and Disadvantages of this compound
Advantages:
-
Crystalline and Stable: Fmoc-amino acid-ONp esters are often crystalline solids that can be prepared in advance, purified, and stored, offering convenience and consistency.[3]
-
Reduced Risk of Dehydration: The use of a pre-activated ester like this compound avoids the in-situ activation of the carboxyl group in the presence of the amino component, which can reduce the risk of side-chain dehydration compared to some carbodiimide-based methods.
-
Cost-Effective: The reagents required for the preparation of ONp esters are generally less expensive than many modern, highly efficient coupling reagents.
Disadvantages:
-
Slower Reaction Rates: Coupling reactions with p-nitrophenyl esters are typically slower compared to those with more reactive esters (e.g., pentafluorophenyl esters) or in-situ coupling reagents like HATU or HBTU.[5]
-
Potential for Side Reactions: While mitigating dehydration, the moderate reactivity may not be sufficient for sterically hindered couplings, and prolonged reaction times could lead to other side reactions.
-
Yellow Coloration: The release of p-nitrophenol during the reaction results in a yellow color, which can be useful for monitoring the reaction progress but may require thorough purification to remove from the final product.
Data Presentation
Table 1: Comparison of Common Asparagine Incorporation Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Application |
| This compound | Crystalline solid, moderate reactivity reduces dehydration risk, cost-effective. | Slower coupling rates, potential for incomplete reactions with sterically hindered amino acids. | Solution-phase synthesis, particularly for shorter peptides or where cost is a major consideration. |
| Fmoc-Asn(Trt)-OH + Coupling Reagent (e.g., HBTU, HATU) | Trityl group effectively prevents side-chain dehydration and improves solubility.[1][6] High coupling efficiency.[1] | Higher cost of the protected amino acid, steric hindrance from the Trt group can occasionally slow coupling.[1] | Gold standard for both solution-phase and solid-phase peptide synthesis, especially for complex and long peptides. |
| Fmoc-Asn-OH + Carbodiimide (e.g., DCC, DIC) / HOBt | Lower cost of unprotected Asn derivative. | High risk of side-chain dehydration to form a nitrile (-18 Da impurity).[1] Poor solubility of Fmoc-Asn-OH. | Generally not recommended due to the high risk of side reactions. |
| Fmoc-Asn-OPfp | Pentafluorophenyl (Pfp) ester is highly reactive, leading to faster and more efficient coupling.[7] | Higher cost compared to ONp esters, high reactivity can sometimes lead to side reactions if not controlled. | Solid-phase and solution-phase synthesis where high reactivity and speed are desired. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the this compound active ester from Fmoc-Asn-OH.
Materials:
-
Fmoc-Asn-OH
-
p-Nitrophenol (pNP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Asn-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable solvent mixture like DCM/EtOAc.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with 5% aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., EtOAc/hexane) to obtain pure this compound.
Protocol 2: Solution-Phase Peptide Coupling using this compound
This protocol outlines the coupling of this compound to a C-terminally protected amino acid (e.g., H-Gly-OEt).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl Acetate (EtOAc)
-
5% aqueous HCl or 1M KHSO₄
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1 equivalent) in DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add this compound (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the intensification of the yellow color from the released p-nitrophenol and by TLC. Reaction times can range from a few hours to overnight.
-
Once the coupling is complete, dilute the reaction mixture with EtOAc.
-
Wash the organic solution sequentially with 5% aqueous HCl (or 1M KHSO₄), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Fmoc-dipeptide ester.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 3: Fmoc-Deprotection in Solution Phase
This protocol describes the removal of the Fmoc group from the newly formed dipeptide.
Materials:
-
Fmoc-dipeptide ester
-
Piperidine
-
Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the Fmoc-dipeptide ester in DCM or DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess piperidine.
-
The resulting crude dipeptide ester can be purified by chromatography or used directly in the next coupling step after appropriate work-up to remove the dibenzofulvene-piperidine adduct. A common work-up involves co-evaporation with a non-polar solvent like toluene to azeotropically remove residual piperidine.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Asparagine Coupling in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of nitrile formation during the incorporation of asparagine (Asn) residues in Fmoc-based peptide synthesis, with a specific focus on the challenges presented by activated esters like Fmoc-Asn-ONp.
Frequently Asked Questions (FAQs)
Q1: What is asparagine dehydration (nitrile formation), and why is it a significant problem in peptide synthesis?
A1: Asparagine dehydration is a common side reaction during the carboxyl activation step of peptide synthesis where the side-chain amide group (-CONH₂) loses a molecule of water to form a nitrile group (-CN).[1][2] This converts the asparagine residue into a β-cyanoalanine residue.
This side reaction is highly problematic for several reasons:
-
Significant Impurity : It introduces a major impurity that has a mass difference of -18 Da compared to the desired peptide, which can be readily detected by mass spectrometry.[2]
-
Difficult Separation : The resulting peptide containing the β-cyanoalanine residue often has very similar physicochemical properties to the target peptide, making it difficult to separate using standard purification techniques like HPLC.[3]
-
Compromised Biology : The structural change can alter the peptide's conformation, solubility, and biological activity.
Q2: I am using a pre-activated residue, this compound, but still observe an impurity with an 18 Da mass loss. What is the cause?
A2: The primary cause is the activation of the C-terminal carboxyl group. Even when using a pre-activated form like a p-nitrophenyl (ONp) ester, the carboxyl group is highly susceptible to promoting the dehydration of the side-chain amide. This is especially true under the basic conditions typically used for coupling. Carbodiimide reagents like DCC and DIC are particularly notorious for causing this side reaction, but no activation method is completely immune when using unprotected asparagine.[2][3][4]
Q3: What is the most effective and recommended method to completely prevent nitrile formation?
A3: The most robust and widely accepted solution is to use an asparagine derivative with side-chain protection.[1][5] For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Asn(Trt)-OH is the industry standard.[3][6]
The bulky trityl (Trt) protecting group on the side-chain amide provides steric hindrance, which effectively prevents the dehydration reaction from occurring during the activation of the carboxyl group.[1][2] An additional benefit of using Fmoc-Asn(Trt)-OH is its significantly improved solubility in common SPPS solvents like DMF and NMP compared to the unprotected Fmoc-Asn-OH.[5][7]
Q4: If using Fmoc-Asn(Trt)-OH is not an option, what are the best alternative strategies?
A4: If you must use unprotected asparagine, the choice of coupling reagent is critical. It is advisable to move away from standard carbodiimide activators.
-
Recommended Reagents : Use phosphonium-based reagents like BOP or PyBOP , or uronium/aminium-based reagents such as HATU or HBTU .[2][3][4] These reagents facilitate a very rapid formation of the peptide bond, which kinetically outcompetes the slower dehydration side reaction.[3]
-
Reagents to Avoid : Avoid using carbodiimide-based activators like DCC or DIC with unprotected asparagine, as they are well-documented to promote nitrile formation.[2][4]
Q5: Can additives like HOBt help reduce nitrile formation?
A5: Yes, the addition of 1-hydroxybenzotriazole (HOBt) can help suppress the side reaction. When used with a coupling reagent, HOBt can facilitate the in-situ formation of an OBt-ester active intermediate.[3][8] This intermediate is more reactive towards the desired peptide bond formation and generally less prone to inducing the dehydration of the asparagine side chain compared to other activated species.
Troubleshooting Guide
This guide addresses the common issue of detecting nitrile formation and provides a clear action plan.
Symptom: You observe a significant impurity peak in your LC-MS analysis with a mass corresponding to the desired peptide minus 18 Da ([M-18]) following a coupling step with this compound or Fmoc-Asn-OH.
Root Cause Analysis: This mass loss is the characteristic signature of side-chain amide dehydration, resulting in nitrile formation.
Logical Troubleshooting Flow
Caption: A troubleshooting decision tree for addressing nitrile formation.
Recommended Actions:
-
Adopt the Gold Standard: The most effective way to eliminate this side reaction is to re-synthesize the peptide using Fmoc-Asn(Trt)-OH . This is the most robust and reliable method for achieving a high-purity product.[3]
-
Optimize Coupling Chemistry (If Trt is not an option): If you must proceed with unprotected asparagine, change your coupling strategy. Replace carbodiimide reagents with HATU, HBTU, or PyBOP in combination with a base like DIPEA.[2] This will significantly increase the rate of peptide bond formation and reduce the likelihood of the dehydration side reaction.
Data Presentation
Table 1: Comparison of Strategies to Prevent Asparagine Dehydration
| Strategy | Reagents / Amino Acid Derivative | Efficacy in Preventing Nitrile Formation | Pros | Cons |
| Side-Chain Protection | Fmoc-Asn(Trt)-OH | High | Virtually eliminates nitrile formation; improves solubility of the amino acid derivative.[5][6] | Higher cost of the amino acid derivative. |
| Uronium/Aminium Reagent Coupling | Fmoc-Asn-OH + HATU/HBTU + DIPEA | Medium-High | Fast coupling kinetics, widely used, and effective at minimizing the side reaction.[2] | Still a risk of minor dehydration; reagents are moisture-sensitive. |
| Phosphonium Reagent Coupling | Fmoc-Asn-OH + BOP/PyBOP + DIPEA | Medium-High | Excellent for suppressing dehydration; rapid reaction.[3][4] | BOP produces a carcinogenic byproduct; PyBOP is a safer alternative.[4] |
| Pre-formed Active Ester | This compound or Fmoc-Asn-OPfp | Medium | Can reduce side reactions compared to carbodiimides.[9] | Dehydration can still occur, especially under basic coupling conditions. |
| Carbodiimide Coupling | Fmoc-Asn-OH + DCC/DIC + HOBt | Low | Inexpensive and common reagents. | High propensity to cause significant nitrile formation, even with additives like HOBt.[2][3] |
Experimental Protocols & Visualizations
Recommended Protocol: Coupling with Fmoc-Asn(Trt)-OH
This protocol describes the standard manual procedure for coupling the side-chain protected Fmoc-Asn(Trt)-OH onto a resin-bound peptide with a free N-terminal amine during SPPS.
Chemical Reaction Pathway
Caption: The competing reactions of activated asparagine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Workflow Diagram
Caption: Standard workflow for an Fmoc-Asn(Trt)-OH coupling cycle.
Procedure:
-
Resin Preparation : Ensure the peptide-resin is swollen in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection : Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. Drain, then add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove all residual piperidine.[2] A colorimetric test (e.g., Kaiser test) should confirm the presence of a free primary amine.
-
Amino Acid Activation : In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. The solution should turn a light yellow color.
-
Coupling Reaction : Add the activated amino acid solution to the reaction vessel containing the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Post-Coupling Wash : Drain the coupling solution. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation : A colorimetric test should now be negative, indicating the successful consumption of the free amine. The resin is now ready for the next deprotection and coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of Asparagine Residues
Issue: A positive Kaiser test or other monitoring methods indicate incomplete coupling after the introduction of an asparagine (Asn) residue, particularly when using pre-activated esters like Fmoc-Asn-ONp or side-chain protected derivatives such as Fmoc-Asn(Trt)-OH.
This guide provides a systematic approach to diagnose and resolve this common issue.
Step 1: Initial Assessment & Potential Causes
A positive Kaiser test (blue or purple beads) after the asparagine coupling step signifies the presence of unreacted primary amines on the resin. Several factors can contribute to this:
-
Steric Hindrance: The bulky nature of the Fmoc group and, if used, the trityl (Trt) side-chain protecting group on Fmoc-Asn(Trt)-OH can physically obstruct the coupling reaction.[1]
-
Side-Chain Dehydration: When using unprotected Fmoc-Asn-OH, a significant side reaction is the dehydration of the side-chain amide to form a β-cyanoalanine residue, especially with carbodiimide-based activators like DCC or DIC.[1][2] This leads to a mass loss of 18 Da in the final peptide.[1]
-
Poor Solubility: Unprotected asparagine derivatives can have low solubility in standard SPPS solvents like DMF and NMP, leading to aggregation and incomplete reactions.[3][4]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures, preventing reagents from accessing the reactive N-terminus.[5][6]
-
Suboptimal Activation/Coupling Conditions: Inadequate activation of the incoming amino acid or insufficient reaction time can result in incomplete coupling.[5]
Step 2: Immediate Corrective Actions
If an incomplete coupling is detected, the following actions can be taken for the current synthesis:
-
Double Coupling: Re-subject the resin to the same coupling conditions with a fresh solution of the activated amino acid.[1] This is often sufficient to drive the reaction to completion.
-
Capping: To prevent the formation of deletion sequences, any unreacted amines can be permanently blocked by acetylation. A common capping solution is acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF. After capping, a Kaiser test should be negative (yellow beads).
Step 3: Optimization for Future Syntheses
To prevent recurrence of incomplete asparagine coupling, consider the following strategic adjustments to your protocol:
-
Choice of Asparagine Derivative:
-
Side-Chain Protection: The use of Fmoc-Asn(Trt)-OH is highly recommended to prevent the dehydration side reaction.[1][3] The trityl group is effectively removed during the final TFA cleavage.[3]
-
Pre-activated Esters: Using pre-activated esters like Fmoc-Asn-OPfp (pentafluorophenyl ester) can lead to efficient coupling with minimal side reactions.[1][2]
-
-
Optimization of Coupling Chemistry:
-
Coupling Reagents: Avoid carbodiimide-based reagents (DCC, DIC) for asparagine to minimize dehydration.[1][7] Instead, use aminium/uronium salts like HBTU, HATU, or TBTU, or phosphonium salts like PyBOP.[1][7]
-
Extended Coupling Time: For sterically hindered residues like Fmoc-Asn(Trt)-OH, increasing the coupling time can improve efficiency.[1]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[1][4]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for incomplete asparagine coupling.
Frequently Asked Questions (FAQs)
Q1: Why is coupling asparagine so difficult in SPPS?
Asparagine presents two main challenges. First, its side-chain amide can undergo dehydration to form a β-cyanoalanine residue, a reaction promoted by carbodiimide coupling reagents.[1][2] Second, when using a side-chain protecting group like Trityl (Trt) to prevent dehydration, the resulting amino acid derivative becomes very bulky, which can sterically hinder the coupling reaction.[1]
Q2: What is the best way to prevent the dehydration of asparagine during coupling?
The most effective method is to use a side-chain protected asparagine derivative, with Fmoc-Asn(Trt)-OH being the most common and reliable choice.[1][3] Additionally, avoiding carbodiimide-based coupling reagents (DCC, DIC) in favor of reagents like HBTU, HATU, or PyBOP significantly reduces the risk of this side reaction.[1][7]
Q3: My mass spectrometry results show a peak with a mass of -18 Da from the expected product. What does this indicate?
A mass loss of 18 Da is a strong indicator of a dehydration event, where the side-chain amide of an asparagine (or glutamine) residue has lost a molecule of water to form a nitrile.[1] This confirms that the dehydration side reaction has occurred during your synthesis.
Q4: I am using Fmoc-Asn(Trt)-OH, but the coupling is still incomplete. What should I do?
Incomplete coupling with Fmoc-Asn(Trt)-OH is typically due to its steric bulk.[1] To address this, you can:
-
Increase the coupling time: Allow more time for the reaction to proceed to completion.[1]
-
Perform a double coupling: A second coupling with fresh reagents is often effective.[1]
-
Use a more potent coupling reagent: Reagents like HATU are more powerful and can overcome steric hindrance more effectively.[1]
-
Optimize your solvent: Switching from DMF to NMP may improve the reaction by better solvating the growing peptide chain.[1]
Q5: Can I use unprotected Fmoc-Asn-OH?
While it is possible, it is not generally recommended due to the high risk of side-chain dehydration, especially when using carbodiimide activators.[1] If you must use unprotected asparagine, it is crucial to use a coupling method that minimizes this side reaction, such as forming a pre-activated pentafluorophenyl ester (Fmoc-Asn-OPfp).[1][2]
Data Summary
The choice of coupling reagent significantly impacts the efficiency and purity of asparagine incorporation. The following table summarizes the recommended reagents and their characteristics.
| Coupling Reagent Class | Examples | Suitability for Asparagine Coupling | Key Considerations |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Highly Recommended | Highly efficient and generally considered safe for coupling asparagine with minimal risk of dehydration.[1][7] |
| Phosphonium Salts | PyBOP, BOP | Recommended | Effective and do not promote dehydration. Note that BOP produces a carcinogenic byproduct.[1][7] |
| Carbodiimides | DCC, DIC | Not Recommended | Prone to causing significant dehydration of the asparagine side chain.[1][7] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH
This protocol is recommended for the routine incorporation of asparagine with minimal risk of side reactions.[1]
-
Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents), HBTU (2.9-4.9 equivalents), and optionally HOBt (3-5 equivalents) in DMF or NMP.
-
Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling (repeat steps 2-6).
Protocol 2: Capping of Unreacted Amines
This protocol is used to acetylate unreacted primary amines after an incomplete coupling step to prevent deletion sequences.
-
Resin Washing: After the coupling step, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF and DCM to remove excess capping reagents.
-
Verification: A subsequent Kaiser test should be negative (colorless or yellow beads), confirming that all free amines have been acetylated.
References
Technical Support Center: Optimizing Asparagine Coupling in Fmoc SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of asparagine in Solid-Phase Peptide Synthesis (SPPS), with a focus on optimizing coupling conditions for active esters like Fmoc-Asn-ONp.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when coupling asparagine residues.
Issue 1: Incomplete Coupling or Low Yield
A positive Kaiser test after the initial coupling time or low final peptide yield can indicate an incomplete reaction.
-
Root Cause Analysis:
-
Mild Reactivity of Active Ester: this compound (p-nitrophenyl ester) is a relatively mild activating group. This characteristic is beneficial for minimizing side reactions but may result in slower coupling kinetics compared to more potent reagents like HATU or HBTU.[1]
-
Steric Hindrance: The amino acid residue on the resin or the incoming asparagine derivative can present steric challenges, slowing down the reaction.
-
Peptide Aggregation: On-resin peptide chain aggregation can block reactive sites, preventing complete coupling.
-
-
Solutions:
-
Extend Coupling Time: For active esters like this compound, a longer reaction time is often the simplest solution. Monitor the reaction progress by taking resin samples at various time points (e.g., 2, 4, 6, and 12 hours) and performing a Kaiser test until the test is negative.[2]
-
Increase Temperature: Elevating the reaction temperature can increase the coupling rate. However, this should be done cautiously as higher temperatures can also promote side reactions like racemization. A modest increase to 30-40°C can be a good starting point.
-
Double Coupling: If the Kaiser test remains positive after an extended period, filter the resin, wash it thoroughly with DMF, and perform a second coupling with a fresh solution of activated this compound.
-
Solvent Choice: Ensure high-quality, amine-free DMF or NMP is used. NMP can sometimes be more effective at disrupting aggregation.[2]
-
Issue 2: Presence of a (M-18 Da) Peak in Mass Spectrometry
A mass peak corresponding to the target peptide minus 18 Da is a strong indicator of asparagine side-chain dehydration, resulting in a β-cyanoalanine residue.
-
Root Cause Analysis:
-
Activation Method: This side reaction is particularly common when using carbodiimide-based coupling reagents (e.g., DCC, DIC) with unprotected Fmoc-Asn-OH.[3] The carbodiimide can react with the side-chain amide.
-
Prolonged Activation/Coupling: Extended exposure to activating reagents or high temperatures can increase the likelihood of dehydration.
-
-
Solutions:
-
Use Side-Chain Protected Asparagine: The most effective solution is to use an asparagine derivative with a side-chain protecting group, such as Fmoc-Asn(Trt)-OH. The trityl (Trt) group physically blocks the side-chain amide, preventing dehydration.[3][4]
-
Use Pre-activated Esters: Using pre-formed active esters like this compound or, more effectively, Fmoc-Asn-OPfp (pentafluorophenyl ester) avoids the use of carbodiimides during the coupling step, thereby reducing the risk of this side reaction.[5]
-
Avoid Carbodiimides for Asparagine Coupling: If using Fmoc-Asn-OH is unavoidable, switch to a non-carbodiimide coupling reagent such as HBTU, HATU, or PyBOP.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal coupling time and temperature for this compound?
A1: Specific, universally optimal conditions for this compound are not well-documented due to its limited use in modern SPPS in favor of more rapid methods. However, based on the mild reactivity of p-nitrophenyl esters, a good starting point is to couple for 2-4 hours at room temperature (20-25°C) . It is crucial to monitor the reaction with a Kaiser test and extend the time as needed. If the reaction is sluggish, consider increasing the temperature to a maximum of 40°C.
Q2: Why is Fmoc-Asn(Trt)-OH recommended over Fmoc-Asn-OH or this compound?
A2: Fmoc-Asn(Trt)-OH offers two significant advantages:
-
Prevention of Side-Chain Dehydration: The trityl (Trt) group protects the side-chain amide, eliminating the risk of forming β-cyanoalanine, especially when using carbodiimide activators.[3]
-
Improved Solubility: Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF. The bulky Trt group significantly improves the solubility of Fmoc-Asn(Trt)-OH, making it easier to handle and ensuring more efficient coupling.[4]
Q3: My Kaiser test is still positive after double coupling with this compound. What should I do?
A3: If a double coupling is unsuccessful, this may indicate a severe aggregation problem or a highly unreactive amine. In this case, you should consider capping the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences. For future syntheses of this peptide, it would be advisable to switch to a more potent coupling strategy for the asparagine residue, such as using Fmoc-Asn(Trt)-OH with HATU as the activator.
Q4: Can I use microwave irradiation to speed up the coupling of this compound?
A4: Yes, microwave synthesis can be used to accelerate the coupling.[2] The focused heating can significantly reduce coupling times. A typical starting point would be 5-10 minutes at 50-75°C. However, optimization is required for each specific peptide, and the risk of side reactions at elevated temperatures should be considered.
Data Presentation
Table 1: Comparison of Asparagine Coupling Strategies
| Parameter | This compound | Fmoc-Asn-OH + DIC/HOBt | Fmoc-Asn(Trt)-OH + HBTU/DIPEA |
| Typical Coupling Time | 2 - 12 hours (monitor) | 1 - 2 hours | 1 - 2 hours |
| Typical Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Risk of Dehydration | Low | High | Very Low |
| Solubility in DMF | Moderate | Very Low | High |
| Recommendation | Suitable for simple peptides; requires careful monitoring. | Not recommended due to high risk of side reactions. | Highly Recommended for routine and complex syntheses. |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol provides a general guideline for the coupling of a pre-activated p-nitrophenyl ester.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
Prepare a solution of this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature (20-25°C).
-
-
Monitoring:
-
After 2 hours, take a small sample of the resin beads.
-
Wash the sample beads thoroughly with DMF and ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue/purple beads), continue agitating the reaction mixture and re-test every 1-2 hours.
-
If the test is negative (yellow/colorless beads), the coupling is complete.
-
-
Final Wash:
-
Once the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.
-
Mandatory Visualizations
Caption: Recommended workflow for coupling Fmoc-Asn(Trt)-OH.
Caption: Dehydration side reaction of unprotected asparagine.
References
Technical Support Center: Managing Asparagine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the poor solubility and associated challenges of asparagine derivatives during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing asparagine, offering probable causes and recommended solutions.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-01 | Low coupling efficiency or incomplete reaction when introducing asparagine. | - Poor solubility of unprotected Fmoc-Asn-OH: Unprotected asparagine derivatives have limited solubility in common SPPS solvents like DMF and NMP, leading to aggregation and incomplete reactions.[1][2][3][4] - Steric hindrance of the growing peptide chain: The peptide-resin may aggregate, physically blocking the N-terminal amine. | - Use Fmoc-Asn(Trt)-OH: The trityl (Trt) protecting group significantly enhances solubility in standard SPPS solvents.[1][2][3][4][5] - Optimize solvent conditions: Consider using NMP, which may offer better solvation than DMF.[6] For severe aggregation, a mixture of solvents or the addition of chaotropic salts or detergents can be beneficial. - Employ a more efficient coupling reagent: Reagents like HATU have been shown to be highly effective, especially for difficult couplings.[7][8] |
| ASN-02 | Presence of a significant impurity with a mass loss of 18 Da. | - Dehydration of the asparagine side-chain amide to a nitrile: This is a common side reaction, especially when using carbodiimide-based coupling reagents (e.g., DCC, DIC) with unprotected Fmoc-Asn-OH.[9][10] | - Utilize Fmoc-Asn(Trt)-OH: The bulky trityl group shields the side-chain amide, preventing dehydration.[3][5][9] - Avoid carbodiimide reagents for unprotected asparagine: Use aminium/uronium salt-based reagents like HBTU, HATU, or PyBOP, which minimize the risk of dehydration.[8][9] - Use pre-activated esters: Fmoc-Asn-OPfp can be a suitable alternative to avoid in situ activation with reagents prone to causing dehydration.[10] |
| ASN-03 | Appearance of multiple hard-to-separate peaks in the HPLC chromatogram, some with the same mass as the target peptide. | - Aspartimide formation: Base-catalyzed cyclization of the asparagine residue, particularly in Asn-Gly or Asn-Ser sequences, leads to the formation of a succinimide intermediate. This can then rearrange to form a mixture of α- and β-aspartyl peptides, as well as their racemized forms, which are often difficult to separate chromatographically.[11] | - Use Fmoc-Asn(Trt)-OH: The steric hindrance provided by the Trt group can reduce the rate of aspartimide formation.[12] - Modify the Fmoc deprotection conditions: Reduce the piperidine concentration, shorten the deprotection time, or perform the deprotection at a lower temperature. The addition of an acidic modifier like HOBt or Oxyma to the piperidine solution can also suppress aspartimide formation.[11][13][14] - For highly susceptible sequences, consider specialized protecting groups: For Asp-containing peptides, which have a similar issue, bulky side-chain protecting groups like OBno have shown to be very effective in preventing aspartimide formation. |
| ASN-04 | Aggregation of the peptide on the resin, especially with poly-asparagine sequences. | - Interchain hydrogen bonding: The side-chain amides of asparagine residues can form strong hydrogen bonds, leading to the aggregation of peptide chains on the solid support.[15][16] This is particularly problematic in sequences with multiple consecutive asparagine residues. | - Use Fmoc-Asn(Trt)-OH: The bulky Trt group helps to disrupt interchain interactions.[5] - Employ aggregation-disrupting strategies: Use resins with lower loading capacity, or incorporate pseudoproline dipeptides or other backbone protection strategies to break up secondary structures. - Optimize synthesis conditions: Higher temperatures and the use of solvents like NMP or DMSO can help to disrupt aggregates. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Asn(Trt)-OH the recommended derivative for incorporating asparagine in SPPS?
A1: Fmoc-Asn(Trt)-OH is highly recommended for two primary reasons. Firstly, the trityl (Trt) protecting group on the side-chain amide significantly improves the solubility of the amino acid derivative in standard SPPS solvents like DMF and NMP, in contrast to the poorly soluble unprotected Fmoc-Asn-OH.[1][2][3][4] This enhanced solubility facilitates more efficient and complete coupling reactions. Secondly, the bulky Trt group provides steric hindrance that effectively prevents common side reactions such as dehydration of the side-chain amide to a nitrile and base-catalyzed aspartimide formation.[3][5][9]
Q2: Can I use unprotected Fmoc-Asn-OH in my synthesis?
A2: While it is possible to use unprotected Fmoc-Asn-OH, it is generally not recommended, especially for longer or more complex peptides. Its poor solubility can lead to incomplete couplings and lower yields.[1][2] Furthermore, it is highly susceptible to side-chain dehydration, particularly when activated with carbodiimide reagents like DCC or DIC.[9][10] If its use is unavoidable, it is crucial to employ non-carbodiimide coupling reagents such as HBTU or HATU to minimize the risk of nitrile formation.[9]
Q3: What are the best coupling reagents to use for asparagine derivatives?
A3: For the coupling of Fmoc-Asn(Trt)-OH, standard aminium/uronium salt-based reagents like HBTU and HATU are highly effective and widely used.[7][8] HATU is often preferred for "difficult" couplings due to its slightly higher reactivity, which can lead to faster and more complete reactions.[7] When using unprotected Fmoc-Asn-OH, it is critical to avoid carbodiimide-based reagents and instead use reagents like HBTU, HATU, or PyBOP to prevent side-chain dehydration.[9]
Q4: How can I detect and quantify asparagine-related side products?
A4: Asparagine dehydration can be detected by mass spectrometry as a mass loss of 18 Da from the expected peptide mass.[9] Aspartimide formation can be more challenging to detect by mass spectrometry alone, as the resulting α- and β-peptides are isomeric with the target peptide. The most effective method for both detection and quantification of these side products is High-Performance Liquid Chromatography (HPLC). The side products will typically have different retention times from the desired peptide, allowing for their separation and quantification by integrating the respective peak areas.[9]
Q5: What should I do if I observe aggregation when synthesizing a peptide with multiple asparagine residues?
A5: Peptides with multiple asparagine residues, especially consecutive ones, are prone to aggregation due to interchain hydrogen bonding.[15][16] To manage this, it is highly recommended to use Fmoc-Asn(Trt)-OH. Additionally, employing a low-loading resin can increase the distance between peptide chains, reducing the likelihood of aggregation. The use of aggregation-disrupting solvents such as NMP or the addition of DMSO can be beneficial. For very difficult sequences, incorporating pseudoproline dipeptides at strategic locations can effectively disrupt the secondary structures that lead to aggregation.
Data Presentation
Table 1: Comparison of Asparagine Derivatives in SPPS
| Feature | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH |
| Solubility in DMF/NMP | Poor, can lead to precipitation and incomplete reactions.[1][2][3][4] | Excellent, readily dissolves in standard SPPS solvents.[1][2][3][4] |
| Risk of Dehydration (Nitrile Formation) | High, especially with carbodiimide coupling reagents.[9][10] | Negligible, the Trt group protects the side-chain amide.[3][5][9] |
| Risk of Aspartimide Formation | Moderate to high, sequence-dependent.[11] | Reduced due to steric hindrance from the Trt group.[12] |
| Crude Peptide Purity | Generally lower due to side reactions and incomplete coupling. | Generally high.[17] |
| Overall Peptide Yield | Often lower. | Generally higher. |
Table 2: Effectiveness of Different Coupling Reagents in Preventing Asparagine Dehydration
| Asparagine Derivative | Coupling Reagent | Risk of Dehydration | Comments |
| Fmoc-Asn-OH | DIC/HOBt | High | Not recommended due to a high risk of nitrile formation.[9] |
| Fmoc-Asn-OH | HBTU/DIPEA | Moderate | Lower risk than carbodiimides, but the side reaction can still occur.[9] |
| Fmoc-Asn-OH | HATU/DIPEA | Low | Generally considered a safer option for unprotected asparagine.[8] |
| Fmoc-Asn(Trt)-OH | DIC/HOBt | Negligible | The Trt group effectively prevents dehydration. |
| Fmoc-Asn(Trt)-OH | HBTU/DIPEA | Negligible | Standard and effective method for coupling protected asparagine. |
| Fmoc-Asn(Trt)-OH | HATU/DIPEA | Negligible | Excellent choice, particularly for difficult sequences.[7] |
Note: The extent of side reactions is highly sequence-dependent.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH using HBTU/DIPEA
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-20 minutes. Drain the solution and repeat the treatment once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Coupling: Add DIPEA (6-10 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Mitigating Aspartimide Formation during Fmoc Deprotection
-
Prepare Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v) containing 0.1 M HOBt or 0.1 M Oxyma.
-
Fmoc Deprotection: Treat the resin with the modified deprotection solution for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Note: For sequences highly prone to aspartimide formation, reducing the deprotection time and/or temperature should also be considered.
Mandatory Visualizations
Caption: Troubleshooting workflow for asparagine-related issues in SPPS.
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Asparagine-repeat peptides: Synthesis, characterization, and comparison to glutamine repeats [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
Technical Support Center: Stability and Use of Fmoc-Asn-ONp in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) concerning the stability and application of Fmoc-Asn-ONp (Nα-Fmoc-L-asparagine p-nitrophenyl ester) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
A1: this compound is an activated ester of Fmoc-protected asparagine. The p-nitrophenyl (ONp) group is an electron-withdrawing group that makes the carbonyl carbon more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, thus facilitating peptide bond formation. Historically, ONp esters were among the earlier activated esters used in solid-phase peptide synthesis (SPPS) due to their relative stability, allowing for their isolation as crystalline solids.[1] However, their use in modern Fmoc-SPPS has become less common in favor of more rapid and efficient in situ activation methods.[2]
Q2: What are the potential side reactions when using asparagine derivatives in SPPS?
A2: The primary side reaction involving the asparagine side chain during activation is dehydration of the amide to form a β-cyanoalanine residue.[3][4] This is particularly problematic when using unprotected Fmoc-Asn-OH with carbodiimide-based activators. Another significant issue in Fmoc-SPPS is aspartimide formation, which can occur with repeated exposure to basic conditions used for Fmoc deprotection.[2] To mitigate these issues, it is highly recommended to use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH.
Q3: How does the choice of base for Fmoc deprotection impact the stability of the incoming this compound?
A3: The stability of this compound is compromised by the presence of bases. The primary concern is the premature removal of the Nα-Fmoc protecting group before the coupling reaction is complete. The rate of this premature deprotection is dependent on the base's strength, concentration, and nucleophilicity. Secondary amines like piperidine, the standard reagent for Fmoc removal, will readily cleave the Fmoc group.[1] Less nucleophilic, but still strong, bases like 1,8-Diazabicycloundec-7-ene (DBU) can also cause rapid deprotection. Tertiary amines such as N,N-Diisopropylethylamine (DIPEA), often used during the coupling step, are generally considered less aggressive towards the Fmoc group at typical concentrations, but prolonged exposure can still lead to some degree of deprotection.[2]
Q4: Is it advisable to use this compound in modern automated peptide synthesizers?
A4: While usable, this compound is not ideal for modern automated peptide synthesis. The coupling reactions with p-nitrophenyl esters are generally slower compared to those with modern activating reagents like HBTU, HATU, or COMU. In an automated workflow, this can lead to incomplete coupling, resulting in deletion sequences. For efficient and high-purity synthesis, in situ activation of a side-chain protected derivative like Fmoc-Asn(Trt)-OH is the preferred method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of Asn; presence of deletion sequences. | 1. Insufficient activation: ONp esters have lower reactivity compared to modern activating agents. 2. Premature Fmoc deprotection: Residual piperidine from the previous deprotection step can remove the Fmoc group from this compound before it couples. | 1. Switch to in situ activation: Use Fmoc-Asn(Trt)-OH with a more potent coupling reagent like HBTU or HATU. 2. Ensure thorough washing: After Fmoc deprotection with piperidine, perform extensive washes (at least 5-7 times) with DMF to completely remove any residual base before introducing the this compound. |
| Presence of a side product with a mass of -18 Da. | Dehydration of the asparagine side chain: The side-chain amide of asparagine has been converted to a nitrile (β-cyanoalanine). | Use a side-chain protected asparagine: Employ Fmoc-Asn(Trt)-OH to prevent this side reaction. The trityl (Trt) group on the side-chain amide prevents dehydration during activation. |
| Presence of aspartimide-related impurities. | Base-catalyzed cyclization: Repeated exposure to piperidine during Fmoc deprotection steps can lead to the formation of a succinimide ring at Asp-Xxx sequences. | Minimize piperidine contact time: Use shorter deprotection times if feasible. Use protective strategies: For sequences prone to aspartimide formation, consider using backbone-protected dipeptides. |
| Slow or incomplete coupling reaction. | Steric hindrance or peptide aggregation: The growing peptide chain may be aggregated, preventing access of the activated amino acid. | Change solvent: Switch from DMF to NMP or use a mixture of DMF/DCM to improve solvation. Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound. |
Quantitative Data on this compound Stability
The following table provides illustrative data on the stability of this compound in the presence of various bases commonly used in SPPS. The data represents the percentage of intact this compound remaining after a specified time in a solution of the base in DMF at room temperature. This data is intended to demonstrate expected trends rather than report on a specific experimental outcome.
| Base (Concentration in DMF) | % Intact this compound after 15 min | % Intact this compound after 60 min | Primary Degradation Pathway |
| 20% Piperidine | < 5% | ~ 0% | Premature Fmoc deprotection |
| 2% DBU | < 10% | < 1% | Premature Fmoc deprotection |
| 5% DIPEA | > 90% | ~ 75% | Slow Fmoc deprotection |
| No Base (Control) | > 99% | > 98% | Minor hydrolysis |
Experimental Protocols
Protocol 1: In-Solution Stability Assessment of this compound by RP-HPLC
This protocol describes a method to quantitatively assess the stability of this compound in the presence of a base.
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in HPLC-grade DMF.
-
Prepare solutions of the bases to be tested (e.g., 20% piperidine in DMF, 2% DBU in DMF, 5% DIPEA in DMF).
-
-
Stability Experiment:
-
In separate vials, mix the this compound stock solution with each base solution at a 1:1 ratio to achieve the final desired base concentration.
-
For a control, mix the this compound stock solution with pure DMF.
-
Maintain the vials at room temperature.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from each vial and dilute it with the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA) to quench the reaction.
-
Inject the diluted samples onto an RP-HPLC system.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 301 nm (for the Fmoc group) and 254 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 time point for each condition.
-
Plot the percentage of intact this compound against time for each base.
-
Visualizations
References
Strategies to minimize racemization of asparagine during coupling
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of asparagine during coupling reactions.
Troubleshooting Guide: Minimizing Asparagine Racemization
This guide addresses common issues encountered during the incorporation of asparagine in solid-phase peptide synthesis (SPPS) that can lead to racemization.
Problem 1: High levels of D-Asparagine detected in the final peptide.
-
Possible Cause: Formation of a succinimide intermediate during coupling or Fmoc deprotection. This planar intermediate is prone to racemization.
-
Solution 1: Optimize Coupling Reagent and Additives.
-
Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) should always be used with a racemization-suppressing additive such as OxymaPure or 1-hydroxybenzotriazole (HOBt).[1][2][3]
-
For particularly sensitive sequences, consider using modern aminium/uronium reagents like HATU or HCTU, which generally lead to lower levels of racemization.
-
-
Solution 2: Modify Fmoc Deprotection Conditions.
-
Solution 3: Use a Bulky Side-Chain Protecting Group.
-
The trityl (Trt) group is a commonly used and effective side-chain protecting group for asparagine that sterically hinders the formation of the aspartimide intermediate.[2]
-
Problem 2: Presence of β-aspartyl peptides in the crude product.
-
Possible Cause: The succinimide intermediate can be opened by nucleophiles at either the α- or β-carbonyl group, leading to the formation of β-aspartyl peptides.
-
Solution: Strategies that minimize succinimide formation will also reduce the formation of β-aspartyl peptides. Refer to the solutions for Problem 1. The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide can offer total protection against aspartimide formation in sensitive sequences like Asp-Gly.[7]
Problem 3: Low coupling efficiency for Asparagine.
-
Possible Cause: Poor solubility of the protected asparagine derivative. Unprotected derivatives of asparagine can be very insoluble in common SPPS solvents like DMF.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of asparagine racemization during peptide synthesis?
A1: The main cause of asparagine racemization is the formation of a succinimide intermediate. The side-chain amide of asparagine can attack the activated C-terminal carboxyl group, forming a five-membered succinimide ring. The α-proton of this planar intermediate is acidic and can be easily abstracted and re-protonated from either side, leading to a mixture of L- and D-isomers.[10]
Q2: Which amino acid sequences are most susceptible to asparagine racemization?
A2: Sequences where asparagine is followed by a small, sterically unhindered amino acid such as glycine (Gly), serine (Ser), or alanine (Ala) are particularly prone to aspartimide formation and subsequent racemization.
Q3: How does the choice of coupling reagent impact asparagine racemization?
A3: The coupling reagent plays a crucial role in activating the carboxylic acid for amide bond formation, and this activation step can influence the rate of succinimide formation. Carbodiimide reagents like DIC, when used alone, can lead to higher levels of racemization. The addition of additives like HOBt or OxymaPure forms an active ester that is less prone to racemization.[1][11] Aminium/uronium reagents such as HATU and HCTU are generally considered to provide high coupling efficiency with low racemization.[1][12]
Q4: What is the benefit of using Fmoc-Asn(Trt)-OH?
A4: The trityl (Trt) group is a bulky side-chain protecting group for asparagine. Its steric hindrance helps to prevent the intramolecular cyclization that leads to the formation of the succinimide intermediate, thereby minimizing both racemization and the formation of β-aspartyl peptides.
Q5: Can microwave synthesis be used for peptides containing asparagine?
A5: Yes, microwave energy can be used to accelerate both the deprotection and coupling steps in SPPS for asparagine-containing peptides. However, it is important to control the temperature, as higher temperatures can increase the risk of racemization. Lowering the microwave coupling temperature can help limit this side reaction.[1][4][13]
Data Presentation
The following table summarizes the extent of aspartic acid racemization observed under different deprotection conditions.
| Deprotection Reagent | % Aspartimide | % D-Asp | Reference |
| 20% Piperidine in DMF | 31.50 | 9.60 | [6] |
| 20% Piperidine, 0.1M HOBt in DMF | 14.20 | 4.80 | [6] |
| 20% Piperazine in DMF | 12.10 | 3.50 | [6] |
| 20% Piperazine, 0.1M HOBt in DMF | 5.80 | 1.80 | [6] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH using DIC/OxymaPure
This protocol describes a standard procedure for coupling Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the activation mixture and pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: Chiral HPLC Analysis of Asparagine Enantiomers
This protocol provides a general guideline for the analysis of D- and L-asparagine enantiomers to determine the extent of racemization.
-
Peptide Hydrolysis: Completely hydrolyze a small aliquot of the crude peptide in 6 M HCl at 110°C for 24 hours.
-
Sample Preparation: Neutralize the hydrolysate and dilute it to a suitable concentration with the mobile phase.
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) or a crown ether-based column.[14][15]
-
Mobile Phase: A typical mobile phase for a CHIROBIOTIC T column is 80:20 Methanol:Water with 0.1% Formic Acid.[15]
-
Flow Rate: Set the flow rate between 0.5 and 1.0 mL/min.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification: Compare the retention times and peak areas of the sample with those of D- and L-Asparagine standards to quantify the extent of racemization.
Visualizations
Caption: Mechanism of Asparagine Racemization via a Succinimide Intermediate.
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. digital.csic.es [digital.csic.es]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Unprotected Asparagine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of synthetic peptides containing unprotected asparagine (Asn) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing unprotected asparagine?
A1: The main challenges stem from two spontaneous chemical modifications of the asparagine side chain: deamidation and aspartimide formation.[1][2] These reactions lead to a heterogeneous mixture of peptides that are often difficult to separate due to their similar physicochemical properties, resulting in reduced purity and overall yield.[3]
-
Deamidation: Under physiological or basic conditions, the asparagine side-chain amide can be hydrolyzed to an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. This process occurs via a succinimide intermediate and can also lead to racemization, forming D-Asp and D-isoAsp isomers.[4][5] This introduces impurities with a mass increase of +1 Da, which can be difficult to resolve from the parent peptide.[4][6]
-
Aspartimide Formation: This is a significant side reaction during solid-phase peptide synthesis (SPPS), particularly with Fmoc chemistry.[7][8] It is a base-catalyzed intramolecular cyclization that forms a five-membered succinimide ring. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, or react with the cleavage cocktail to form other by-products.[2][8] This side reaction is highly sequence-dependent, with "Asp-Gly" sequences being particularly problematic.[8]
Q2: I'm observing a broad peak or multiple, poorly resolved peaks during HPLC purification of my asparagine-containing peptide. What is the likely cause?
A2: This is a common issue and is often due to on-column deamidation or the presence of pre-existing deamidated and isomerized impurities from the synthesis and work-up steps.[9] The various forms of the peptide (L-Asn, L-Asp, D-Asp, L-isoAsp, D-isoAsp) have very similar hydrophobicity, making them difficult to separate by standard reversed-phase HPLC methods.[9][10]
Q3: How does the peptide sequence, particularly the amino acid following asparagine, affect purification challenges?
A3: The amino acid residue C-terminal to the asparagine (the n+1 position) has a significant impact on the rate of deamidation.[8] Small and flexible residues like glycine (Gly) dramatically increase the rate of deamidation, while bulky side chains hinder the reaction.[1] Therefore, peptides with Asn-Gly sequences are particularly prone to deamidation and present greater purification challenges.[1][11]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Resolution in HPLC
-
Symptom: Broad, tailing, or multiple closely eluting peaks in the HPLC chromatogram.
-
Probable Cause: On-column deamidation, presence of closely related impurities (diastereomers), or secondary interactions with the stationary phase.[9]
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Maintain a low pH (2-3) using 0.1% trifluoroacetic acid (TFA) or formic acid in both aqueous and organic mobile phases.[9] This minimizes the rate of on-column deamidation.
-
Adjust Gradient: Employ a shallower gradient to improve the separation of closely eluting species.
-
Alternative Chromatography: If reversed-phase HPLC is insufficient, consider alternative methods like hydrophilic interaction liquid chromatography (HILIC), which can offer better separation of deamidated and non-deamidated peptides.[10]
-
Issue 2: Low Yield of the Desired Peptide
-
Symptom: The final yield of the purified peptide is significantly lower than expected.
-
Probable Cause: Extensive aspartimide formation during synthesis and subsequent side reactions, leading to a loss of the target peptide.[7][8] Deamidation during work-up and purification also contributes to yield loss.
-
Troubleshooting Steps:
-
Synthesis Strategy:
-
Use of Protecting Groups: For future syntheses, consider using a side-chain protecting group for asparagine, such as the trityl (Trt) group, to prevent side reactions.[12]
-
Modified Fmoc Deprotection: To minimize aspartimide formation during Fmoc-SPPS, add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution.[13] Alternatively, using a weaker base like piperazine can also be effective.[13]
-
-
Work-up Conditions: Perform all post-cleavage steps at low temperatures and under acidic conditions (pH < 4) to minimize deamidation.
-
Issue 3: Unexpected Masses in Mass Spectrometry Analysis
-
Symptom: Mass spectrometry reveals peaks corresponding to +1 Da, -17 Da, or other unexpected adducts.
-
Probable Cause:
-
Troubleshooting Steps:
-
Review Synthesis and Cleavage:
-
If a -17 Da peak is prominent, consider using a protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH) in subsequent syntheses, especially when using carbodiimide coupling reagents.[12]
-
-
Optimize Purification: Ensure the use of high-purity solvents and reagents for HPLC to avoid the formation of adducts.
-
Data Presentation
Table 1: Influence of C-terminal Amino Acid on Asparagine Deamidation Half-life
| Peptide Sequence (VSNXV) | Deamidation Half-life (days) at 37°C, pH 7.4 |
| VSNG V | 1.4 |
| VSNS V | 4.9 |
| VSNA V | 9.6 |
| VSNH V | 35 |
| VSNT V | 58 |
| VSNP V | >1000 |
Data adapted from Robinson N.E., Robinson A.B. (2004) Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins.[14]
Table 2: Effect of pH and Temperature on Asparagine Deamidation Rate
| Condition | Relative Deamidation Rate |
| pH 5, 37°C | Slowest |
| pH 7.4, 37°C | Baseline |
| pH 8.5, 37°C | Increased |
| pH 7.4, 50°C | Significantly Increased |
Qualitative summary based on information from multiple sources.[14][15] The deamidation rate is generally at a minimum around pH 5 and increases with both increasing pH and temperature.[14]
Table 3: Comparison of Strategies to Reduce Aspartimide Formation in Fmoc-SPPS of VKDGYI
| Asp Protecting Group | Fmoc Deprotection Conditions | Aspartimide Formation (%) | D-Aspartate Formation (%) |
| Asp(OtBu) | 20% Piperidine/DMF | 15.3 | 10.1 |
| Asp(OMpe) | 20% Piperidine/DMF | 2.1 | 1.8 |
| Asp(OBno) | 20% Piperidine/DMF | 0.8 | 0.5 |
| Asp(OtBu) | 20% Piperidine, 0.1M HOBt/DMF | Significantly Reduced | Reduced |
Data for protecting groups adapted from MilliporeSigma technical literature. The effect of HOBt is a qualitative summary.[13]
Experimental Protocols
Protocol 1: RP-HPLC Purification of Peptides Containing Unprotected Asparagine
Objective: To purify a crude synthetic peptide containing unprotected asparagine while minimizing on-column deamidation.
Materials:
-
Crude synthetic peptide
-
Milli-Q or HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Buffer A (see below). If solubility is an issue, add a small amount of ACN or an alternative solvent like DMSO.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Buffer Preparation:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Degas both buffers by sonication or helium sparging.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 30 minutes at a flow rate appropriate for the column size.
-
Injection: Inject the filtered peptide solution onto the column.
-
Gradient Elution:
-
Start with a shallow gradient to maximize separation. A typical gradient might be:
-
5-25% Buffer B over 10 minutes.
-
25-45% Buffer B over 60 minutes.
-
45-95% Buffer B over 10 minutes.
-
Hold at 95% Buffer B for 5 minutes to wash the column.
-
Return to 5% Buffer B and re-equilibrate.
-
-
The gradient should be optimized based on the hydrophobicity of the target peptide.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
Objective: To minimize aspartimide formation during the Fmoc deprotection step in SPPS of peptides containing asparagine.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hydroxybenzotriazole (HOBt)
Procedure:
-
Prepare Deprotection Solution:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
To this solution, add HOBt to a final concentration of 0.1 M. Ensure the HOBt is fully dissolved.
-
-
Fmoc Deprotection Step:
-
Wash the peptide-resin with DMF (3 times).
-
Add the 20% piperidine, 0.1 M HOBt solution in DMF to the resin.
-
Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt.
-
-
Continue Synthesis: Proceed with the next coupling step in the SPPS protocol.
Mandatory Visualization
Caption: The deamidation pathway of unprotected asparagine in peptides.
Caption: Workflow of aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting logic for asparagine peptide purification.
References
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.proteinmetrics.com [support.proteinmetrics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of amino acid sequence, buffers, and ionic strength on the rate and mechanism of deamidation of asparagine residues in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in syntheses using Fmoc-Asn-ONp
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and purity in peptide syntheses involving Fmoc-Asn-ONp and related derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) when using asparagine derivatives.
Problem 1: Low Coupling Efficiency and/or Low Overall Yield
-
Symptom: Incomplete reaction after the coupling step (positive Kaiser test), leading to deletion sequences in the final product and a low overall yield.
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solubility of Fmoc-Asn-OH/ONp | Unprotected Fmoc-Asn-OH and its active esters like -ONp have limited solubility in common SPPS solvents like DMF and NMP.[1] This can lead to aggregation and incomplete coupling. Recommendation: Switch to Fmoc-Asn(Trt)-OH . The trityl (Trt) protecting group significantly improves solubility in standard solvents, ensuring more efficient and complete coupling reactions.[1] |
| Steric Hindrance | The peptide sequence itself or the growing peptide-resin chain can cause steric hindrance, slowing down the coupling reaction. |
| Inefficient Activation | The p-nitrophenyl (ONp) ester may not be reactive enough for difficult couplings. |
| Peptide Aggregation on Resin | The growing peptide chain may aggregate on the solid support, preventing reagents from accessing the reaction site. |
Problem 2: Presence of Impurities with a Mass of -18 Da from the Target Peptide
-
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the desired peptide minus 18 Da.
-
Cause: This mass loss is characteristic of the dehydration of the asparagine side-chain amide to a nitrile (β-cyanoalanine formation).[2] This side reaction is particularly prevalent when using carbodiimide-based coupling reagents (e.g., DCC, DIC) with unprotected Fmoc-Asn-OH.[3][4]
-
Solutions:
-
Use a Side-Chain Protected Asparagine Derivative: The most effective solution is to use Fmoc-Asn(Trt)-OH . The bulky trityl group on the side-chain amide prevents dehydration during activation.[1][3][4]
-
Change Activation Method: If using unprotected Fmoc-Asn, avoid carbodiimide reagents. Using pre-formed active esters like Fmoc-Asn-OPfp has been shown to yield homogeneous peptides without this side reaction.[2]
-
Problem 3: Presence of Impurities with the Same Mass as the Target Peptide or +17 Da
-
Symptom: HPLC analysis shows multiple peaks, some of which have the same mass as the desired peptide, making purification difficult. You may also observe peaks with a mass increase of 17 Da.
-
Cause: This is likely due to aspartimide formation . The peptide backbone nitrogen attacks the side-chain carbonyl of asparagine (or aspartic acid), forming a cyclic imide intermediate. This aspartimide can then be hydrolyzed back to the desired α-peptide or to an undesired β-peptide (isoaspartyl residue), which has the same mass but different retention time.[5][6] The aspartimide can also be cleaved by piperidine during Fmoc deprotection, leading to the formation of piperidide adducts.[6] This side reaction is highly sequence-dependent and is promoted by the basic conditions of Fmoc deprotection.[5][6]
-
Solutions:
| Strategy | Description |
| Use Side-Chain Protection | While the Trt group on Asn primarily prevents dehydration, bulky side-chain protecting groups on adjacent residues can sterically hinder aspartimide formation. For instance, using Fmoc-Cys(Trt) instead of Fmoc-Cys(Acm) next to an Asp residue significantly reduces aspartimide formation.[5] |
| Modify Fmoc Deprotection Conditions | - Use a weaker base: Using a weaker base like piperazine instead of piperidine can reduce the rate of aspartimide formation. - Add an acidic additive: Adding an acid like formic acid or HOBt to the piperidine deprotection solution can help to suppress this side reaction.[6] |
| Incorporate Bulky Protecting Groups on Aspartic Acid | When synthesizing peptides with Asp-Asn sequences, which are prone to aspartimide formation, using a sterically bulky protecting group on the Asp residue, such as Fmoc-Asp(OBno)-OH, can significantly reduce this side reaction.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Fmoc-Asn(Trt)-OH over this compound?
A1: The primary advantages of using Fmoc-Asn(Trt)-OH are:
-
Prevention of Side-Chain Dehydration: The trityl (Trt) group protects the side-chain amide from dehydration to a nitrile during the activation step, a common side reaction with unprotected asparagine, especially when using carbodiimide coupling reagents.[1][3][4]
-
Improved Solubility: Fmoc-Asn(Trt)-OH is significantly more soluble in common SPPS solvents like DMF and NMP compared to unprotected Fmoc-Asn-OH and its active esters.[1] This leads to more efficient coupling and reduces the risk of peptide aggregation.
-
Higher Purity of Crude Peptide: By preventing the major side reaction of nitrile formation, the use of Fmoc-Asn(Trt)-OH generally results in a cleaner crude product and higher overall purity.
Q2: When is it acceptable to use this compound or other unprotected asparagine derivatives?
A2: While Fmoc-Asn(Trt)-OH is generally recommended, you might consider using an unprotected derivative if:
-
You are synthesizing a very short peptide where purification is straightforward.
-
You are not using a carbodiimide-based coupling reagent. For example, using Fmoc-Asn-OPfp has been shown to be effective.[2]
-
The peptide sequence is known to be non-problematic in terms of aggregation and side reactions. However, for longer or more complex peptides, the use of side-chain protection is strongly advised to maximize yield and purity.
Q3: How can I monitor the extent of side reactions during my synthesis?
A3: You can monitor side reactions by cleaving a small amount of resin-bound peptide after the critical coupling or deprotection step and analyzing the sample by HPLC and mass spectrometry. This allows you to identify and quantify the presence of deletion sequences, nitrile-containing byproducts, or aspartimide-related impurities.
Q4: Does the position of the asparagine residue in the peptide sequence matter?
A4: Yes, the position and flanking amino acid residues can significantly influence the propensity for side reactions. For example, Asp-Asn sequences are particularly prone to aspartimide formation.[5] Also, an N-terminal Asn(Trt) residue may require a longer deprotection time for the Trt group to be completely removed during the final cleavage from the resin.[4]
Data Presentation
Table 1: Comparison of Asparagine Derivatives in Peptide Synthesis
| Derivative | Key Advantages | Common Side Reactions | Relative Solubility (DMF/NMP) | Typical Crude Purity |
| This compound | Pre-activated, can be used directly. | - Dehydration to nitrile (-18 Da)[2]- Aspartimide formation[5][6] | Low[1] | Sequence-dependent, often lower due to side reactions. |
| Fmoc-Asn(Trt)-OH | - Prevents nitrile formation[1][3][4]- High solubility[1] | - Aspartimide formation (though can be mitigated)[5] | High[1] | Generally high |
Table 2: Influence of Flanking Residue (Xaa) on Aspartimide Formation in H-Val-Lys-Asp-Xaa-Tyr-Ile-OH
| Flanking Residue (Xaa) | By-product Formation (%) |
| Asp(OtBu) | Considerable |
| Arg(Pbf) | Considerable |
| Asn(Mtt) | Considerable |
| Cys(Acm) | Considerable |
Data adapted from a study on the sequence dependence of base-catalyzed aspartimide formation.[8] "Considerable" indicates a significant amount of by-product was observed.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH in Fmoc-SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling additive such as HOBt or Oxyma (3-5 equivalents) in DMF. Add a coupling reagent like HBTU or HATU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents). Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Asn(Trt)
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides containing Trp, it is highly recommended to include scavengers like triisopropylsilane (TIS) to prevent alkylation. A common alternative is 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. If the peptide contains an N-terminal Asn(Trt), extending the cleavage time to 4 hours is recommended to ensure complete removal of the Trt group.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis and Purification: Analyze the crude peptide by HPLC and mass spectrometry. Purify the peptide using preparative HPLC.
Mandatory Visualization
Caption: Workflow of a single coupling cycle in Fmoc-SPPS for asparagine incorporation and associated side reactions.
Caption: A logical workflow for troubleshooting common issues encountered during syntheses with Fmoc-Asn derivatives.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fmoc-Asn(Trt)-OH and Fmoc-Asn-ONp in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and optimal yields. The incorporation of asparagine (Asn) presents a notable challenge due to the propensity of its side-chain amide to undergo undesirable side reactions. This guide provides a detailed comparative analysis of two commercially available Nα-Fmoc protected asparagine derivatives: the side-chain protected Fmoc-Asn(Trt)-OH and the active ester Fmoc-Asn-ONp.
This comparison will delve into their chemical properties, performance in SPPS, and the impact on the purity of the final peptide product. While direct, side-by-side quantitative comparisons in single studies are scarce, this guide synthesizes available data and established principles of peptide chemistry to provide a clear performance evaluation.
Executive Summary
Fmoc-Asn(Trt)-OH is the industry standard and overwhelmingly recommended choice for incorporating asparagine in Fmoc-based solid-phase peptide synthesis. The trityl (Trt) protecting group on the side-chain amide effectively prevents the formation of aspartimide and other related side products, leading to significantly purer crude peptides and simplifying downstream purification. Furthermore, Fmoc-Asn(Trt)-OH exhibits excellent solubility in common SPPS solvents.
This compound, a p-nitrophenyl active ester, represents an older strategy for peptide coupling. While it offers the convenience of a pre-activated amino acid derivative, it does not protect the side-chain amide, leaving it susceptible to dehydration and subsequent side reactions. The use of active esters like ONp has largely been superseded by more efficient and reliable in situ activation methods in modern SPPS.[1]
Chemical Properties
A fundamental understanding of the chemical properties of these two reagents is essential for appreciating their differing performance characteristics in peptide synthesis.
| Property | This compound | Fmoc-Asn(Trt)-OH |
| Full Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine 4-nitrophenyl ester | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine |
| Molecular Formula | C₂₉H₂₃N₃O₇ | C₃₈H₃₂N₂O₅ |
| Molecular Weight | 525.51 g/mol | 596.67 g/mol [2] |
| CAS Number | 71989-17-8 | 132388-59-1 |
| Structure | Fmoc-NH-CH(CH₂CONH₂)-COO-C₆H₄NO₂ | Fmoc-NH-CH(CH₂CONH-Trt)-COOH |
| Key Feature | Carboxyl group activated as a p-nitrophenyl ester | Side-chain amide protected with a trityl group |
Performance in Solid-Phase Peptide Synthesis
The choice between this compound and Fmoc-Asn(Trt)-OH has significant implications for several key aspects of peptide synthesis, including coupling efficiency, the prevalence of side reactions, and the overall purity and yield of the final peptide.
Coupling and Activation
This compound is a pre-activated amino acid derivative. In theory, this simplifies the coupling step as no additional activating reagents are required. The coupling reaction proceeds via nucleophilic attack of the free amine of the resin-bound peptide on the activated carbonyl of the ONp ester. However, the reactivity of p-nitrophenyl esters is relatively low compared to modern in situ activation methods, which can lead to slower coupling kinetics and potentially incomplete reactions, especially for sterically hindered couplings.
Fmoc-Asn(Trt)-OH , on the other hand, requires an in situ activation step, typically using carbodiimides (e.g., DIC) or, more commonly, aminium/uronium or phosphonium salt-based coupling reagents like HBTU, HATU, or COMU in the presence of a base such as DIPEA.[1] This approach offers greater flexibility and generally leads to faster and more efficient coupling reactions.
Side Reactions: The Aspartimide Problem
The most significant drawback of using asparagine derivatives without side-chain protection, such as this compound, is the formation of aspartimide. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step.[3][4] The cyclization to a succinimide ring can lead to a mixture of byproducts, including α- and β-peptides and their piperidide adducts, which are often difficult to separate from the desired product by HPLC.[4]
The bulky trityl group on the side-chain amide of Fmoc-Asn(Trt)-OH provides steric hindrance that effectively prevents this intramolecular cyclization. This results in a significantly cleaner crude peptide product with a much lower incidence of aspartimide-related impurities. While even the trityl group may not completely eliminate aspartimide formation in particularly susceptible sequences (e.g., -Asn-Gly-), it dramatically reduces it.[3]
Another side reaction associated with unprotected asparagine during activation is the dehydration of the side-chain amide to a β-cyanoalanine residue. The trityl protection in Fmoc-Asn(Trt)-OH also prevents this undesirable transformation.
Solubility
Fmoc-Asn(Trt)-OH exhibits good solubility in standard SPPS solvents like DMF and NMP. In contrast, the unprotected Fmoc-Asn-OH, from which this compound is derived, has notoriously poor solubility in these solvents. While the p-nitrophenyl ester may slightly improve solubility over the free acid, it is generally less soluble than the trityl-protected counterpart. Poor solubility can lead to challenges in preparing homogenous solutions for coupling and may result in lower coupling efficiencies.
Quantitative Data and Purity
| Performance Metric | This compound (Expected) | Fmoc-Asn(Trt)-OH (Typical) | Rationale |
| Crude Peptide Purity (by HPLC) | Lower | Higher | Prevention of aspartimide formation and dehydration side reactions with the Trt group leads to a cleaner product profile. |
| Final Purified Yield | Lower | Higher | Higher crude purity simplifies purification and generally results in a better recovery of the final product.[5] |
| Aspartimide Formation | Significant risk | Significantly reduced | The bulky Trt group sterically hinders the intramolecular cyclization required for aspartimide formation.[3][4] |
| Coupling Efficiency | Moderate to Good | High to Excellent | In situ activation methods used with Fmoc-Asn(Trt)-OH are generally more efficient than coupling with pre-activated ONp esters. |
| Solubility in SPPS Solvents | Moderate | Excellent | The trityl group enhances solubility in organic solvents like DMF and NMP compared to unprotected asparagine derivatives. |
Experimental Protocols
Standard Coupling Protocol for Fmoc-Asn(Trt)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and an activator base like DIPEA (2 equivalents relative to the amino acid) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
General Coupling Protocol for this compound
-
Resin Preparation and Deprotection: Follow steps 1 and 2 as described for Fmoc-Asn(Trt)-OH.
-
Coupling: Dissolve this compound (3-5 equivalents) in DMF. An additive such as HOBt (1 equivalent) may be added to increase reactivity. Add the solution to the deprotected resin and agitate. Coupling times are typically longer than for in situ activation methods and may require several hours to overnight reaction.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to assess the extent of coupling.
Final Cleavage and Deprotection
For peptides synthesized with Fmoc-Asn(Trt)-OH, the final cleavage from the resin and removal of the trityl and other side-chain protecting groups is typically achieved by treatment with a cleavage cocktail containing trifluoroacetic acid (TFA). A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[6] The trityl group is generally removed within 1-2 hours at room temperature.
Conclusion
The comparative analysis of Fmoc-Asn(Trt)-OH and this compound clearly demonstrates the superiority of the side-chain protected derivative for modern solid-phase peptide synthesis.
Fmoc-Asn(Trt)-OH offers robust prevention of critical side reactions, namely aspartimide formation and side-chain dehydration, leading to significantly higher crude peptide purity and simplifying the purification process. Its excellent solubility and compatibility with highly efficient in situ activation methods make it the reagent of choice for reliable and high-yield synthesis of asparagine-containing peptides.
This compound , while representing an earlier approach to peptide synthesis, is now largely considered outdated for routine SPPS. The lack of side-chain protection makes it prone to significant side reactions that compromise the purity and yield of the target peptide. Its lower reactivity compared to modern coupling strategies further limits its utility.
For researchers, scientists, and drug development professionals aiming for the highest quality synthetic peptides, the use of Fmoc-Asn(Trt)-OH is the recommended and standard practice for the incorporation of asparagine residues.
References
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Activated Asparagine Esters: Fmoc-Asn-ONp vs. Fmoc-Asn-OPfp in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of activated amino acid derivatives is paramount to achieving high yields and purity. This is particularly true for asparagine (Asn), an amino acid prone to side reactions during coupling. This guide provides an objective comparison of two commonly used activated asparagine esters: Fmoc-Asn-ONp (p-nitrophenyl ester) and Fmoc-Asn-OPfp (pentafluorophenyl ester), supported by available experimental data.
The primary challenge in incorporating asparagine into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) is the dehydration of the side-chain amide, which leads to the formation of β-cyanoalanine. Another significant side reaction is the formation of aspartimide, which can result in chain termination or the incorporation of isoaspartate residues. The selection of an appropriate activating group for the C-terminal carboxyl group of Fmoc-Asn is crucial to mitigate these issues.
Performance Comparison: this compound vs. Fmoc-Asn-OPfp
| Performance Metric | This compound (p-nitrophenyl ester) | Fmoc-Asn-OPfp (pentafluorophenyl ester) | Key Considerations |
| Coupling Rate | Relatively slow[1] | Significantly faster (reportedly 111 times faster than ONp esters) | Faster coupling times with OPfp esters can reduce the overall synthesis time and may minimize time-dependent side reactions. |
| Prevention of β-cyanoalanine formation | Generally effective, providing "dehydration-free" introduction of Asn[1] | Highly effective, allowing for "efficient incorporation of Asn with little side-chain dehydration"[1] | Both esters are designed to minimize this side reaction, but the high reactivity of OPfp esters contributes to cleaner product formation. |
| Peptide Purity & Homogeneity | Can yield pure peptides. | Often results in a more homogeneous peptide product, especially in sequences containing other sensitive residues like tryptophan.[2] | Studies have shown that homogeneous peptides containing both asparagine and tryptophan were successfully obtained using Fmoc-Asn-OPfp where other methods failed.[2] |
| Racemization | Low risk due to the urethane protection of the Fmoc group. | Low risk, similar to other urethane-protected amino acid active esters. | The risk of racemization for asparagine itself is generally low with these methods. |
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound and Fmoc-Asn-OPfp in manual Fmoc-SPPS. The exact parameters, such as equivalents of reagents and reaction times, may need to be optimized based on the specific peptide sequence and resin.
Protocol 1: Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.
-
Coupling:
-
Dissolve this compound (3-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the resin.
-
Allow the coupling reaction to proceed for 12-24 hours at room temperature with gentle agitation. The reaction is typically slower than with OPfp esters.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove unreacted reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: Coupling of Fmoc-Asn-OPfp
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Kaiser Test: Confirm the presence of a free primary amine with a Kaiser test.
-
Coupling:
-
Dissolve Fmoc-Asn-OPfp (2-3 equivalents relative to the resin loading) in DMF.
-
For enhanced reactivity, 1-hydroxybenzotriazole (HOBt) (1 equivalent) can be added to the coupling solution.
-
Add the activated ester solution to the resin.
-
Allow the coupling reaction to proceed for 1-3 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Kaiser Test: Confirm the completion of the coupling reaction.
-
Capping (Optional): Cap any unreacted amino groups if necessary.
-
Repeat: Proceed with the synthesis.
Visualizing the Workflow
The following diagrams illustrate the key decision points and workflows in selecting an activated asparagine ester and the general process of a coupling cycle in Fmoc-SPPS.
References
The Critical Role of Side-Chain Protection for Asparagine in Fmoc SPPS: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant hurdle. The primary challenge lies in the susceptibility of the asparagine side-chain amide to undergo dehydration to a nitrile during the activation step, a side reaction that can compromise the purity and yield of the final peptide. This guide provides a comprehensive comparison of using unprotected versus side-chain protected asparagine in Fmoc SPPS, supported by experimental data and detailed protocols to inform best practices in peptide synthesis.
The use of unprotected Fmoc-Asn-OH in peptide synthesis is fraught with challenges. The most significant of these is the irreversible dehydration of the side-chain amide to form a β-cyanoalanine residue, particularly when using carbodiimide-based coupling reagents like DCC and DIC.[1] This side reaction results in an impurity with a mass difference of -18 Da from the target peptide, which can be difficult to separate and may alter the biological activity of the final product.[1] Furthermore, Fmoc-Asn-OH exhibits poor solubility in common SPPS solvents such as DMF and NMP, which can lead to incomplete coupling and lower yields.[2][3]
To circumvent these issues, the use of a protecting group for the asparagine side-chain amide is highly recommended. The most widely adopted strategy is the use of the trityl (Trt) protecting group, affording Fmoc-Asn(Trt)-OH.[4][5] The bulky trityl group effectively shields the side-chain amide, preventing dehydration and improving the solubility of the amino acid derivative.[2][4] This leads to significantly purer peptides and more reliable synthesis outcomes.
Comparative Performance of Asparagine Protection Strategies
The choice of asparagine protection strategy has a direct impact on the final purity and yield of the synthesized peptide. The following table summarizes a comparison of outcomes for the synthesis of the well-known "difficult" acyl carrier protein (ACP) fragment (65-74), a sequence often used to benchmark SPPS methodologies.
| Asparagine Strategy | Protecting Group | Resin Support | Crude Peptide Purity (%) | Reference |
| Protected Asn | Trityl (Trt) | AM SURE™ Resin | 90.5% | [6] |
| Protected Asn | Trityl (Trt) | Standard AM PS Resin | 60.7% | [6] |
| Protected Asn | Tmob | Polydimethyl acrylimide support | High Yield (Purity not specified) | [3] |
| Protected Asn | Xan/2-Moxan | PAL support | Purer than Trt or Tmob (Quantitative data not provided) | [7] |
Note: Direct head-to-head comparisons under identical conditions are limited in the literature. The data presented is a compilation from various studies to highlight the general performance differences.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of asparagine residues. Below are generalized protocols for the coupling of unprotected and protected asparagine in Fmoc-based SPPS.
Protocol 1: Coupling of Unprotected Fmoc-Asn-OH (Not Recommended for Carbodiimide Activation)
Reagents:
-
Fmoc-Asn-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (DMF or NMP)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-Asn-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate the carboxyl group.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM and proceed to the next cycle.
Protocol 2: Coupling of Fmoc-Asn(Trt)-OH (Recommended)
Reagents:
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (DMF or NMP)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Wash the resin with DMF and DCM.[1]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[1]
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical pathways and a decision-making workflow.
Caption: Asparagine coupling pathways in Fmoc SPPS.
Caption: Decision workflow for Asn side-chain protection.
Conclusion
The evidence strongly supports the use of side-chain protection for asparagine in Fmoc SPPS to ensure the synthesis of high-purity peptides. The trityl (Trt) group is the most common and effective choice for preventing the detrimental dehydration side reaction and for improving the solubility of the asparagine building block. While other protecting groups such as Tmob and Mbh exist, they may introduce other side reactions like tryptophan alkylation during cleavage.[8] Careful consideration of the peptide sequence and the choice of protecting group, coupled with optimized protocols, will lead to more successful and reliable peptide synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asn-ONp versus Side-Chain Protected Alternatives
For researchers, scientists, and drug development professionals, the successful incorporation of asparagine (Asn) into synthetic peptides is a critical step that can significantly influence the purity and yield of the final product. The method of asparagine introduction during Fmoc-based solid-phase peptide synthesis (SPPS) has a direct impact on the analytical profile of the crude peptide, particularly as observed by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of using an activated ester of unprotected asparagine, specifically Fmoc-Asn-ONp (p-nitrophenyl ester), versus the more contemporary approach of using a side-chain protected derivative, Fmoc-Asn(Trt)-OH (trityl).
The primary challenge with incorporating asparagine is the susceptibility of its side-chain amide to undergo undesirable side reactions under standard synthesis conditions. These reactions complicate the subsequent HPLC purification and can compromise the integrity of the final peptide.
Performance Comparison: Unprotected vs. Side-Chain Protected Asparagine
The choice between using an activated ester of unprotected asparagine, such as this compound, and a side-chain protected version like Fmoc-Asn(Trt)-OH, has significant consequences for peptide purity. The trityl (Trt) protecting group is widely favored in Fmoc chemistry as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid).[1][2]
The use of unprotected Fmoc-Asn-OH, often activated with reagents like DCC/HOBt or as an active ester like this compound, is prone to two major side reactions:
-
Dehydration: The side-chain amide can be dehydrated to form a β-cyanoalanine residue.[3]
-
Aspartimide Formation: Cyclization of the peptide backbone at the asparagine residue can form a succinimide intermediate (aspartimide). This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate by HPLC.
These side reactions lead to a more complex mixture of peptides in the crude product, which is reflected in the HPLC analysis as multiple, often closely eluting, impurity peaks. In contrast, protecting the side-chain amide with a bulky group like trityl sterically hinders these side reactions, resulting in a significantly cleaner crude product and a more straightforward HPLC profile.[2][4] Furthermore, Fmoc-Asn(Trt)-OH exhibits enhanced solubility in common SPPS solvents like DMF compared to the poorly soluble unprotected Fmoc-Asn-OH, which can lead to more efficient and complete coupling reactions.[2][5]
Quantitative Data Summary
The following table summarizes the expected outcomes when comparing the two approaches. The quantitative data is representative of typical results reported in the literature, where side-chain protection consistently leads to higher purity of the target peptide.
| Feature | This compound (Unprotected Side-Chain) | Fmoc-Asn(Trt)-OH (Trityl Protected) |
| Primary Function | Introduction of Asparagine residue | Introduction of Asparagine residue with side-chain protection |
| Expected Crude Purity (by HPLC) | Lower; variable depending on sequence | Significantly higher |
| Major Side Products | β-cyanoalanine, Aspartimide-related isomers (α- and β-peptides)[3] | Minimized or absent |
| HPLC Profile | Complex, with multiple impurity peaks near the main product | Cleaner, with a predominant peak for the target peptide |
| Solubility in DMF/NMP | Poor | Good[5] |
| Coupling Efficiency | Can be slower and less efficient due to poor solubility | More efficient and reliable |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of a model peptide containing asparagine are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe reactor.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling (General): For standard amino acids, pre-activate a solution of the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Asparagine Incorporation:
-
Method A (this compound): Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the resin and allow it to react for 4-12 hours, monitoring the coupling completion with a Kaiser test.
-
Method B (Fmoc-Asn(Trt)-OH): Couple Fmoc-Asn(Trt)-OH using the general amino acid coupling procedure described in step 3.[6]
-
-
Washing: After coupling, wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2, 3, and 5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[7]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum.
Protocol 2: Reversed-Phase HPLC Analysis
This protocol provides a general method for analyzing the crude peptide product.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of 0.1% TFA in water. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically employed for peptide analysis.[1][8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the UV absorbance at 214 nm or 220 nm, where the peptide backbone absorbs.[9]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways leading to common side products when using unprotected asparagine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Confirming Asparagine Incorporation and Detecting Side Reactions with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the correct incorporation of amino acids and monitoring for potential post-translational modifications is critical for protein therapeutic efficacy and stability. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming asparagine incorporation and identifying common side reactions, such as deamidation, with a focus on providing actionable experimental data and protocols.
Introduction to Asparagine Side Reactions
Asparagine (Asn) is a common amino acid, but it is also susceptible to a non-enzymatic chemical modification known as deamidation.[1][2] Under physiological conditions, the side-chain amide group of asparagine can undergo a nucleophilic attack to form a five-membered succinimide intermediate.[1][2] This intermediate is then rapidly hydrolyzed to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), with isoaspartate typically being the predominant product.[1][2] This modification introduces a +0.984 Da mass shift.[1][3] The rate of deamidation is influenced by factors such as pH, temperature, and the neighboring amino acid sequence, with Asn-Gly and Asn-Ser motifs being particularly susceptible.[4][5]
The conversion of asparagine to isoaspartate introduces a "kink" in the peptide backbone, which can alter the protein's structure, stability, and biological activity. Therefore, accurate monitoring of asparagine incorporation and the detection of these side reactions are crucial during the development and quality control of protein-based therapeutics.
Mass Spectrometry: The Gold Standard for Analysis
Mass spectrometry (MS) has become the cornerstone for protein analysis due to its high sensitivity, specificity, and ability to characterize post-translational modifications (PTMs).[6][7] Various MS-based approaches, including bottom-up, middle-down, and top-down proteomics, can be employed to confirm asparagine incorporation and identify deamidation products.[8] Peptide mapping, a bottom-up approach, is the most widely used method.[9][10][11]
Key Advantages of Mass Spectrometry:
-
High Sensitivity: Capable of detecting modifications at very low levels.[1][6]
-
Site-Specific Information: Pinpoints the exact location of the modification within the protein sequence.[1][12]
-
Unambiguous Identification: Provides definitive confirmation of the modification through mass measurement and fragmentation analysis.[9]
-
Quantitative Capabilities: Allows for the relative quantification of modified and unmodified forms of a peptide.[7][13]
Comparison of Analytical Techniques
While mass spectrometry is the most powerful tool for this application, other techniques can be used, often in an orthogonal manner.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Separation of peptides by liquid chromatography followed by mass analysis and fragmentation to determine sequence and modifications. | High sensitivity, specificity, provides site-specific information, and quantitative.[6][9] | Can be time-consuming, and sample preparation can potentially induce modifications.[9][14] |
| Ion-Exchange Chromatography (IEX) | Separation of intact protein isoforms based on differences in charge. | Can separate isoforms. | May not provide good separation and quantitation, especially at low levels of modification.[9] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of intact protein isoforms based on differences in hydrophobicity. | Can be used as a higher throughput alternative to peptide mapping for monitoring trends.[9] | May not provide baseline separation of all isoforms.[9] |
| Enzymatic Assay (e.g., ISOQUANT®) | Uses the enzyme Protein Isoaspartyl Methyltransferase (PIMT) to specifically detect isoaspartate.[4] | Provides global quantification of isoaspartic acid residues.[4] | Does not provide site-specific information.[4] |
Experimental Protocols
Peptide Mapping Workflow for Asparagine Deamidation Analysis
A typical bottom-up proteomics workflow for analyzing asparagine deamidation involves several key steps:
-
Protein Digestion: The protein of interest is enzymatically digested, most commonly with trypsin, to generate smaller peptides.[1][10][11]
-
LC Separation: The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][9] Peptides containing isoaspartate often elute slightly earlier than their unmodified or aspartate-containing counterparts.[9]
-
Mass Spectrometry Analysis: The separated peptides are introduced into a high-resolution mass spectrometer for analysis.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured to detect the characteristic +0.984 Da mass shift associated with deamidation.[1][3]
-
MS/MS Fragmentation: Peptides showing the mass shift are selected for fragmentation to confirm the sequence and pinpoint the site of modification.
-
Differentiating Aspartate and Isoaspartate with Advanced MS/MS
Standard collision-induced dissociation (CID) is often insufficient to distinguish between Asp and isoAsp isomers.[9] However, alternative fragmentation techniques can provide diagnostic ions:
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods can generate unique fragment ions (c+57 and z-57) that are specific to isoaspartate-containing peptides, allowing for unambiguous identification.[9][15]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a peptide mapping experiment designed to monitor deamidation of a specific asparagine residue in a therapeutic protein under accelerated stability testing.
| Time Point (Weeks) | % Unmodified Peptide | % Deamidated Peptide (Asp + isoAsp) |
| 0 | 99.5 | 0.5 |
| 2 | 95.2 | 4.8 |
| 4 | 90.1 | 9.9 |
| 8 | 82.5 | 17.5 |
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography and advanced fragmentation techniques like ETD or ECD, provides an unparalleled level of detail for confirming the correct incorporation of asparagine and for detecting and quantifying side reactions such as deamidation. While other methods can offer complementary information, MS-based peptide mapping remains the most robust and informative approach for ensuring the quality and stability of protein-based therapeutics. This guide provides a framework for researchers to apply these powerful techniques in their own drug development and research endeavors.
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 7. MS for detecting post-translational modifications of proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
A Comparative Guide to Peptide Purity: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-ONp in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The incorporation of asparagine (Asn) residues presents a significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS) due to the propensity of its side-chain amide to undergo undesirable side reactions. This guide provides an objective comparison of two common strategies to introduce asparagine: the use of side-chain protected Fmoc-Asn(Trt)-OH and the active ester derivative, Fmoc-Asn-ONp.
The primary challenge during the incorporation of asparagine is the dehydration of the side-chain amide when the carboxylic acid is activated for coupling, particularly with carbodiimide-based reagents. This dehydration leads to the formation of a nitrile, resulting in a β-cyanoalanine residue in the peptide sequence. A subsequent and more problematic side reaction is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization, significantly compromising the purity and biological activity of the final product.[1][2]
This guide evaluates the effectiveness of Fmoc-Asn(Trt)-OH and this compound in mitigating these side reactions, supported by an analysis of their chemical mechanisms and a summary of expected purity outcomes.
Purity and Performance Comparison
The choice between Fmoc-Asn(Trt)-OH and this compound directly impacts the side reaction profile and, consequently, the purity of the crude peptide. While direct quantitative, side-by-side comparisons in the literature are scarce, a qualitative and mechanistic comparison strongly favors the use of side-chain protection for achieving the highest purity.
| Feature | Fmoc-Asn(Trt)-OH | This compound |
| Primary Strategy | Side-chain protection | Pre-activated ester |
| Side Reaction Prevention | Excellent. The bulky trityl (Trt) group sterically hinders the side-chain amide, effectively preventing dehydration and subsequent aspartimide formation.[3] | Good. Avoids in situ activation with reagents that promote dehydration. However, the potential for side reactions under basic coupling conditions still exists, and coupling kinetics are generally slower. |
| Expected Crude Peptide Purity | High. Significantly purer peptides are obtained due to the suppression of major side reactions.[3][4] | Moderate to High. Purity is generally higher than with in situ activation of unprotected Fmoc-Asn-OH, but may be lower than with Fmoc-Asn(Trt)-OH due to slower coupling and potential for side reactions. A homogeneous peptide was reported using the similar Fmoc-Asn-OPfp.[1] |
| Solubility | Excellent. Readily dissolves in standard SPPS solvents like DMF and NMP.[5] | Poor to Moderate. Similar to unprotected Fmoc-Asn-OH, it can have low solubility in DMF, potentially complicating the coupling step.[5] |
| Coupling Conditions | Standard coupling protocols with common activators (HBTU, HATU, DIC/Oxyma) can be used. | Requires extended coupling times due to the lower reactivity of the ONp ester compared to in situ activation. Additives like HOBt may be used to enhance reactivity. |
| Deprotection | The Trityl group is removed during the final acidolytic cleavage step (e.g., with TFA).[4] | No side-chain protecting group to remove. |
| Cost-Effectiveness | Generally more expensive due to the additional protection chemistry. | Typically less expensive than the side-chain protected counterpart. |
Experimental Protocols
Below are detailed, representative protocols for the incorporation of asparagine using both Fmoc-Asn(Trt)-OH and this compound in a standard solid-phase peptide synthesis workflow.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH
This protocol outlines the standard procedure for coupling side-chain protected asparagine on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asn(Trt)-OH
-
Coupling activator (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
HOBt or Oxyma (if using DIC)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-adduct.
-
Coupling:
-
A solution of Fmoc-Asn(Trt)-OH (3-5 equivalents), a coupling activator (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared.
-
This activation mixture is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Cycle Repetition: The process is repeated for the subsequent amino acid couplings.
Protocol 2: Coupling of this compound
This protocol describes the procedure for coupling asparagine using a p-nitrophenyl active ester.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
DMF (peptide synthesis grade)
-
HOBt (optional, as an additive)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF.
-
Coupling:
-
A solution of this compound (3-5 equivalents) in DMF is prepared. HOBt (3-5 equivalents) can be added to this solution to accelerate the coupling.
-
The solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for an extended period, typically 4-24 hours, at room temperature. The reaction progress should be monitored (e.g., using a Kaiser test).
-
-
Washing: The resin is washed extensively with DMF to remove unreacted active ester, the p-nitrophenol byproduct, and any other soluble impurities.
-
Capping (Optional): A capping step is highly recommended to block unreacted amino groups due to the potentially slower coupling kinetics.
-
Cycle Repetition: The process is repeated for the subsequent amino acid couplings.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key differences in the activation and coupling steps for both methodologies.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
The Asparagine Dilemma: A Cost-Benefit Analysis of Fmoc-Asn-ONp in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) presents a well-known hurdle. The primary challenge lies in the propensity of its side-chain amide to undergo dehydration to a nitrile, a side reaction that can significantly impact peptide purity and yield. This guide provides a comprehensive cost-benefit analysis of three common strategies for introducing asparagine: the use of side-chain unprotected Fmoc-Asn-OH, the pre-activated ester Fmoc-Asn-ONp, and the side-chain protected Fmoc-Asn(Trt)-OH.
The choice of which asparagine derivative to employ is a critical decision in the design of a synthetic peptide strategy, with implications for both the cost of raw materials and the efficiency of the synthesis and purification process. While side-chain protection with a trityl (Trt) group is the most widely adopted method for preventing side reactions, the use of activated esters like the p-nitrophenyl (ONp) ester offers a potential alternative that warrants careful consideration.
Performance Comparison of Asparagine Derivatives
The selection of an appropriate asparagine derivative hinges on a trade-off between preventing side reactions, ensuring efficient coupling, and managing costs. The following table summarizes the key performance metrics of each approach.
| Feature | Fmoc-Asn-OH (Unprotected) | This compound (Activated Ester) | Fmoc-Asn(Trt)-OH (Side-Chain Protected) |
| Prevention of Nitrile Formation | High risk, especially with carbodiimide activators (e.g., DCC, DIC).[1][2] | Can mitigate nitrile formation by avoiding in-situ activation with carbodiimides.[2] | Highly effective at preventing nitrile formation.[1] |
| Coupling Efficiency | Can be slow and inefficient due to poor solubility.[2] | Generally efficient coupling. | High coupling efficiency due to good solubility.[1] |
| Solubility in SPPS Solvents (e.g., DMF) | Poor.[3] | Moderate to good. | Excellent.[1][3] |
| Risk of Aspartimide Formation | Moderate, sequence-dependent. | Moderate, sequence-dependent. | Reduced compared to unprotected Asn. |
| Cost | Lowest | Moderate | Highest |
| Ease of Use | Requires careful selection of coupling reagents to minimize side reactions. | Ready to use without prior activation, simplifying the coupling step. | Straightforward to use with standard coupling protocols. |
Cost-Benefit Analysis
The economic and scientific implications of choosing an asparagine derivative are significant. While the initial procurement cost is a primary consideration, a comprehensive analysis must also factor in the downstream costs associated with yield, purity, and purification efforts.
| Aspect | Fmoc-Asn-OH | This compound | Fmoc-Asn(Trt)-OH |
| Reagent Cost | Low. The most economical option per gram. | Moderate. Generally more expensive than the unprotected form but less than the trityl-protected version. | High. The most expensive of the three derivatives. |
| Process Efficiency | Low. Prone to incomplete couplings and side reactions, potentially requiring repeated steps and leading to lower overall yield. | Moderate to High. Can offer efficient coupling, but its application is noted to be restricted in SPPS, suggesting potential limitations. | High. Generally leads to higher crude purity and overall yield, simplifying the synthetic process. |
| Purification Costs | High. The presence of deletion sequences and nitrile impurities necessitates extensive and costly purification. | Moderate. A cleaner crude product compared to using unprotected Fmoc-Asn-OH can reduce purification time and solvent consumption. | Low. Higher purity of the crude peptide significantly reduces the effort and cost of purification. |
| Overall Cost-Effectiveness | Low. The low initial cost is often offset by high downstream costs and a greater risk of synthesis failure. | Potentially High. Offers a balance between reagent cost and improved performance, but its limited mainstream use warrants careful evaluation for specific applications. | High. Despite the higher initial investment, the improved yield, purity, and reduced purification burden often make it the most cost-effective choice for complex or high-value peptides. |
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of asparagine in SPPS. Below are generalized protocols for the coupling of each derivative.
Protocol 1: Coupling of Unprotected Fmoc-Asn-OH
Note: This method carries a high risk of side reactions. The choice of coupling reagent is critical. Uranyl-based reagents like HBTU or HATU are recommended over carbodiimides.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Coupling of this compound
-
Resin Preparation: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Dissolve this compound (3 eq.) in DMF and add it to the resin. Agitate for 4-12 hours at room temperature. The addition of HOBt (1 eq.) can accelerate the reaction.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test.
Protocol 3: Coupling of Fmoc-Asn(Trt)-OH
-
Resin Preparation: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test.
Visualization of the Decision-Making Workflow
The selection of the appropriate asparagine derivative is a critical step in peptide synthesis. The following diagram illustrates a logical workflow to guide this decision.
Conclusion
The choice of asparagine derivative in peptide synthesis is a multifaceted decision that directly impacts the efficiency, cost, and success of the project.
-
Fmoc-Asn(Trt)-OH stands as the most robust and reliable option, particularly for complex, long, or high-value peptides where purity and yield are paramount. The higher initial cost is often justified by the significant reduction in side reactions and the simplification of downstream purification processes.
-
Fmoc-Asn-OH , while being the most economical choice, presents significant challenges due to its poor solubility and high propensity for nitrile formation. Its use should be limited to short, simple peptides where extensive purification is feasible and cost is the primary driver.
-
This compound represents a compelling intermediate strategy. By providing a pre-activated form of asparagine, it can circumvent the issues associated with in-situ activation of the unprotected amino acid, potentially leading to a cleaner crude product. However, its "restricted application in SPPS" suggests that it may not be a universally superior solution and should be evaluated on a case-by-case basis. For research groups looking to optimize costs without compromising heavily on purity, this compound could be a viable option, especially in sequences where Fmoc-Asn(Trt)-OH is prohibitively expensive.
Ultimately, the optimal choice will depend on a careful evaluation of the specific peptide sequence, the desired purity, the available budget, and the laboratory's expertise in peptide synthesis and purification. For critical applications in drug discovery and development, the reliability and high performance of Fmoc-Asn(Trt)-OH often make it the most prudent investment.
References
A Comparative Review of the Efficiency of Asparagine Derivatives in Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different asparagine derivatives, supported by experimental data. This review focuses on the enzymatic and clinical efficiency of prominent asparagine derivatives used in cancer therapy, particularly in the treatment of Acute Lymphoblastic Leukemia (ALL).
Asparaginase and its derivatives are cornerstone chemotherapeutic agents for ALL, exploiting the metabolic vulnerability of leukemic cells that lack asparagine synthetase and are therefore dependent on extracellular asparagine for survival.[1][2] The primary mechanism of action involves the enzymatic hydrolysis of L-asparagine to L-aspartic acid and ammonia, leading to depletion of circulating asparagine and subsequent cancer cell death.[3] This guide compares the efficiency of several key asparaginase derivatives, including Pegaspargase, Calaspargase Pegol, and the recombinant Erwinia asparaginase, JZP-458.
Comparative Efficacy and Pharmacokinetics
The efficiency of asparagine derivatives can be assessed through various parameters, including their pharmacokinetic profiles, ability to maintain therapeutic serum asparaginase activity, and clinical outcomes. Pegylation, the covalent attachment of polyethylene glycol (PEG) to the enzyme, has been a key strategy to extend the half-life and reduce the immunogenicity of asparaginase.[4]
Table 1: Comparison of Clinical Efficacy and Pharmacokinetic Parameters
| Parameter | Pegaspargase | Calaspargase Pegol | JZP-458 (recombinant Erwinia asparaginase) |
| Source | E. coli | E. coli | Recombinant from Pseudomonas fluorescens |
| Pegylation Linker | Succinimidyl succinate[5] | Succinimidyl carbonate[5] | N/A |
| Half-life | ~5.7 days[6] | ~16.1 days[6] | Shorter than pegylated forms |
| Dosing Frequency | Every 2 weeks[7] | Every 3 weeks[7] | Monday/Wednesday/Friday schedule[8] |
| Nadir Serum Asparaginase Activity (≥0.1 IU/mL) | Maintained for a shorter duration compared to Calaspargase Pegol[7] | Maintained for a longer duration; 88% of patients at day 25 vs 17% for Pegaspargase[7] | Achieved in the vast majority of patients at 48 and 72 hours with the 25/25/50 mg/m² regimen[8] |
| Complete Remission (CR) Rate in pediatric ALL | ~99%[7] | ~95%[7] | N/A (Used in cases of hypersensitivity to E. coli-derived asparaginase) |
| 5-year Event-Free Survival (EFS) in pediatric ALL | ~84.9%[7] | ~88.1%[7] | N/A |
Table 2: In-Vitro Enzymatic Activity
| Derivative | Source Organism | Specific Activity (IU/mg protein) | Km (mM) | Vmax (µmol/min/mg) |
| Native L-Asparaginase | Fusarium sp. | 5109.4 | 0.0577 | 128.22[9] |
| Native L-Asparaginase | Penicillium digitatum | - | 0.01 | -[10] |
| PEGylated L-Asparaginase | E. coli | ~90% of original activity (site-specific PEGylation)[11] | - | - |
| Randomly PEGylated L-Asparaginase | E. coli | 53.5% - 62.9% of original activity[11] | - | - |
Note: A direct comparison of the catalytic efficiency (kcat/Km) is challenging due to the lack of standardized reporting of these values across different studies and for specific commercial formulations like Calaspargase Pegol and JZP-458.
Mechanism of Action: Induction of Apoptosis
The depletion of extracellular asparagine by asparaginase derivatives triggers a cascade of events within leukemic cells, ultimately leading to programmed cell death, or apoptosis. This process involves both intrinsic and extrinsic signaling pathways. A key mechanism involves the activation of the inositol 1,4,5-trisphosphate (IP3) receptor, leading to calcium signaling.[12] Asparaginase treatment can also induce apoptosis through the inhibition of the AKT/mTOR and ERK signaling pathways.[13] Furthermore, asparaginase-induced apoptosis is often characterized by the activation of caspases, particularly caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3]
Experimental Protocols
Spectrophotometric Assay for Asparaginase Activity
This method measures the rate of ammonia released from the hydrolysis of L-asparagine.
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution in 0.05 M Tris-HCl, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonia standard solution (1 µmole NH₃/ml)
-
Enzyme solution (diluted in 0.2 M Tris-HCl, pH 8.6)
Procedure: [9]
-
Prepare "Test" and "Blank" tubes. To each, add 0.2 ml of 0.05 M Tris-HCl buffer and 1.7 ml of 0.01 M L-asparagine solution.
-
To the "Blank" tube only, add 0.1 ml of 1.5 M TCA.
-
Incubate all tubes at 37°C for 5-6 minutes to equilibrate.
-
At time zero, add 0.1 ml of the diluted enzyme solution to both "Test" and "Blank" tubes.
-
Incubate at 37°C for exactly 10 minutes.
-
Stop the reaction in the "Test" tubes by adding 0.1 ml of 1.5 M TCA.
-
Centrifuge the tubes to clarify the solution.
-
Transfer 0.5 ml of the clear supernatant to a new tube containing 7.0 ml of reagent-grade water.
-
Add 1.0 ml of Nessler's reagent and incubate at room temperature for 10 minutes.
-
Read the absorbance at 480 nm of the "Test" sample against its corresponding "Blank".
-
Determine the micromoles of ammonia released using a standard curve prepared with the ammonia standard.
Definition of Unit: One unit of asparaginase is defined as the amount of enzyme that releases one micromole of ammonia per minute at 37°C and pH 8.6 under the specified conditions.[9]
HPLC Method for Quantification of Plasma Asparagine
This protocol describes the determination of L-asparagine in plasma using pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.
Materials: [14]
-
Perchloric acid (0.5 mol/L)
-
Internal standard (e.g., L-homoserine)
-
Derivatization reagent (OPA and a thiol, e.g., 3-mercaptopropionic acid)
-
Mobile phases for reversed-phase HPLC
-
HPLC system with a fluorescence detector
Procedure: [14]
-
Sample Preparation:
-
To 40 µL of plasma, add 160 µL of HPLC grade water and the internal standard.
-
Precipitate proteins by adding 200 µL of 0.5 mol/L perchloric acid.
-
Vortex and centrifuge at 15,000 x g for 5 minutes.
-
Filter the supernatant through a 0.2-µm micro-centrifuge filter.
-
-
Derivatization:
-
The derivatization can be performed online using an autosampler or manually.
-
Mix the filtered sample with the derivatization reagent and incubate.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column.
-
Separate the amino acids using a suitable gradient elution.
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
-
Quantification:
-
Quantify the asparagine concentration by comparing the peak area ratio of asparagine to the internal standard against a calibration curve.
-
Synthesis of Pegylated Asparaginase (General Protocol)
This protocol outlines the general steps for the covalent attachment of polyethylene glycol (PEG) to L-asparaginase.
-
L-asparaginase
-
Activated PEG (e.g., mPEG-N-hydroxysuccinimidyl ester)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.5)
-
Purification columns (e.g., anion exchange, size exclusion chromatography)
-
Reaction Setup:
-
Dissolve L-asparaginase in the reaction buffer.
-
Add the activated PEG to the enzyme solution at a specific molar ratio (e.g., 25:1 PEG:ASNase).
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature).
-
-
Purification:
-
Stop the reaction and purify the PEGylated asparaginase from unreacted PEG and enzyme.
-
Anion exchange chromatography can be used to separate mono-PEGylated, poly-PEGylated, and unmodified asparaginase based on charge differences.
-
Size exclusion chromatography is then used as a polishing step to separate based on size and to remove any remaining impurities.
-
-
Characterization:
-
Confirm the extent of PEGylation using techniques like SDS-PAGE and assess the retention of enzymatic activity using an appropriate assay.
-
Experimental Workflow for Efficiency Evaluation
The evaluation of a novel asparagine derivative's efficiency follows a structured workflow, from its initial synthesis to its in-vivo efficacy assessment.
Conclusion
The development of asparagine derivatives has significantly improved the treatment outcomes for patients with ALL. Pegylated formulations, such as Pegaspargase and Calaspargase Pegol, offer the advantage of extended half-lives, leading to less frequent administration and sustained therapeutic enzyme activity. Calaspargase Pegol, with its more stable linker, demonstrates a longer half-life and more sustained asparaginase activity compared to Pegaspargase.[7] JZP-458 provides a crucial alternative for patients who develop hypersensitivity to E. coli-derived asparaginases. While clinical efficacy data is robust, a direct comparison of the enzymatic efficiency of these derivatives under standardized conditions would provide a more complete picture for researchers. The provided experimental protocols offer a foundation for such comparative studies, which are essential for the continued optimization of asparaginase-based therapies.
References
- 1. Calaspargase Pegol-mknl for Pediatric and Young Adult Patients With ALL - The ASCO Post [ascopost.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Mechanisms of cell death induced by arginase and asparaginase in precursor B-cell lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel site-specific PEGylated L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calaspargase Pegol (Asparlas) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical Review - Calaspargase Pegol (Asparlas) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calaspargase Pegol vs Pegaspargase in Pediatric Acute Lymphoblastic Leukemia - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10537620B2 - Site-specific polyethylene glycolylated (pegylated) asparaginase, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 12. L-asparaginase-induced apoptosis in ALL cells involves IP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel site-specific PEGylated L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Asparagine Incorporation: A Comparative Analysis of Fmoc-Asn-ONp and Side-Chain Protected Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant hurdle. The primary challenges lie in the propensity of the asparagine side-chain amide to undergo dehydration to a nitrile or to facilitate aspartimide formation, leading to impurities that are often difficult to remove. This guide provides a comprehensive comparison of two strategies for introducing asparagine: the use of a pre-activated p-nitrophenyl (ONp) ester, Fmoc-Asn-ONp , and the more contemporary approach of employing a side-chain protected derivative, primarily Fmoc-Asn(Trt)-OH .
Performance Comparison: A Trade-Off Between Reaction Kinetics and Purity
The choice between an activated ester and a side-chain protected asparagine derivative involves a trade-off between coupling efficiency, solubility, and the prevention of deleterious side reactions. While this compound offers a direct and rapid coupling method, the use of Fmoc-Asn(Trt)-OH has become the industry standard for ensuring the fidelity of the final peptide product.[1]
The trityl (Trt) protecting group on the side chain of asparagine in Fmoc-Asn(Trt)-OH effectively prevents the dehydration of the amide group, a common side reaction during activation, particularly with carbodiimide reagents. Furthermore, the bulky Trt group enhances the solubility of the Fmoc-amino acid derivative in standard SPPS solvents like N,N-dimethylformamide (DMF).[2] In contrast, unprotected Fmoc-Asn-OH has notoriously poor solubility, which can hinder coupling efficiency.[2]
Case Study: Synthesis of Scorpion Toxin II Fragment (VKDGYI)
To illustrate the impact of the synthetic strategy on purity, we can examine the synthesis of a hexapeptide fragment of scorpion toxin II (Val-Lys-Asp-Gly-Tyr-Ile). While this peptide contains aspartic acid (Asp) rather than asparagine, the mechanism of aspartimide formation is analogous and serves as an excellent model for this common side reaction.
One study investigated the synthesis of this peptide using different Fmoc deprotection methods.[3] When a standard strong base deprotection cocktail (DBU/piperidine) was used, significant formation of the aspartimide byproduct was observed via MALDI-MS analysis.[3] However, when a milder deprotection reagent (NaN3) was employed, the formation of the aspartimide was dramatically reduced.[3] This highlights the critical role of reaction conditions in preventing this side reaction. The use of a side-chain protecting group on asparagine, such as the trityl group, provides a more robust and direct method to prevent the initial cyclization that leads to aspartimide formation, irrespective of the deprotection conditions.
Based on these findings, it can be inferred that the synthesis of an asparagine-containing peptide using this compound with standard basic conditions would likely result in a higher percentage of nitrile and aspartimide-related impurities compared to a synthesis utilizing Fmoc-Asn(Trt)-OH.
Quantitative Data Summary
The following table summarizes the expected performance of this compound versus Fmoc-Asn(Trt)-OH based on established chemical principles and available data from analogous systems.
| Performance Parameter | This compound | Fmoc-Asn(Trt)-OH | References |
| Crude Peptide Purity | Lower | Higher | |
| Yield of Target Peptide | Potentially lower due to side reactions | Higher | [4] |
| Side Product Formation | Higher risk of nitrile and aspartimide formation | Significantly reduced risk of side reactions | [3] |
| Solubility in DMF | Moderate (as the activated ester) | High | [2] |
| Coupling Time | Generally fast | May be slightly slower due to steric hindrance |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of asparagine residues. Below are generalized protocols for the coupling steps in Fmoc-based SPPS.
Protocol 1: Coupling using this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amide peptides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or consider a recoupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Coupling using Fmoc-Asn(Trt)-OH
-
Resin Preparation: Swell the resin in DMF as described in Protocol 1.
-
Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 1.
-
Washing: Wash the resin as described in Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): Perform capping as described in Protocol 1.
-
Proceed to the next deprotection and coupling cycle.
Visualizing the Workflow
To better understand the logical flow of these processes, the following diagrams created using Graphviz (DOT language) illustrate the key decision points and experimental workflows.
Conclusion
The strategic choice of how to incorporate asparagine is a critical determinant of success in solid-phase peptide synthesis. While this compound offers a straightforward method for coupling, the potential for side reactions that compromise the purity and yield of the final product is a significant drawback. The use of the side-chain protected derivative, Fmoc-Asn(Trt)-OH , has emerged as the superior strategy. It effectively prevents both dehydration and aspartimide formation, leading to a cleaner crude product and a more efficient overall synthetic workflow. For researchers aiming to synthesize high-purity peptides for demanding applications in research and drug development, the adoption of Fmoc-Asn(Trt)-OH is highly recommended.
References
Navigating Asparagine Coupling in Peptide Synthesis: A Guide to Preserving Biological Activity
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. However, the seemingly straightforward incorporation of asparagine (Asn) residues can introduce process-related impurities that significantly compromise the biological activity of the final peptide. This guide provides an objective comparison of common asparagine coupling methodologies, supported by experimental data, to illuminate the path toward synthesizing pure, potent, and reliable peptides.
The primary challenges during the coupling of asparagine in solid-phase peptide synthesis (SPPS) are two key side reactions: dehydration of the side-chain amide and aspartimide formation. These reactions not only reduce the yield of the target peptide but also introduce impurities that are often difficult to remove and can have profound, sometimes unexpected, effects on biological function.
The Impact of Asparagine-Related Side Reactions
1. Side-Chain Dehydration to β-Cyanoalanine: During the activation of the carboxylic acid of an unprotected asparagine, particularly with carbodiimide-based reagents like DCC or DIC, the side-chain amide can be dehydrated to form a nitrile, resulting in a β-cyanoalanine residue in the peptide sequence.[1] This modification alters the peptide's primary structure and can impact its conformation and interaction with biological targets.
2. Aspartimide Formation: Under the basic conditions typically used for Fmoc-deprotection (e.g., piperidine), the backbone amide nitrogen following an asparagine residue can attack the side-chain amide, forming a cyclic succinimide intermediate known as an aspartimide.[2] This intermediate is unstable and can hydrolyze to yield a mixture of the desired L-aspartyl peptide, the isomeric L-isoaspartyl peptide (where the peptide backbone continues through the β-carboxyl group), and their respective D-enantiomers due to racemization at the α-carbon.[3][4] The formation of isoaspartate (isoAsp) is a critical modification, as it introduces a "kink" in the peptide backbone, altering its three-dimensional structure and potentially its biological activity and immunogenicity.[5][6]
The presence of these impurities can lead to reduced therapeutic efficacy, altered receptor binding affinity, and in the context of immunological studies, false-positive or false-negative results in T-cell assays.[7][8] Therefore, the choice of asparagine coupling strategy is a critical parameter in the synthesis of bioactive peptides.
Comparison of Asparagine Coupling Strategies
The most effective strategies to mitigate asparagine-related side reactions involve the use of side-chain protecting groups and the careful selection of coupling reagents and additives.
| Coupling Strategy | Key Features & Advantages | Disadvantages & Potential Side Reactions | Impact on Purity & Yield |
| Unprotected Fmoc-Asn-OH with Carbodiimides (e.g., DIC/HOBt) | Cost-effective. | High risk of side-chain dehydration to β-cyanoalanine.[1] Moderate to high risk of aspartimide formation, especially in sequences like Asn-Gly.[2] | Can lead to low purity and yield due to multiple byproducts that are difficult to separate. |
| Unprotected Fmoc-Asn-OH with Onium Salts (e.g., HBTU, HATU) | Lower risk of dehydration compared to carbodiimides. | Still susceptible to aspartimide formation during repeated Fmoc deprotection steps. | Purity is generally higher than with carbodiimides, but isoAsp and related impurities can still be significant. |
| Fmoc-Asn(Trt)-OH with Onium Salts (e.g., HATU/DIEA) | The bulky trityl (Trt) group effectively prevents side-chain dehydration.[9] Improves the solubility of the amino acid derivative.[10] | Steric hindrance from the Trt group can sometimes slow down coupling reactions. The Trt group does not completely prevent aspartimide formation, although it can be reduced. | Generally results in high purity and yield by eliminating dehydration byproducts.[9] |
| Fmoc-Asn(Trt)-OH with DIC/OxymaPure | OxymaPure is a safer and often more effective additive than HOBt, reducing racemization.[2] The Trt group prevents dehydration. | Aspartimide formation can still occur, though potentially at a lower rate than with HOBt. | A robust method for achieving high purity and yield, benefiting from both side-chain protection and an advanced coupling additive. |
Biological Consequences of Asparagine-Related Impurities
The ultimate measure of a peptide synthesis strategy is the biological activity of the final product. The presence of isoaspartate and other related impurities has been shown to have significant biological consequences.
| Impurity | Reported Biological Effects |
| Isoaspartate (isoAsp) | Can decrease or completely abolish biological activity.[4][5] Alters the peptide's susceptibility to proteolytic degradation.[4] Can create new epitopes, potentially leading to an autoimmune response.[6] May impact receptor binding affinity and signaling. |
| D-Aspartate/D-Isoaspartate | Can lead to misfolded peptide structures. May significantly reduce or alter biological activity. Can increase resistance to proteolytic degradation, leading to accumulation.[11] |
| β-Cyanoalanine | Alters the primary sequence, which can disrupt critical binding interactions. The biological impact is sequence- and target-dependent but is generally considered to reduce or eliminate specific activity. Can be metabolized in vivo through the β-cyanoalanine synthase pathway.[12] |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical pathways of asparagine side reactions and a typical workflow for peptide synthesis and evaluation.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a typical manual synthesis for a generic peptide on a Rink Amide resin, highlighting the critical step of asparagine incorporation.
1. Resin Preparation:
-
Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
For non-Asn residues: Dissolve 4 equivalents of the Fmoc-amino acid in DMF. Add 4 equivalents of a coupling agent (e.g., HATU) and 8 equivalents of a base (e.g., N,N-diisopropylethylamine, DIEA). Pre-activate for 1-2 minutes.
-
For Asparagine (Recommended Method): Dissolve 4 equivalents of Fmoc-Asn(Trt)-OH in DMF. Add 3.95 equivalents of HATU and 8 equivalents of DIEA. Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If the test is positive (blue), recouple.
-
Wash the resin with DMF (5-7 times).
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5-7 times) and proceed to the next coupling cycle.
3. Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: 92.5% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Representative Protocol for a Receptor Binding Assay
This protocol provides a general framework for evaluating the biological activity of a synthesized peptide by measuring its affinity for a specific G-protein coupled receptor (GPCR).
1. Materials:
-
Synthesized peptide and a corresponding radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).
-
Cell membranes expressing the target receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a scintillation counter.
2. Assay Procedure:
-
Prepare serial dilutions of the synthesized peptide (competitor) in binding buffer.
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the competitor peptide. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer (3-4 times) to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation. This value provides a quantitative measure of the peptide's activity.
Conclusion
The incorporation of asparagine is a critical step in peptide synthesis that demands careful consideration to preserve the biological integrity of the final product. While cost-effective methods using unprotected asparagine exist, they carry a significant risk of introducing side products that can drastically reduce or alter biological activity. The use of side-chain protected derivatives, such as Fmoc-Asn(Trt)-OH , in conjunction with modern coupling reagents like HATU and additives like OxymaPure, provides a robust and reliable strategy to minimize side reactions. By prioritizing the chemical purity of the synthetic peptide, researchers can ensure that the observed biological activity is a true reflection of the target molecule, leading to more accurate and reproducible scientific outcomes.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered immunogenicity of isoaspartate containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The β-cyanoalanine synthase pathway: beyond cyanide detoxification [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fmoc-Asn-ONp: A Guide for Laboratory Professionals
Fremont, CA - December 26, 2025 - For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Fmoc-Asn-ONp (Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester), a common reagent in peptide synthesis. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.
This compound is a reactive p-nitrophenyl ester. Its disposal requires a deactivation step to hydrolyze the ester, followed by the proper disposal of the resulting chemical waste. The primary byproduct of this hydrolysis, p-nitrophenol, is classified as a hazardous substance (U170) by the Environmental Protection Agency (EPA) and must be managed accordingly.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
| PPE Category | Item | Specifications & Use |
| Eye/Face Protection | Safety Goggles | Required to protect against dust particles and chemical splashes. Must conform to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities or during the deactivation step where splashing may occur. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended. Gloves must be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the solid powder to prevent inhalation. |
II. Experimental Protocol: Deactivation of this compound
The core of the disposal procedure is the deactivation of the reactive p-nitrophenyl ester through basic hydrolysis. This process converts this compound into the less reactive Fmoc-Asn and p-nitrophenolate.
Materials:
-
This compound waste (solid or in a compatible organic solvent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste containers
Procedure:
-
Dissolution:
-
In a chemical fume hood, carefully dissolve the solid this compound waste in a minimal amount of DMSO or DMF in a suitable flask. For solutions of this compound in other organic solvents, ensure they are miscible with the aqueous base.
-
-
Deactivation (Quenching):
-
Place the flask containing the dissolved this compound in an ice bath to control any potential exothermic reaction.
-
Slowly, and with constant stirring, add 1 M NaOH solution to the flask. A color change to yellow is expected, indicating the formation of the p-nitrophenoxide ion.
-
Continue adding the NaOH solution until the pH of the mixture is between 10 and 12. Use pH indicator strips or a pH meter to monitor the pH.
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the ester.
-
-
Neutralization:
-
After the one-hour deactivation period, slowly add 1 M HCl solution while stirring to neutralize the excess base.
-
Monitor the pH and continue adding HCl until the pH of the solution is between 6 and 8.
-
-
Final Disposal:
-
The resulting neutralized solution contains Fmoc-Asn, p-nitrophenol, and salts. This mixture is considered hazardous waste.
-
Transfer the neutralized solution to a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical names of the contents (including "p-nitrophenol"), and any other constituents.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Caption: Workflow for the safe deactivation and disposal of this compound.
III. Disposal of Contaminated Materials
All materials that come into contact with this compound or the resulting waste solution must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound, contaminated weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed container labeled as "Hazardous Chemical Waste" with the chemical name listed.[1] |
| Liquid Waste | The neutralized solution from the deactivation protocol should be collected in a clearly labeled and sealed container for liquid chemical waste. Do not mix with other waste streams. |
| Empty Containers | The original this compound container should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Spill Cleanup Material | Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated soil) must be placed in a sealed, labeled hazardous waste container for disposal. |
IV. Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and adhering to regulatory standards. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling Fmoc-Asn-ONp
Researchers and scientists engaged in drug development and peptide synthesis must adhere to stringent safety protocols when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a key building block in peptide chemistry. The following procedural steps and disposal plans are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powder form, a comprehensive suite of personal protective equipment is mandatory to mitigate exposure risks. The primary routes of exposure are inhalation, skin contact, and eye contact.
Minimum PPE Requirements:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over safety goggles when there is a significant risk of splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][3] For handling larger quantities or when prolonged contact is possible, double gloving is recommended.[2] |
| Body Protection | A lab coat is the minimum requirement.[2] For procedures with a higher risk of dust or splash, a chemical-resistant apron or coveralls should be utilized. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both experimental success and laboratory safety. The following workflow outlines the key stages from preparation to the coupling reaction.
Experimental Protocol: General Coupling Procedure
The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis (SPPS). Specific quantities and reaction times will vary based on the scale and nature of the synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide, Wang) in a suitable solvent such as N,N-dimethylformamide (DMF).[5]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.[5]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
Dissolve this compound in DMF or a mixture of DMF and dichloromethane (DCM).
-
Add the this compound solution to the deprotected resin. The p-nitrophenyl ester acts as a pre-activated ester, often requiring a base catalyst such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to facilitate the coupling reaction.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
Disposal Plan
Proper disposal of chemical waste is paramount to maintaining a safe laboratory and protecting the environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste (Organic) | Unused solutions of this compound and reaction mixtures containing organic solvents (e.g., DMF, DCM) must be collected in a clearly labeled, sealed hazardous waste container for organic waste. |
| Liquid Waste (Aqueous) | Aqueous waste from washing steps should be collected separately if it contains hazardous materials. The pH should be neutralized if necessary before being collected in a designated aqueous hazardous waste container. |
| Empty Containers | Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste. |
All waste must be disposed of in accordance with institutional, local, and national environmental regulations.[6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. pss.basf.us [pss.basf.us]
- 4. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. severnbiotech.com [severnbiotech.com]
- 7. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
